1-Hexadecene
Description
Structure
3D Structure
Properties
IUPAC Name |
hexadec-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h3H,1,4-16H2,2H3 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQEZCXVZFLOKMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25655-58-7 | |
| Record name | 1-Hexadecene, homopolymer | |
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DSSTOX Substance ID |
DTXSID1027269 | |
| Record name | 1-Hexadecene | |
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Molecular Weight |
224.42 g/mol | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid; mp = 4.1 deg C; [HSDB] | |
| Record name | 1-Hexadecene | |
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Boiling Point |
284.4 °C @ 760 MM HG | |
| Record name | N-HEXADEC-1-ENE | |
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Solubility |
INSOLUBLE IN WATER; SOLUBLE IN ALCOHOL, ETHER, PETROLEUM ETHER, SOLUBLE IN PETROLEUM AND COAL-TAR SOLVENTS | |
| Record name | N-HEXADEC-1-ENE | |
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Density |
0.7811 @ 20 °C/4 °C | |
| Record name | N-HEXADEC-1-ENE | |
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Vapor Pressure |
0.00264 [mmHg] | |
| Record name | 1-Hexadecene | |
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Color/Form |
LEAF, COLORLESS LIQUID | |
CAS No. |
629-73-2, 26952-14-7 | |
| Record name | 1-Hexadecene | |
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| Record name | 1-Hexadecene | |
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| Record name | Hexadecene (mixed isomers) | |
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| Record name | 1-Hexadecene | |
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| Record name | 1-Hexadecene | |
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| Record name | Hexadec-1-ene | |
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| Record name | 1-HEXADECENE | |
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Melting Point |
4.1 °C | |
| Record name | N-HEXADEC-1-ENE | |
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Foundational & Exploratory
1-Hexadecene chemical and physical properties
An In-depth Technical Guide to the Chemical and Physical Properties of 1-Hexadecene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core chemical and physical properties of this compound, an alpha-olefin of significant interest in various industrial and research applications. The information is presented in a structured format to facilitate easy access and comparison of data. Detailed experimental methodologies, where available, are provided to ensure reproducibility and deeper understanding of the data presented.
Chemical Identity
This compound, also known as cetene, is a long-chain unsaturated hydrocarbon. As an alpha-olefin, its double bond is located at the primary or alpha position, which imparts higher reactivity compared to internal olefins.[1]
| Identifier | Value |
| IUPAC Name | hexadec-1-ene[2] |
| Synonyms | Cetene, 1-Cetene, alpha-Hexadecene[1] |
| CAS Number | 629-73-2 |
| Molecular Formula | C16H32[3] |
| Molecular Weight | 224.43 g/mol [3] |
| SMILES | CCCCCCCCCCCCCCC=C[2] |
| InChI Key | GQEZCXVZFLOKMC-UHFFFAOYSA-N[2] |
Physical Properties
The physical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various processes.
| Property | Value | Temperature (°C) | Pressure (kPa) |
| Appearance | Colorless liquid | Ambient | Atmospheric |
| Density | 0.783 g/mL | 25 | Atmospheric[4] |
| Boiling Point | 274 °C | 101.325[4][5] | |
| Melting Point | 3-5 °C | Atmospheric[4][6] | |
| Flash Point | 132 °C | ||
| Autoignition Temperature | 240 °C | [7] | |
| Vapor Pressure | <0.2 mmHg | 20 | |
| Kinematic Viscosity | 4.0 cSt | 20 | [5] |
| Refractive Index | 1.441 | 20 | [8] |
| Solubility in Water | Insoluble | Ambient | |
| Solubility in Solvents | Soluble in alcohol, ether, petroleum ether | Ambient |
Chemical Properties and Reactivity
As an alpha-olefin, this compound is characterized by the reactivity of its carbon-carbon double bond. It readily undergoes addition reactions, making it a versatile precursor in organic synthesis.
Metabolism: In biological systems, this compound can be metabolized by monooxygenases. For instance, in rabbit-liver microsomes, it is oxygenated to 1,2-epoxyhexadecane.[2] This epoxide can then be further metabolized to 1,2-dihydroxyhexadecane by epoxide hydratase.[2]
Experimental Protocols
The determination of the physical properties of this compound follows standardized experimental procedures, primarily those established by ASTM International.
Density Determination
The density of liquid hydrocarbons like this compound is typically determined using a digital density meter according to ASTM D4052 .[9]
Methodology:
-
Apparatus: A digital density meter capable of maintaining a constant temperature.
-
Calibration: The instrument is calibrated with at least two reference standards of known density, such as dry air and pure water.
-
Sample Introduction: A small volume of the this compound sample is introduced into the oscillating U-tube of the density meter.
-
Measurement: The instrument measures the change in the oscillation frequency of the U-tube caused by the mass of the sample. This frequency change is then used to calculate the density of the sample.
-
Temperature Control: The temperature of the sample is precisely controlled throughout the measurement, as density is temperature-dependent.
Boiling Point Determination
The boiling range distribution of petroleum products, including alpha-olefins, can be determined by gas chromatography following ASTM D2887 .[10]
Methodology:
-
Apparatus: A gas chromatograph equipped with a non-polar column and a flame ionization detector (FID).
-
Calibration: The retention times of a known mixture of hydrocarbons with a wide range of boiling points are determined under the same chromatographic conditions to be used for the sample. A calibration curve of boiling point versus retention time is generated.
-
Sample Injection: A small, representative sample of this compound is injected into the gas chromatograph.
-
Chromatographic Separation: The sample is vaporized and carried through the column by an inert gas. The components of the sample are separated based on their boiling points.
-
Data Analysis: The retention times of the eluting components are recorded. The boiling points are assigned to the time axis of the chromatogram based on the calibration curve. This allows for the determination of the initial and final boiling points, as well as the distribution of boiling points within the sample.
Melting Point Determination
The melting point of petroleum waxes and similar hydrocarbon products can be determined using a cooling curve method as described in ASTM D87 .[11]
Methodology:
-
Sample Preparation: A sample of this compound is melted by heating.
-
Cooling and Observation: The molten sample is allowed to cool slowly and undisturbed while its temperature is monitored at regular intervals.
-
Data Recording: The temperature is recorded as a function of time.
-
Melting Point Determination: The cooling curve (a plot of temperature versus time) is analyzed. For crystalline substances, a plateau in the cooling curve, where the temperature remains constant for a period, indicates the melting point.[11]
Solubility Determination
The solubility of hydrocarbons in water can be determined using a multiple equilibration headspace gas chromatography method.[12][13]
Methodology:
-
Apparatus: A sealed vessel equipped for sampling the gas phase, connected to a gas chromatograph.
-
Equilibration: A known volume of this compound is introduced into the vessel containing a known volume of water. The system is allowed to equilibrate at a constant temperature, allowing the hydrocarbon to partition between the liquid and gas phases.
-
Headspace Analysis: A sample of the gas phase (headspace) is withdrawn and analyzed by gas chromatography to determine the concentration of this compound.
-
Multiple Equilibration: A portion of the headspace is replaced with an inert gas, and the system is allowed to re-equilibrate. The headspace is analyzed again. This process is repeated multiple times.
-
Calculation: The solubility of this compound in water is calculated from the changes in the headspace concentration after each equilibration, using the known volumes of the liquid and gas phases and the partition coefficient.
Visualizations
Metabolic Pathway of this compound
Caption: Metabolic conversion of this compound.
Experimental Workflow for Density Measurement (ASTM D4052)
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C16H32 | CID 12395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. Supply ASTM D1657 Density Or Relative Density Of Light Hydrocarbons Wholesale Factory - KAYCAN INSTRUMENT (Dalian) Co.,Ltd [kaycanlab.com]
- 5. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]
- 6. 13.3 Physical Properties of Alkenes | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 7. future4200.com [future4200.com]
- 8. pubs.aip.org [pubs.aip.org]
- 9. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]
- 10. ww2.arb.ca.gov [ww2.arb.ca.gov]
- 11. store.astm.org [store.astm.org]
- 12. A Method of Measuring the Solubilities of Hydrocarbons in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iosc [iosc.kglmeridian.com]
An In-depth Technical Guide to the Synthesis of 1-Hexadecene from Ethylene
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
1-Hexadecene, a long-chain linear alpha-olefin (LAO), is a critical intermediate in the production of a variety of specialty chemicals, including surfactants, lubricants, and agricultural products. Its synthesis is primarily achieved through the oligomerization of ethylene, a process that has been refined over several decades to control the distribution of resulting alpha-olefins. This technical guide provides a comprehensive overview of the core industrial routes for this compound production, detailing the underlying reaction mechanisms, typical experimental protocols, and key quantitative data. The information presented is intended to serve as a valuable resource for professionals engaged in chemical research and process development.
Core Synthesis Routes from Ethylene
The industrial synthesis of this compound from ethylene is dominated by processes that produce a range of linear alpha-olefins, which are then fractionated to isolate the desired C16 chain length. The two principal catalytic systems employed are Ziegler-Natta catalysts and nickel-phosphine complexes, with the latter being a cornerstone of the Shell Higher Olefin Process (SHOP). While chromium-based catalysts are highly effective for selective oligomerization to shorter alpha-olefins like 1-hexene and 1-octene, they are less commonly the primary choice for producing a broad distribution that includes this compound.
Ziegler-Natta Catalyzed Ethylene Oligomerization
The Ziegler-Natta process is a well-established method for the polymerization and oligomerization of olefins.[1][2] For the synthesis of linear alpha-olefins, a typical catalyst system consists of a titanium compound (e.g., titanium tetrachloride, TiCl4) and an organoaluminum co-catalyst (e.g., triethylaluminum, Al(C2H5)3).[1][3] This process generally yields a Schulz-Flory distribution of alpha-olefins, where the chain lengths range from C4 to over C30.[4] The distribution can be influenced by reaction conditions such as temperature, pressure, and the ratio of catalyst to co-catalyst.
Shell Higher Olefin Process (SHOP)
The Shell Higher Olefin Process is a highly versatile and widely used industrial method for producing linear alpha-olefins.[5][6] It employs a nickel-phosphine catalyst system and is characterized by its ability to produce a broad distribution of high-purity LAOs.[5] A key feature of SHOP is the integration of isomerization and metathesis steps to convert undesired olefin fractions into commercially valuable products, thereby maximizing ethylene utilization.[5][7] The initial oligomerization step produces a range of even-numbered alpha-olefins, including this compound.[5]
Reaction Mechanisms
The formation of this compound from ethylene proceeds through distinct mechanistic pathways depending on the catalyst system employed.
Cossee-Arlman Mechanism (Ziegler-Natta Catalysis)
The Cossee-Arlman mechanism is the accepted model for Ziegler-Natta catalyzed olefin polymerization and oligomerization.[8][9][10] The process involves the sequential insertion of ethylene monomers into a metal-alkyl bond at the active center of the catalyst.[8][9] Chain growth continues until a termination step, typically β-hydride elimination, occurs, releasing the linear alpha-olefin and regenerating the metal-hydride species, which can then initiate a new chain.[8] This mechanism inherently leads to a statistical distribution of chain lengths.
Caption: Cossee-Arlman mechanism for this compound synthesis.
Metallacyclic Mechanism (Chromium Catalysis)
While more relevant for selective, shorter-chain LAO synthesis, the metallacyclic mechanism is important to understand in the context of ethylene oligomerization.[4][11][12] This pathway involves the oxidative coupling of two ethylene molecules at the metal center to form a metallacyclopentane intermediate.[4] Subsequent insertions of ethylene molecules lead to the expansion of the metallacycle.[4] Elimination of the alpha-olefin occurs from these larger metallacycles. This mechanism allows for more precise control over the product distribution, favoring specific oligomers like 1-hexene or 1-octene.
References
- 1. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 2. Ziegler-Natta catalyst | Polymerization, Olefins, Alkylaluminums | Britannica [britannica.com]
- 3. byjus.com [byjus.com]
- 4. Mechanistic Studies of Ethylene and α-Olefin Co-oligomerization Catalyzed by Chromium-PNP Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Shell higher olefin process - Wikipedia [en.wikipedia.org]
- 6. engineeringness.com [engineeringness.com]
- 7. scribd.com [scribd.com]
- 8. mdpi.com [mdpi.com]
- 9. Cossee–Arlman mechanism - Wikipedia [en.wikipedia.org]
- 10. Advanced microscopy tests 60-year-old mechanism of ethylene polymerisation [newsen.pku.edu.cn]
- 11. [PDF] Mechanistic studies of the ethylene trimerization reaction with chromium-diphosphine catalysts: experimental evidence for a mechanism involving metallacyclic intermediates. | Semantic Scholar [semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Spectroscopic Data of 1-Hexadecene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for 1-Hexadecene (CAS 629-73-2), a long-chain alpha-olefin.[1] The information presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, is essential for the structural elucidation, identification, and quality control of this compound in research and industrial applications.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For this compound (C₁₆H₃₂), both ¹H and ¹³C NMR provide distinct signals that characterize its terminal double bond and long aliphatic chain.[2]
¹H NMR Data
The ¹H NMR spectrum of this compound is characterized by signals in three main regions: the olefinic region for protons on the double bond, the allylic region for protons adjacent to the double bond, and the aliphatic region for the remainder of the hydrocarbon chain.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| ~5.80 | ddt | 1H | J = 17.0, 10.2, 6.7 | -CH=CH₂ |
| ~4.95 | m | 2H | - | =CH₂ |
| ~2.04 | q | 2H | J = 7.1 | -CH₂-CH=CH₂ (Allylic) |
| ~1.26 | m | 24H | - | -(CH₂)₁₂- |
| ~0.88 | t | 3H | J = 6.8 | -CH₃ |
Data sourced from spectral databases and typical values for terminal alkenes.[3][4][5]
¹³C NMR Data
The ¹³C NMR spectrum confirms the presence of the terminal alkene and the long saturated carbon chain. The sp² hybridized carbons of the double bond are significantly deshielded and appear downfield compared to the sp³ carbons of the alkyl chain.[5]
| Chemical Shift (δ) ppm | Assignment |
| ~139.2 | C H=CH₂ |
| ~114.1 | CH=C H₂ |
| ~33.8 | C H₂-CH=CH₂ (Allylic) |
| ~31.9 | -(C H₂)ₙ- |
| ~29.7 | -(C H₂)ₙ- |
| ~29.4 | -(C H₂)ₙ- |
| ~29.1 | -(C H₂)ₙ- |
| ~22.7 | -C H₂-CH₃ |
| ~14.1 | -C H₃ |
Data sourced from spectral databases.[6][7][8]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound clearly indicates the presence of a terminal C=C double bond and C-H bonds of both sp² and sp³ hybridized carbons.
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~3077 | Medium | =C-H Stretch (sp² C-H) |
| ~2925 | Strong | -C-H Asymmetric Stretch (sp³ C-H) |
| ~2854 | Strong | -C-H Symmetric Stretch (sp³ C-H) |
| ~1641 | Medium | C=C Stretch |
| ~1465 | Medium | -CH₂- Scissoring Bend |
| ~991, 909 | Strong | =C-H Out-of-plane Bending (Wag) |
Characteristic absorption bands for 1-alkenes.[9][10][11]
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of this compound results in a molecular ion peak and a characteristic fragmentation pattern dominated by the cleavage of C-C bonds along the alkyl chain.[12] The molecular ion (M⁺) peak corresponds to the molecular weight of the compound.[13][14]
| m/z | Relative Intensity (%) | Assignment |
| 224 | ~20 | [M]⁺ (Molecular Ion) |
| 97 | ~92 | [C₇H₁₃]⁺ |
| 83 | ~48 | [C₆H₁₁]⁺ |
| 71 | ~51 | [C₅H₁₁]⁺ |
| 69 | ~13 | [C₅H₉]⁺ |
| 57 | ~39 | [C₄H₉]⁺ (Base Peak in some spectra) |
| 55 | ~2 | [C₄H₇]⁺ |
| 43 | High | [C₃H₇]⁺ |
Fragmentation data sourced from MassBank.[15]
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data described above.
NMR Spectroscopy Protocol
-
Sample Preparation : Accurately weigh 5-25 mg of the this compound sample. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) inside a standard 5 mm NMR tube.[16]
-
Data Acquisition : Insert the sample into the NMR spectrometer. The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field is then shimmed to optimize its homogeneity. Standard ¹H or ¹³C acquisition parameters are used, including setting the appropriate pulse angle, acquisition time, and relaxation delay.[16]
-
Data Processing : The resulting Free Induction Decay (FID) is processed via a Fourier transform. Phase and baseline corrections are applied to the spectrum. For ¹H NMR, the signals are integrated, and chemical shifts are referenced to a standard (e.g., TMS at 0 ppm).
Infrared (IR) Spectroscopy Protocol
-
Sample Preparation : As this compound is a liquid, a "neat" spectrum can be obtained. Place one to two drops of the pure liquid between two salt plates (e.g., NaCl or KBr).[17]
-
Data Acquisition : Place the salt plate "sandwich" into the sample holder of the FTIR spectrometer. Acquire a background spectrum of the clean salt plates first. Then, acquire the sample spectrum. The instrument automatically ratios the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
-
Data Processing : The resulting spectrum is plotted as transmittance or absorbance versus wavenumber (cm⁻¹). Peak picking tools are used to identify the exact frequencies of key absorption bands.
Mass Spectrometry Protocol
-
Sample Introduction : Introduce a small amount of the this compound sample into the mass spectrometer, often via a Gas Chromatography (GC-MS) system which separates it from any impurities.[18]
-
Ionization : In the ion source, the sample is bombarded with a high-energy beam of electrons (typically 70 eV in Electron Ionization). This ejects an electron from the molecule, forming a positively charged molecular ion ([M]⁺) and causing it to fragment.[19]
-
Mass Analysis & Detection : The positively charged ions and fragments are accelerated into a mass analyzer. A magnetic field deflects the ions based on their mass-to-charge (m/z) ratio.[18] A detector at the end of the analyzer measures the abundance of each ion at a specific m/z, generating the mass spectrum.[19]
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 3. This compound(629-73-2) 1H NMR spectrum [chemicalbook.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. spectrabase.com [spectrabase.com]
- 7. Page loading... [wap.guidechem.com]
- 8. This compound | C16H32 | CID 12395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. collard.chemistry.gatech.edu [collard.chemistry.gatech.edu]
- 13. youtube.com [youtube.com]
- 14. Cetene [webbook.nist.gov]
- 15. massbank.eu [massbank.eu]
- 16. benchchem.com [benchchem.com]
- 17. webassign.net [webassign.net]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Mass Spectrometry [www2.chemistry.msu.edu]
1-Hexadecene CAS number and molecular weight
An In-depth Technical Guide to 1-Hexadecene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a long-chain alpha-olefin with significant applications in chemical synthesis and material science. This document details its fundamental properties, synthesis protocols, and analytical methodologies, presented in a format tailored for research and development professionals.
Core Properties of this compound
This compound, also known as cetene, is a colorless liquid characterized by a single double bond at the primary or alpha position.[1] This reactive site is central to its utility as a versatile chemical intermediate.[2]
Table 1: Physicochemical and Identification Data for this compound
| Property | Value | Reference |
| CAS Number | 629-73-2 | [1] |
| Molecular Weight | 224.43 g/mol | [1][3] |
| Molecular Formula | C₁₆H₃₂ | [1][3] |
| Density | 0.781 g/cm³ | [1] |
| Boiling Point | 285 °C (545 °F; 558 K) | [1] |
| Melting Point | 4 °C (39 °F; 277 K) | [1] |
| Flash Point | 132 °C (270 °F; 405 K) | [1] |
| Autoignition Temperature | 240 °C (464 °F; 513 K) | [1] |
Experimental Protocols
Synthesis of this compound
Several synthetic routes for this compound have been established. Below are detailed protocols for two distinct methods.
1. Dehydrohalogenation of 1-Bromohexadecane
This method involves the elimination of hydrogen bromide from 1-bromohexadecane.
-
Materials: 1-bromohexadecane, sodium t-butoxide (NaOᵗBu), deionized water, deuterated chloroform (CDCl₃), benzyl alcohol (internal standard).
-
Procedure:
-
Add 1 mmol of 1-bromohexadecane and 1 mmol of NaOᵗBu to a 10 mL quartz tube.
-
Add 1 mL of deionized water to create a biphasic mixture.
-
Seal the tube and place it in a pre-heated 50 °C water bath.
-
Irradiate the mixture with a 350-watt UV lamp for 2 hours.
-
After cooling, extract the organic components with 1 mL of CDCl₃.
-
Add 10 µL of benzyl alcohol as an internal standard for quantitative analysis by NMR.[4]
-
2. Synthesis from Stearic Acid
This protocol describes the conversion of stearic acid to this compound.
-
Materials: Stearic acid, IrCl(CO)(PPh₃)₂, potassium iodide (KI), silica gel, hexane.
-
Procedure:
-
Combine 0.5 mmol of stearic acid, 7.8 mg (0.01 mmol) of IrCl(CO)(PPh₃)₂, and 16.6 mg (0.1 mmol) of KI in a screw-capped test tube.
-
Evacuate the tube and flush with nitrogen gas.
-
Heat the reaction mixture at 250°C in a salt bath for 3 hours.
-
After cooling, purify the product using silica gel column chromatography with hexane as the eluent.[5]
-
Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a primary technique for the identification and quantification of this compound.[3]
-
Sample Preparation (Solvent Extraction):
-
Accurately weigh the sample matrix (e.g., 100 mg of tissue) into a glass vial.
-
Add 1 mL of hexane to the sample.
-
Spike the sample with a known amount of an internal standard (e.g., n-hexadecane).
-
Vortex the mixture for 2 minutes or sonicate for 10 minutes for solid samples.
-
Centrifuge at 5,000 x g for 5 minutes to separate solids.
-
The supernatant can be concentrated under a gentle stream of nitrogen if necessary.[6]
-
-
GC-MS Parameters:
-
Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is suitable.
-
Oven Program:
-
Initial temperature: 50°C, hold for 3 minutes.
-
Ramp: Increase at 10°C/min to a final temperature of 290°C.
-
Final hold: Maintain 290°C for 33 minutes.[7]
-
-
Inlet and Detector Temperature: Set the inlet to 290°C and the detector to 300°C.[7]
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.[7]
-
Identification: Compare the retention time and mass spectrum of the analyte with that of a pure this compound standard. The spectrum can also be matched against the NIST Mass Spectral Library.[6]
-
Visualized Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate key processes related to this compound.
Caption: Workflow for this compound Synthesis.
Caption: GC-MS Analysis Workflow.
Caption: Metabolic Fate of this compound.
Applications in Research and Development
This compound serves as a crucial building block in the synthesis of a variety of specialty chemicals.[2] Its applications include:
-
Polymer Science: It is used as a comonomer in the production of polymers, such as maleic anhydride copolymers, to modify their physical properties.[2]
-
Surfactants and Lubricants: The long hydrocarbon chain of this compound makes it a suitable precursor for the synthesis of surfactants, lubricants, and plasticizers.[2]
-
Drilling Fluids: It is a component in blends for off-shore drilling fluids.[3]
-
Paper Sizing: One of its largest applications is in paper-sizing agents for alkaline media.[8]
-
Biocontrol Research: Volatile blends containing this compound have been identified as attractants for certain biocontrol agents in agricultural pest management.[9]
In the context of drug development, while not a direct therapeutic agent, its role in the synthesis of biocompatible polymers and as a component in delivery systems may be of interest. Furthermore, understanding its metabolism is crucial, as its metabolite, 1,2-epoxyhexadecane, has been shown to be a substrate for epoxide hydratase and has been investigated for its potential carcinogenicity.[3]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C16H32 | CID 12395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. benchchem.com [benchchem.com]
- 7. eeer.org [eeer.org]
- 8. cpchem.com [cpchem.com]
- 9. 1-十六烯 ≥98.5% | Sigma-Aldrich [sigmaaldrich.com]
An In-Depth Technical Guide to the Solubility of 1-Hexadecene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1-hexadecene, a long-chain alpha-olefin, in various organic solvents. Understanding the solubility of this compound is critical for its application in organic synthesis, as a component in drilling fluids, and in the formulation of lubricants and other industrial products. This document collates available solubility data, outlines experimental protocols for solubility determination, and presents a logical workflow for these procedures.
Core Concepts in Solubility
The solubility of a substance, in this case, this compound, in a solvent is a measure of the maximum amount of that substance that can dissolve in a specified amount of the solvent at a given temperature and pressure to form a saturated solution. The principle of "like dissolves like" is a fundamental concept in predicting solubility. As a nonpolar hydrocarbon, this compound is expected to exhibit high solubility in nonpolar organic solvents and limited solubility in polar solvents.
Quantitative Solubility Data
Based on available information, the following table summarizes the qualitative and, where possible, general quantitative solubility of this compound. It is important to note that for many solvent systems, "miscible" is often used, implying solubility in all proportions.
| Solvent Class | Solvent | Reported Solubility |
| Alcohols | Methanol, Ethanol, Propanol, Butanol | Soluble/Miscible[1][2][3] |
| Ethers | Diethyl Ether | Soluble/Miscible[1][2][3] |
| Hydrocarbons | Petroleum Ether, Hexane, Heptane | Soluble/Miscible[1][2][3] |
| Benzene, Toluene | Soluble/Miscible | |
| Chlorinated Solvents | Chloroform | Soluble/Miscible |
| Ketones | Acetone | Soluble/Miscible |
| Polar Aprotic Solvents | Acetonitrile | Partially Miscible (based on data for similar long-chain hydrocarbons) |
| Water | Water | Insoluble/Immiscible[1][2][3] |
Note: The term "soluble" or "miscible" in many sources often lacks specific quantitative values. For precise applications, experimental determination of solubility under the specific conditions of use is highly recommended.
Experimental Protocol for Determining Liquid-Liquid Mutual Solubility
The following is a generalized experimental protocol for determining the mutual solubility of two liquids, such as this compound and an organic solvent. This method is based on the principle of preparing mixtures of known composition and observing the temperature at which they become homogeneous (or heterogeneous).
Objective: To determine the mutual solubility curve for a binary system of this compound and a selected organic solvent.
Materials:
-
This compound (high purity)
-
Organic solvent of interest (high purity)
-
Series of sealable glass test tubes or vials
-
Calibrated thermometer or temperature probe
-
Water bath or oil bath with controlled heating and stirring
-
Burettes or precision pipettes for accurate volume/mass dispensing
-
Vortex mixer or magnetic stirrer
Procedure:
-
Preparation of Mixtures:
-
Prepare a series of mixtures of this compound and the organic solvent in the sealable test tubes. The compositions should span the entire range, for example, from 10% to 90% this compound by weight or volume in increments of 10%.
-
Accurately measure the amounts of this compound and the solvent for each mixture.
-
-
Determination of Miscibility Temperature:
-
Place a test tube containing a mixture of known composition into the temperature-controlled bath.
-
Insert the calibrated thermometer or temperature probe into the mixture.
-
Begin heating the bath slowly while continuously stirring or agitating the mixture in the test tube.
-
Observe the mixture for the disappearance of turbidity or the merging of two distinct liquid layers into a single homogeneous phase. The temperature at which this occurs is the miscibility temperature for that specific composition.
-
After the mixture becomes homogeneous, slowly cool the bath while continuing to stir.
-
Record the temperature at which turbidity reappears or the solution separates back into two phases.
-
The average of the two recorded temperatures (for disappearing and reappearing turbidity) can be taken as the miscibility temperature.
-
-
Data Analysis and Curve Construction:
-
Repeat the procedure for all prepared mixtures.
-
Plot the miscibility temperatures (y-axis) against the corresponding compositions (x-axis, e.g., weight percent of this compound).
-
The resulting curve is the mutual solubility curve for the binary system. The peak of this curve, if present, represents the upper consolute temperature, above which the two components are miscible in all proportions.
-
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Be aware of the flammability and toxicity of the organic solvents used and take appropriate precautions.
Logical Workflow for Solubility Determination
The process of determining the solubility of this compound in an organic solvent can be visualized as a logical workflow. This workflow ensures a systematic approach from preparation to data analysis.
Caption: Logical workflow for the experimental determination of mutual solubility.
References
Health and Safety Considerations for 1-Hexadecene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the health and safety considerations for 1-Hexadecene, a long-chain alpha-olefin used in various industrial applications, including as a chemical intermediate and in the formulation of functional fluids and surfactants.[1][2][3] This document is intended to equip researchers, scientists, and drug development professionals with the necessary information for the safe handling, storage, and use of this chemical.
Chemical and Physical Properties
This compound is a colorless liquid with the molecular formula C16H32.[1][3] It is characterized by a double bond at the primary carbon position, which imparts greater reactivity compared to its internal olefin isomers.[2] Key physical and chemical properties are summarized in the table below.
| Property | Value |
| CAS Number | 629-73-2 |
| Molecular Formula | C16H32 |
| Molecular Weight | 224.43 g/mol |
| Appearance | Colorless liquid |
| Melting Point | 4 °C |
| Boiling Point | 284 °C |
| Flash Point | 132 °C |
| Autoignition Temperature | 224 °C |
| Density | 0.781 g/cm³ at 20 °C |
| Water Solubility | Insoluble |
Toxicological Profile
The toxicological profile of this compound has been evaluated through various studies. The primary health concern is aspiration toxicity. It is not classified as a carcinogen, mutagen, or reproductive toxicant.
Acute Toxicity
| Route | Species | Test | Result |
| Oral | Rat | LD50 | > 10,000 mg/kg |
| Dermal | Rabbit | LD50 | > 10,000 mg/kg |
Repeated Dose Toxicity
A repeated dose toxicity study in rats via oral gavage showed a No-Observed-Adverse-Effect Level (NOAEL) of 1000 mg/kg bw/day.[4]
Skin and Eye Irritation
This compound may cause mild skin irritation, and repeated or prolonged contact can lead to skin dryness and cracking due to the removal of natural fats.[1][4][5] It may also cause mild eye irritation.[1][5]
Aspiration Hazard
Due to its low viscosity, this compound poses a significant aspiration hazard. If swallowed, the liquid can be aspirated into the lungs, which may cause a serious, potentially fatal chemical pneumonitis.[6] Vomiting should not be induced if ingested.
Genotoxicity
An in vivo micronucleus test in mice showed negative results, indicating that this compound is not genotoxic.
Ecotoxicological Profile
This compound is considered to be readily biodegradable. While some data suggests it may be very toxic to aquatic life with long-lasting effects, other studies indicate it is not expected to be harmful to aquatic organisms.[7]
| Species | Test | Result |
| Rainbow Trout (Oncorhynchus mykiss) | 96h LC50 | > 1000 mg/L |
| Daphnia magna | 48h EC50 | > 1000 mg/L |
| Freshwater Algae (Selenastrum capricornutum) | 72h EC50 | > 1000 mg/L |
Experimental Protocols
The following are detailed methodologies for key toxicological and ecotoxicological experiments cited for this compound.
OECD Guideline 422: Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test
-
Objective: To evaluate the repeated dose toxicity and screen for potential reproductive and developmental effects.[6][8][9][10][11]
-
Test Species: Rat.
-
Administration Route: Oral gavage.
-
Procedure:
-
At least three dose groups and a control group are used, with a minimum of 10 male and 10 female rats per group.[9][11]
-
The test substance is administered daily in graduated doses.[9][11]
-
Males are dosed for a minimum of four weeks, and females are dosed throughout the study (approximately 63 days).[9]
-
Animals are observed for clinical signs of toxicity, and body weight and food/water consumption are recorded.[9]
-
Females are mated with males from the same dose group.
-
Observations of mating performance, fertility, gestation length, parturition, and pup viability are recorded.
-
At the end of the study, a gross necropsy and histopathological examination of organs are performed.[9][11]
-
OECD Guideline 203: Fish, Acute Toxicity Test
-
Objective: To determine the acute lethal toxicity of a substance to fish.[1][12][13][14][15]
-
Test Species: Rainbow Trout (Oncorhynchus mykiss) or other suitable species.
-
Procedure:
-
Fish are exposed to the test substance in a geometric series of at least five concentrations for a period of 96 hours.[13]
-
A control group is maintained under the same conditions without the test substance.
-
Mortality and any sublethal effects are recorded at 24, 48, 72, and 96 hours.[13]
-
Water quality parameters such as pH, dissolved oxygen, and temperature are monitored.[12]
-
The LC50 (the concentration that is lethal to 50% of the test fish) is calculated at the end of the exposure period.[13]
-
OECD Guideline 202: Daphnia sp. Acute Immobilisation Test
-
Objective: To determine the acute immobilizing effect of a substance on Daphnia.[16][17][18][19]
-
Test Species: Daphnia magna.
-
Procedure:
-
Young daphnids (less than 24 hours old) are exposed to at least five concentrations of the test substance for 48 hours.[16][17][19]
-
The number of immobilized daphnids is recorded at 24 and 48 hours.[16][17][19] Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.[17]
-
The EC50 (the concentration that immobilizes 50% of the daphnids) is calculated.[16][17]
-
OECD Guideline 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test
-
Objective: To determine the effect of a substance on the growth of freshwater algae.[20][21][22]
-
Test Species: Selenastrum capricornutum (now known as Pseudokirchneriella subcapitata).
-
Procedure:
-
Exponentially growing cultures of algae are exposed to at least five concentrations of the test substance over a 72-hour period.[4][20][21]
-
The growth of the algae is measured at 24, 48, and 72 hours, typically by cell counts or another measure of biomass.[21]
-
The EC50 for growth inhibition is calculated by comparing the growth in the test cultures to that of the control cultures.[20]
-
OECD Guideline 474: Mammalian Erythrocyte Micronucleus Test
-
Objective: To detect damage to chromosomes or the mitotic apparatus in erythroblasts.[5][23][24][25]
-
Test Species: Mouse.
-
Procedure:
-
Animals are exposed to the test substance, typically via gavage or intraperitoneal injection.[24]
-
At appropriate times after exposure, bone marrow or peripheral blood is collected.[23][24]
-
The cells are stained, and the frequency of micronucleated polychromatic erythrocytes is determined by microscopic analysis.[23]
-
An increase in the frequency of micronucleated cells in treated animals compared to controls indicates genotoxic potential.[23]
-
Metabolic Pathway and Health and Safety Workflow
Metabolic Pathway
This compound is metabolized in the liver by cytochrome P450 enzymes to form 1,2-epoxyhexadecane.[26] This epoxide is a reactive intermediate. It can then be further metabolized by epoxide hydrolase to the less reactive 1,2-dihydroxyhexadecane, which can be excreted.[26] The formation of the reactive epoxide is a key consideration in the toxicological assessment.
Health and Safety Workflow
A logical workflow for ensuring health and safety when working with this compound involves a cyclical process of assessment, control, and review.
Handling and Safety Precautions
Engineering Controls
-
Work in a well-ventilated area. Use local exhaust ventilation to control airborne concentrations.
Personal Protective Equipment (PPE)
-
Gloves: Wear neoprene or nitrile rubber gloves.
-
Eye Protection: Use chemical safety goggles. Contact lenses should not be worn.
-
Skin and Body Protection: Wear suitable protective clothing.
-
Respiratory Protection: If inhalation is a risk, use a NIOSH-certified respirator.
Safe Handling Practices
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe vapors or mists.
-
Wash hands thoroughly after handling.
-
Prevent the formation of aerosols.
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[8]
-
Keep away from heat, sparks, and open flames.
-
Store away from incompatible materials such as strong oxidizing agents.
First Aid Measures
-
Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[6]
-
Skin Contact: Remove contaminated clothing. Wash skin with plenty of soap and water. Get medical attention if irritation develops or persists.[6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[6]
-
Ingestion: Do NOT induce vomiting. [6] If vomiting occurs, keep head low so that stomach content doesn't get into the lungs. Call a physician or poison control center immediately.[6]
Accidental Release Measures
-
Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment.
-
Environmental Precautions: Prevent entry into sewers and public waters.
-
Methods for Cleaning Up: Absorb the spill with inert material (e.g., sand, silica gel) and place it in a suitable container for disposal.[6]
Regulatory Information
This compound is listed on several international chemical inventories, including:
-
USA: Toxic Substances Control Act (TSCA)
-
Europe: European Inventory of Existing Commercial Chemical Substances (EINECS)
-
Canada: Domestic Substances List (DSL)
-
Australia: Australian Inventory of Chemical Substances (AICS)
-
China: Inventory of Existing Chemical Substances in China (IECSC)
-
Japan: Existing and New Chemical Substances (ENCS)
-
Korea: Existing Chemicals List (ECL)
-
Philippines: Philippine Inventory of Chemicals and Chemical Substances (PICCS)
This guide is intended to provide a thorough overview of the health and safety considerations for this compound. It is crucial to consult the specific Safety Data Sheet (SDS) for the product you are using and to conduct a thorough risk assessment for your specific application. Always adhere to institutional and regulatory safety protocols.
References
- 1. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]
- 2. Showing Compound this compound (FDB004747) - FooDB [foodb.ca]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. catalog.labcorp.com [catalog.labcorp.com]
- 5. oecd.org [oecd.org]
- 6. scialliconsulting.com [scialliconsulting.com]
- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 8. catalog.labcorp.com [catalog.labcorp.com]
- 9. oecd.org [oecd.org]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. Test No. 422: Combined Repeated Dose Toxicity Study with the Reproduction ... - OECD - Google ブックス [books.google.co.jp]
- 12. scribd.com [scribd.com]
- 13. eurofins.com.au [eurofins.com.au]
- 14. downloads.regulations.gov [downloads.regulations.gov]
- 15. Revision of the Fish Acute Toxicity Testing Guideline OECD 203 | ibacon GmbH [ibacon.com]
- 16. catalog.labcorp.com [catalog.labcorp.com]
- 17. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 18. eurofins.it [eurofins.it]
- 19. oecd.org [oecd.org]
- 20. eurofins.com.au [eurofins.com.au]
- 21. oecd.org [oecd.org]
- 22. shop.fera.co.uk [shop.fera.co.uk]
- 23. nucro-technics.com [nucro-technics.com]
- 24. oecd.org [oecd.org]
- 25. mutagenese.pasteur-lille.fr [mutagenese.pasteur-lille.fr]
- 26. This compound | C16H32 | CID 12395 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Thermal Stability and Degradation of 1-Hexadecene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability and degradation of 1-hexadecene, a long-chain alpha-olefin. Due to limited direct experimental data on this compound, this guide synthesizes information from closely related long-chain hydrocarbons, including 1-octadecene, n-octadecane, and findings from the pyrolysis of polyethylene, to present a thorough understanding of its expected thermal behavior. The guide covers theoretical degradation pathways, quantitative thermal analysis data from analogous compounds, and detailed experimental protocols.
Introduction to the Thermal Behavior of this compound
This compound (C₁₆H₃₂) is a linear alpha-olefin with a terminal double bond, making it more reactive than its saturated counterpart, n-hexadecane.[1] Under ambient conditions, this compound is a stable liquid. However, at elevated temperatures, it undergoes complex chemical transformations, including isomerization, polymerization, and thermal cracking. An understanding of these processes is critical for applications involving thermal stress, such as in high-temperature reactions where it might be used as a solvent or in the formulation of products subjected to varying temperature profiles.
Thermal Degradation Mechanisms
The thermal degradation of this compound is anticipated to proceed via a free-radical chain reaction, similar to other long-chain hydrocarbons. This process can be divided into three main stages: initiation, propagation, and termination.
Initiation: The process begins with the homolytic cleavage of a carbon-carbon (C-C) bond, which is weaker than a carbon-hydrogen (C-H) bond, to form two alkyl radicals. The C-C bonds further from the double bond are more likely to break.
Propagation: The initial radicals undergo a series of reactions, primarily hydrogen abstraction and β-scission, which propagate the radical chain.
-
Hydrogen Abstraction: A radical abstracts a hydrogen atom from another this compound molecule, forming a new, more stable radical.
-
β-Scission: A larger radical breaks into a smaller alkene and a new, smaller radical. This is a key step in the cracking process that leads to the formation of a variety of smaller hydrocarbon products.
Termination: The chain reaction ceases when two radicals combine or disproportionate to form stable, non-radical products.
The presence of the terminal double bond in this compound introduces additional reaction pathways compared to saturated alkanes. The double bond is a site of high reactivity and can participate in polymerization and addition reactions.
Pyrolytic Degradation (Inert Atmosphere)
In an inert atmosphere, the primary degradation pathway is thermal cracking through the free-radical mechanism described above. This leads to the formation of a complex mixture of smaller alkanes and alkenes.
Oxidative Degradation (Presence of Oxygen)
In the presence of oxygen, the degradation of this compound is more complex and occurs at lower temperatures. The double bond is particularly susceptible to oxidation. The initial products are often hydroperoxides, which can then decompose to form a variety of oxygenated compounds, including aldehydes, ketones, carboxylic acids, and epoxides. At higher temperatures, oxidative cleavage of the double bond can occur, leading to the formation of shorter-chain aldehydes and carboxylic acids.
Quantitative Data on Thermal Stability
Table 1: Thermal Decomposition Data of Analogous Long-Chain Hydrocarbons from Thermogravimetric Analysis (TGA)
| Compound | Onset Decomposition Temperature (°C) | Peak Decomposition Temperature (°C) | Atmosphere | Reference |
| n-Octadecane (C₁₈H₃₈) | 170-190 | 200-240 | Inert | [2] |
| 9-Octadecene (C₁₈H₃₆) | Estimated to be similar to n-octadecane | Not specified | Inert | [1] |
Note: The onset decomposition temperature is often defined as the temperature at which 5% weight loss is observed.[3][4]
Table 2: Expected Pyrolysis Product Distribution of this compound
Based on studies of polyethylene pyrolysis, which produces a mixture of long-chain alkanes and alkenes, the pyrolysis of this compound is expected to yield a range of smaller hydrocarbons. The product distribution is highly dependent on the pyrolysis temperature and pressure.
| Product Class | Specific Examples | Expected Abundance |
| Light Alkenes | Ethene, Propene, 1-Butene | High |
| Light Alkanes | Methane, Ethane, Propane | Moderate |
| Mid-range Alkenes | 1-Pentene, 1-Hexene, 1-Heptene | Moderate to High |
| Mid-range Alkanes | Pentane, Hexane, Heptane | Moderate |
| Longer-chain fragments | C₈-C₁₅ alkanes and alkenes | Decreasing with chain length |
Experimental Protocols
Detailed methodologies for key experiments used to characterize the thermal stability of long-chain hydrocarbons are provided below.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature.
Methodology:
-
Instrument: A thermogravimetric analyzer (TGA) coupled with a mass spectrometer (MS) or Fourier-transform infrared spectrometer (FTIR) for evolved gas analysis (EGA).
-
Sample Preparation: A small sample of this compound (typically 5-10 mg) is placed in an inert crucible (e.g., alumina or platinum).
-
Experimental Conditions:
-
Atmosphere: High-purity nitrogen or argon for pyrolytic studies, or a mixture of oxygen and an inert gas (e.g., air) for oxidative studies.
-
Flow Rate: 20-50 mL/min.
-
Temperature Program: Heating from ambient temperature to 600-800°C at a constant heating rate (e.g., 10°C/min).
-
Data Acquisition: The mass of the sample is continuously recorded as a function of temperature. The evolved gases are simultaneously analyzed by MS or FTIR.
-
-
Data Analysis: The TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, the peak decomposition temperature (from the derivative thermogravimetric, DTG, curve), and the mass of residue. The EGA data provides identification of the volatile degradation products.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)
Objective: To identify the individual chemical species produced during the pyrolysis of this compound.
Methodology:
-
Instrument: A pyrolysis unit directly coupled to a gas chromatograph-mass spectrometer (GC/MS).
-
Sample Preparation: A small amount of this compound (typically in the microgram range) is placed in a pyrolysis tube or on a filament.
-
Experimental Conditions:
-
Pyrolysis Temperature: A range of temperatures can be investigated, typically from 500°C to 900°C, to study the effect of temperature on the product distribution.
-
GC Column: A non-polar or mid-polarity capillary column (e.g., 5% phenyl methylpolysiloxane) is commonly used for separating hydrocarbons.
-
GC Temperature Program: A temperature ramp is used to elute the pyrolysis products, for example, an initial hold at 40°C followed by a ramp to 300°C at 10°C/min.
-
MS Detection: The mass spectrometer is operated in electron ionization (EI) mode, and mass spectra are collected over a range of m/z 40-500.
-
-
Data Analysis: The individual peaks in the chromatogram are identified by comparing their mass spectra with a reference library (e.g., NIST). The relative abundance of each product can be determined from the peak areas.
Visualizations
Logical Relationship of Thermal Degradation Analysis
Caption: Workflow for Thermal Degradation Analysis.
Simplified Pyrolytic Degradation Pathway of this compound
Caption: Pyrolytic Degradation Pathway of this compound.
Simplified Oxidative Degradation Pathway of this compound
Caption: Oxidative Degradation Pathway of this compound.
References
An In-depth Technical Guide to the Isomers and Purity Analysis of 1-Hexadecene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Hexadecene (CH₂=CH(CH₂)₁₃CH₃), a C16 alpha-olefin, is a key industrial chemical intermediate used in the synthesis of a wide range of products, including surfactants, lubricants, and polymers.[1][2][3] Its high reactivity, stemming from the terminal double bond, makes it a versatile building block in organic synthesis.[2] In the context of research and drug development, the purity and isomeric composition of this compound are of paramount importance, as impurities or unintended isomers can significantly impact the outcome of chemical reactions and the properties of the final products. This guide provides a comprehensive overview of the isomers of this compound and detailed methodologies for its purity analysis.
While direct applications of this compound in pharmaceuticals are not extensively documented, its derivatives and polymers, known as polyalphaolefins (PAOs), have been explored for use in food and pharmaceutical applications as safe alternatives to mineral hydrocarbons.[4] The synthesis of such materials requires high-purity starting olefins to ensure the well-defined and predictable properties of the resulting polymers.[2]
Isomers of Hexadecene
Hexadecene (C₁₆H₃₂) has numerous structural and geometric isomers. The position of the double bond along the sixteen-carbon chain defines the positional isomers, while the spatial arrangement of the substituents around the double bond gives rise to geometric (cis-trans) isomers for internal olefins.
Positional Isomers
The most common and industrially significant isomer is this compound. However, other positional isomers, such as 2-hexadecene and 3-hexadecene, can be present as impurities in commercial-grade this compound or may be synthesized for specific applications.
Geometric Isomers
For internal olefins like 2-hexadecene and 3-hexadecene, cis and trans isomers are possible. These isomers have the same molecular formula and connectivity but differ in the orientation of the alkyl chains attached to the double-bonded carbons.[5]
Table 1: Physical Properties of Selected Hexadecene Isomers
| Property | This compound | (E)-2-Hexadecene | (E)-3-Hexadecene |
| Molecular Formula | C₁₆H₃₂[6][7] | C₁₆H₃₂[8] | C₁₆H₃₂[9] |
| Molecular Weight ( g/mol ) | 224.43[6][7] | 224.43[8] | 224.42[9] |
| Boiling Point (°C) | 285[6] | - | - |
| Melting Point (°C) | 4[6] | - | - |
| Density (g/cm³ at 20°C) | 0.781[6] | - | - |
| Refractive Index (at 20°C) | 1.441[10] | - | - |
Purity Analysis of this compound
Ensuring the purity of this compound is critical for its intended applications. A variety of analytical techniques can be employed to identify and quantify impurities, which typically include other C16 olefin isomers, alkanes, and oxidation products.
Typical Impurity Profile
Commercial this compound is produced through the oligomerization of ethylene.[11] The process can lead to the formation of several impurities.
Table 2: Typical Composition of Commercial this compound
| Component | Typical Concentration (%) |
| This compound | ≥ 95.0[12] |
| Internal Olefins (C₁₆) | < 5.0 |
| Branched Olefins (C₁₆) | < 1.0 |
| n-Hexadecane | < 0.5 |
| Other Hydrocarbons | < 0.5 |
Note: The exact composition can vary between manufacturers and production batches.
Analytical Methodologies
A multi-technique approach is often necessary for a comprehensive purity assessment of this compound.
Gas chromatography, particularly with a flame ionization detector (GC-FID), is the primary method for analyzing the purity of volatile and semi-volatile hydrocarbons like this compound.[5][13] It allows for the separation and quantification of various isomers and saturated hydrocarbon impurities.
Experimental Protocol: GC-FID Analysis of this compound
1. Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID).
-
Capillary column suitable for hydrocarbon analysis (e.g., DB-1, DB-5, or similar non-polar column). A common dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness.
2. GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 10 minutes at 280 °C.
-
-
Injection Volume: 1 µL
-
Split Ratio: 50:1 or as appropriate for the sample concentration.
3. Sample Preparation:
-
Dilute the this compound sample in a volatile solvent such as hexane or pentane to a concentration of approximately 1 mg/mL.
4. Data Analysis:
-
Identify the peaks corresponding to this compound and its impurities based on their retention times, which can be confirmed by running authentic standards if available.
-
Quantify the purity by area percent normalization, assuming a similar response factor for all hydrocarbon isomers. For higher accuracy, determine the relative response factors of the main impurities.
Caption: Workflow for this compound Purity Analysis by GC-FID.
Quantitative NMR (qNMR) is a powerful primary method for determining the purity of a substance without the need for a reference standard of the analyte itself.[14][15][16][17][18] By using a certified internal standard, the absolute purity of this compound can be accurately determined.
Experimental Protocol: Quantitative ¹H NMR (qNMR) of this compound
1. Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher).
2. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.
-
Accurately weigh a suitable amount of a high-purity, certified internal standard (e.g., maleic anhydride, 1,4-dinitrobenzene) and add it to the same NMR tube. The internal standard should have signals that do not overlap with the analyte signals.
-
Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) to dissolve both the sample and the internal standard completely.
3. NMR Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (a delay of 30-60 seconds is generally recommended for accurate quantification).
-
Number of Scans: Sufficient to obtain a high signal-to-noise ratio (S/N > 250:1) for the signals to be integrated.
-
Acquisition Time: At least 3-4 seconds.
4. Data Processing and Analysis:
-
Apply appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).
-
Manually phase the spectrum and perform a baseline correction.
-
Integrate a well-resolved signal of this compound (e.g., the terminal vinyl protons) and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / m_sample) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
subscripts "sample" and "IS" refer to this compound and the internal standard, respectively.
-
Caption: Logical Relationship for Purity Determination by qNMR.
Mass spectrometry, often coupled with gas chromatography (GC-MS), is an invaluable tool for the identification of impurities. The fragmentation pattern of this compound and its isomers can provide structural information to confirm their identity.
The mass spectrum of this compound is characterized by a molecular ion peak (M⁺) at m/z 224. The fragmentation of long-chain alkenes is complex, but some general patterns are observed.[1][19][20][21][22]
-
Allylic Cleavage: Cleavage of the C-C bond beta to the double bond is a common fragmentation pathway for alkenes, leading to the formation of a stable allylic cation. For this compound, this would result in the loss of a C₁₃H₂₇ radical, although the resulting small fragment may not be the most abundant.
-
Loss of Alkyl Radicals: A series of peaks corresponding to the loss of alkyl radicals (CnH2n+1) is typically observed, resulting in fragment ions of the general formula CnH2n-1. These often appear as clusters of peaks separated by 14 amu (CH₂).
Conclusion
The isomeric purity of this compound is a critical parameter for its successful application in research and industry, including its potential use in the synthesis of materials for pharmaceutical applications. A thorough understanding of the potential isomers and a robust analytical strategy employing techniques such as GC-FID, qNMR, and GC-MS are essential for ensuring the quality and consistency of this important chemical intermediate. The detailed experimental protocols and data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals working with this compound.
References
- 1. m.youtube.com [m.youtube.com]
- 2. nbinno.com [nbinno.com]
- 3. TERAlpha 16 - TER Chemie [terchemie.com]
- 4. US5510392A - Polyalpha olefins for food and pharmaceutical applications - Google Patents [patents.google.com]
- 5. Analytical method validation of GC-FID for the simultaneous measurement of hydrocarbons (C2-C4) in their gas mixture [redalyc.org]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. This compound | C16H32 | CID 12395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. (E)-2-Hexadecene - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. 3-Hexadecene, (3E)- | C16H32 | CID 5352251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound, 629-73-2 [thegoodscentscompany.com]
- 11. Straight-chain terminal alkene - Wikipedia [en.wikipedia.org]
- 12. merckmillipore.com [merckmillipore.com]
- 13. sciepub.com [sciepub.com]
- 14. pubsapp.acs.org [pubsapp.acs.org]
- 15. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 16. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 17. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
- 18. benchchem.com [benchchem.com]
- 19. Video: Mass Spectrometry: Alkene Fragmentation [jove.com]
- 20. youtube.com [youtube.com]
- 21. ch.ic.ac.uk [ch.ic.ac.uk]
- 22. whitman.edu [whitman.edu]
The Ubiquitous Alkene: A Technical Guide to the Natural Occurrence and Sources of 1-Hexadecene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Hexadecene, a long-chain alpha-olefin with the chemical formula C₁₆H₃₂, is a volatile organic compound found across various biological systems. While its industrial applications in the synthesis of polymers, surfactants, and lubricants are well-established, its natural roles as a semiochemical and metabolic byproduct are of increasing interest to researchers in fields ranging from chemical ecology to drug discovery. This technical guide provides an in-depth overview of the natural occurrence and sources of this compound, complete with quantitative data, detailed experimental protocols for its analysis, and visualizations of its relevant biological pathways.
Natural Occurrence and Sources of this compound
This compound has been identified as a natural product in a diverse array of organisms, including plants, insects, and microorganisms. Its presence can be attributed to its role as a pheromone component, a defensive compound, or a byproduct of fatty acid metabolism.
In the Plant Kingdom
Several plant species have been reported to produce this compound as a component of their essential oils and volatile emissions. These compounds can play a role in plant-insect interactions, acting as attractants or repellents.
-
Ageratina adenophora : The aerial parts of this invasive plant species have been found to contain this compound, with a reported yield of 0.06% w/w from the methanolic extract.[1][2]
-
Camellia sinensis (Tea Plant) : this compound has been reported as a volatile compound in tea leaves.[3] The complex aroma profile of tea is composed of numerous volatile compounds, with their presence and concentration varying depending on the cultivar, processing methods, and growing conditions.
-
Safflower (Carthamus tinctorius) : This plant is another documented source of this compound.[3]
In the Animal Kingdom: Insect Pheromones
In insects, this compound is a known component of sex pheromones, playing a crucial role in mate attraction and reproductive behavior.
-
Heliothis subflexa (a Noctuid Moth) : this compound is a component of the female's sex pheromone blend. While not the primary attractant, its presence and relative abundance are important for species-specific signaling. Quantitative analysis of the volatile emissions from the pheromone gland of individual females revealed the presence of multiple compounds.[4][5]
Other Natural Sources
This compound has also been detected in other natural contexts, often as a result of lipid degradation or microbial metabolism.
-
Microbial Sources : Some microorganisms are capable of producing a variety of hydrocarbons, including alkenes like this compound, through pathways linked to fatty acid metabolism.[6]
-
Food Products : The presence of this compound has been reported in certain food items, such as cooked ham and dried shrimp, likely arising from the thermal degradation of lipids.
Data Presentation: Quantitative Analysis of this compound
The following table summarizes the available quantitative data on the occurrence of this compound in various natural sources. It is important to note that concentrations can vary significantly based on the specific organism, its developmental stage, environmental conditions, and the extraction and analytical methods used.
| Source Organism/Matrix | Part/Type | Concentration/Yield | Method of Analysis | Reference(s) |
| Ageratina adenophora | Aerial Parts (Methanolic Extract) | 0.06% w/w | Column Chromatography, NMR, Mass Spectrometry | [1][2] |
| Heliothis subflexa | Pheromone Gland Volatiles | 153 ng/female/hr (total pheromone blend) | GC-CI-MS | [4][5] |
Note: The data for Heliothis subflexa represents the total emission rate of the entire pheromone blend. The relative percentage of this compound within this blend is not explicitly quantified in the available literature.
Experimental Protocols
The identification and quantification of this compound from natural sources typically involve the extraction of volatile organic compounds followed by analysis using gas chromatography-mass spectrometry (GC-MS). Headspace solid-phase microextraction (HS-SPME) is a common technique for sampling volatile compounds from the air or the headspace of a sample.
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) and GC-MS Analysis of Insect Pheromones
This protocol is a generalized procedure for the collection and analysis of volatile pheromone components from live insects.
Materials:
-
Live insects (e.g., calling female moths)
-
Glass vial with a septum cap
-
SPME fiber assembly (e.g., with a polydimethylsiloxane/divinylbenzene (PDMS/DVB) coating)
-
SPME fiber holder
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Analytical standards (including a this compound standard)
-
Internal standard (e.g., a deuterated alkane)
Procedure:
-
Sample Preparation: Place a single live insect (e.g., a calling female moth) inside a clean glass vial. Seal the vial with a septum cap.
-
Headspace Extraction:
-
Condition the SPME fiber according to the manufacturer's instructions.
-
Carefully insert the SPME fiber through the septum into the headspace above the insect. Ensure the fiber does not touch the insect.
-
Expose the fiber to the headspace for a predetermined time (e.g., 30-60 minutes) to allow for the adsorption of volatile compounds.
-
-
GC-MS Analysis:
-
After the extraction period, retract the fiber into the needle and immediately introduce it into the heated injection port of the GC-MS.
-
Thermally desorb the analytes from the fiber onto the GC column.
-
GC Parameters (Example):
-
Injector: Splitless mode, 250 °C.
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature of 40 °C for 2 min, ramp at 10 °C/min to 280 °C, and hold for 5 min.
-
-
MS Parameters (Example):
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: m/z 40-550.
-
-
-
Data Analysis:
-
Identify this compound by comparing its mass spectrum and retention time with that of an authentic standard.
-
Quantify the amount of this compound by creating a calibration curve using the analytical standard and an internal standard.
-
Protocol 2: Solvent Extraction and GC-MS Analysis of Plant Volatiles
This protocol describes a general method for extracting and analyzing volatile compounds from plant material.
Materials:
-
Fresh or dried plant material (e.g., leaves, flowers)
-
Grinder or mortar and pestle
-
Organic solvent (e.g., hexane, dichloromethane, GC grade)
-
Glass flasks
-
Rotary evaporator
-
GC-MS system
-
Analytical standards (including a this compound standard)
-
Internal standard
Procedure:
-
Sample Preparation:
-
Grind the plant material to a fine powder.
-
Weigh a known amount of the powdered material (e.g., 10 g) into a flask.
-
-
Solvent Extraction:
-
Add a measured volume of the organic solvent (e.g., 100 mL of hexane) to the flask.
-
Agitate the mixture for a set period (e.g., 24 hours) at room temperature.
-
Filter the extract to remove solid plant material.
-
Concentrate the extract to a smaller volume (e.g., 1 mL) using a rotary evaporator under reduced pressure.
-
-
GC-MS Analysis:
-
Inject a small volume (e.g., 1 µL) of the concentrated extract into the GC-MS.
-
Use GC-MS parameters similar to those described in Protocol 1, with potential optimization of the oven temperature program based on the complexity of the plant extract.
-
-
Data Analysis:
-
Identify and quantify this compound as described in Protocol 1.
-
Signaling Pathways and Biosynthesis
Insect Pheromone Signaling Pathway
The detection of this compound as part of a pheromone blend in insects initiates a signaling cascade within the olfactory sensory neurons located on the male's antennae. This process can be either ionotropic or metabotropic. The following diagram illustrates a generalized insect pheromone signal transduction pathway.
Biosynthesis of this compound in Insects
The biosynthesis of long-chain alkenes like this compound in insects is derived from fatty acid metabolism. The pathway typically starts with a common fatty acid precursor, which then undergoes a series of enzymatic modifications. The following diagram outlines a plausible biosynthetic pathway.
Conclusion
This compound is a naturally occurring alkene with a broad distribution across the plant and animal kingdoms. Its role as a semiochemical, particularly in insect communication, highlights its biological significance. The analytical protocols outlined in this guide provide a framework for the reliable identification and quantification of this compound from diverse natural matrices. Further research into its biosynthesis and signaling pathways will undoubtedly uncover new opportunities for its application in pest management, and potentially in the development of novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Showing Compound this compound (FDB004747) - FooDB [foodb.ca]
- 4. Qualitative and quantitative analysis of chemicals emitted from the pheromone gland of individual Heliothis subflexa females | PLOS One [journals.plos.org]
- 5. Qualitative and quantitative analysis of chemicals emitted from the pheromone gland of individual Heliothis subflexa females - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for 1-Hexadecene Ziegler-Natta Polymerization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a detailed protocol for the polymerization of 1-hexadecene using a heterogeneous Ziegler-Natta catalyst system. This process yields poly(this compound), a polymer with potential applications in various fields, including as a component in drug delivery systems, lubricants, and advanced materials.
Introduction to Ziegler-Natta Polymerization of this compound
Ziegler-Natta catalysis is a cornerstone of polyolefin production, enabling the synthesis of stereoregular polymers from α-olefins.[1] The catalyst system typically comprises a transition metal halide from groups IV-VIII, such as titanium tetrachloride (TiCl₄), supported on a material like magnesium chloride (MgCl₂), and an organometallic co-catalyst from groups I-III, commonly triethylaluminum (Al(C₂H₅)₃ or TEA).[2][3] This combination forms active sites that catalyze the stereospecific insertion of monomer units, leading to polymers with controlled tacticity.[1]
The polymerization of long-chain α-olefins like this compound using Ziegler-Natta catalysts allows for the production of polymers with varying properties depending on the catalyst composition and reaction conditions. Factors such as the type of catalyst and co-catalyst, their molar ratio, polymerization temperature, and reaction time significantly influence the polymer's molecular weight, molecular weight distribution (PDI), and crystallinity.[4]
Data Presentation
The following table summarizes typical quantitative data obtained from the Ziegler-Natta polymerization of 1-hexene, a shorter α-olefin, which serves as a representative example of the outcomes of such a polymerization process. The specific values for this compound may vary.
| Entry | Catalyst System | Co-catalyst (Al/Ti ratio) | Temperature (°C) | Time (h) | Monomer Conversion (%) | Polymer Yield (g) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Tm (°C) |
| 1 | TiCl₄/MgCl₂ | TEA (50) | 50 | 2 | >95 | 7.5 | 40,936 | 318,065 | 7.77 | N/A |
| 2 | Fe-doped TiCl₄/Mg(OEt)₂ | TEA (50) | 50 | 2 | >95 | 8.0 | 27,394 | 271,505 | 9.91 | 83 |
Data presented is for 1-hexene polymerization and is adapted from a study on a similar system.[5] N/A indicates data not available.
Experimental Protocols
This section provides a detailed methodology for the Ziegler-Natta polymerization of this compound.
Materials
-
Catalyst: High-activity TiCl₄ supported on MgCl₂ (e.g., 5 wt% Ti)
-
Co-catalyst: Triethylaluminum (TEA), 1.0 M solution in hexane
-
Monomer: this compound (≥98%), purified by passing through activated alumina and stored over molecular sieves
-
Solvent: Anhydrous n-hexane or toluene, purified by passing through activated alumina and stored over molecular sieves
-
Quenching Solution: Acidified methanol (5% HCl in methanol)
-
Washing Solvent: Methanol
-
Inert Gas: High-purity nitrogen or argon
Equipment
-
Glass reactor (e.g., 250 mL three-necked round-bottom flask) equipped with a mechanical stirrer, a temperature controller, and an inlet for inert gas and reagents.
-
Schlenk line or glovebox for inert atmosphere operations.
-
Syringes and cannulas for transferring anhydrous liquids.
-
Filtration apparatus (e.g., Büchner funnel).
-
Vacuum oven.
Polymerization Procedure
-
Reactor Preparation: The glass reactor is thoroughly dried in an oven at 120°C overnight and then assembled while hot under a stream of inert gas. The reactor is then allowed to cool to room temperature under a positive pressure of inert gas.
-
Charging the Reactor:
-
Under an inert atmosphere, add 100 mL of anhydrous n-hexane to the reactor.
-
Inject the desired amount of TEA co-catalyst solution (e.g., to achieve an Al/Ti molar ratio of 50-100) into the reactor using a syringe.
-
Add 10 mL (approximately 0.045 mol) of purified this compound to the reactor.
-
-
Initiation of Polymerization:
-
Bring the reactor to the desired polymerization temperature (e.g., 50-70°C) using a temperature-controlled bath.
-
Weigh approximately 10-20 mg of the solid Ziegler-Natta catalyst in a glovebox and suspend it in 5 mL of anhydrous n-hexane.
-
Inject the catalyst suspension into the stirred reactor to initiate the polymerization.
-
-
Polymerization:
-
Maintain the reaction mixture at the set temperature with constant stirring for the desired reaction time (e.g., 2-4 hours). The formation of a polymer precipitate will be observed.
-
-
Termination and Polymer Isolation:
-
After the specified time, terminate the polymerization by slowly adding 20 mL of the acidified methanol solution to the reactor. This will deactivate the catalyst and precipitate the polymer.
-
Stir the mixture for an additional 30 minutes.
-
Filter the polymer using a Büchner funnel and wash it thoroughly with copious amounts of methanol to remove catalyst residues and any unreacted monomer.
-
-
Drying:
-
Dry the resulting white polymer powder in a vacuum oven at 50-60°C to a constant weight.
-
-
Characterization:
-
Determine the polymer yield gravimetrically.
-
Characterize the molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).
-
Analyze the thermal properties, such as the melting temperature (Tm) and glass transition temperature (Tg), using Differential Scanning Calorimetry (DSC).[5]
-
Determine the polymer's tacticity and microstructure using ¹³C NMR spectroscopy.[5]
-
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the fundamental mechanism of Ziegler-Natta polymerization.
Caption: Experimental workflow for the Ziegler-Natta polymerization of this compound.
Caption: Simplified mechanism of Ziegler-Natta polymerization.
References
Application Notes and Protocols for Metallocene-Catalyzed Polymerization of 1-Hexadecene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the polymerization of 1-hexadecene using metallocene catalysts. This document is intended to guide researchers in synthesizing poly(this compound) with controlled molecular weights and microstructures, which can have potential applications in fields such as drug delivery, specialty lubricants, and advanced materials.
Introduction
Metallocene catalysts, a class of single-site catalysts, have revolutionized the field of olefin polymerization.[1] They offer exceptional control over polymer architecture, including molecular weight, molecular weight distribution (polydispersity), and stereochemistry.[2][3] The polymerization of long-chain α-olefins, such as this compound, using metallocene catalysts can lead to the formation of polymers with unique thermal and mechanical properties. These well-defined polymers are of interest for various specialized applications.
The catalytic system typically consists of a metallocene complex (e.g., a zirconocene) and a cocatalyst, most commonly methylaluminoxane (MAO).[4] The structure of the metallocene ligand framework plays a crucial role in determining the catalytic activity and the properties of the resulting polymer.[2]
Data Presentation
The following tables summarize the quantitative data from representative studies on the metallocene-catalyzed polymerization of long-chain α-olefins. While specific data for the homopolymerization of this compound is limited in readily available literature, the data for analogous long-chain α-olefins such as 1-octadecene provides valuable insights into the expected outcomes.
Table 1: Polymerization of 1-Octadecene with Various Metallocene Catalysts
| Catalyst System | Polymerization Temperature (°C) | Polymerization Time (h) | Activity (kg polymer / (mol Zr * h)) | Yield (%) | M_n ( g/mol ) | M_w / M_n (PDI) | Melting Point (°C) |
| rac-Et(Ind)₂ZrCl₂/MAO | 30 | 2 | 1250 | 85 | 35,000 | 2.1 | 55 |
| rac-Et(Ind)₂ZrCl₂/MAO | 50 | 2 | 1500 | 92 | 28,000 | 2.2 | 53 |
| rac-Me₂Si(Ind)₂ZrCl₂/MAO | 30 | 2 | 1100 | 78 | 42,000 | 2.0 | 58 |
| rac-Me₂Si(Ind)₂ZrCl₂/MAO | 50 | 2 | 1350 | 88 | 33,000 | 2.1 | 56 |
Data extrapolated and adapted from studies on long-chain α-olefin polymerization for illustrative purposes.
Table 2: Influence of Polymerization Parameters on 1-Hexene Polymerization
| Catalyst | Monomer Concentration (mol/L) | Al/Zr Ratio | Temperature (°C) | Activity (kg polymer / (mol Zr * h)) | M_n ( g/mol ) | M_w / M_n (PDI) |
| Cp₂ZrCl₂/MAO | 1.0 | 1000 | 25 | 850 | 15,000 | 2.3 |
| Cp₂ZrCl₂/MAO | 2.0 | 1000 | 25 | 1200 | 18,000 | 2.2 |
| Cp₂ZrCl₂/MAO | 1.0 | 2000 | 25 | 1050 | 14,000 | 2.4 |
| Cp₂ZrCl₂/MAO | 1.0 | 1000 | 50 | 1500 | 12,000 | 2.5 |
This table illustrates general trends observed in the polymerization of higher α-olefins and should be considered as a guideline for this compound polymerization.
Experimental Protocols
This section provides a detailed methodology for the homopolymerization of this compound using a metallocene catalyst.
Materials
-
Metallocene Catalyst: e.g., rac-ethylenebis(indenyl)zirconium dichloride (rac-Et(Ind)₂ZrCl₂)
-
Cocatalyst: Methylaluminoxane (MAO), 10 wt% solution in toluene
-
Monomer: this compound (high purity, dried over molecular sieves or calcium hydride)
-
Solvent: Toluene (anhydrous, polymerization grade)
-
Quenching Agent: Acidified methanol (e.g., 10% HCl in methanol)
-
Inert Gas: High-purity nitrogen or argon
Equipment
-
Schlenk line or glovebox for inert atmosphere operations
-
Glass reactor with a magnetic stirrer and temperature control (e.g., oil bath)
-
Syringes and cannulas for transferring air-sensitive reagents
-
Standard laboratory glassware (flasks, beakers, funnels), dried in an oven before use
Polymerization Procedure
-
Reactor Preparation: A 250 mL glass reactor equipped with a magnetic stir bar is thoroughly dried and purged with inert gas.
-
Solvent and Monomer Addition: Under an inert atmosphere, add 100 mL of anhydrous toluene to the reactor. Subsequently, inject the desired amount of purified this compound (e.g., 10 mL, ~42 mmol) into the reactor.
-
Reaction Temperature: Equilibrate the reactor contents to the desired polymerization temperature (e.g., 50 °C) using an oil bath.
-
Catalyst Activation and Injection:
-
In a separate Schlenk flask or vial inside a glovebox, prepare the catalyst solution. Dissolve a specific amount of the metallocene catalyst (e.g., 5 µmol of rac-Et(Ind)₂ZrCl₂) in a small volume of toluene (e.g., 2 mL).
-
In another flask, measure the required volume of the MAO solution to achieve the desired Al/Zr molar ratio (e.g., 1000:1).
-
Inject the MAO solution into the reactor and allow it to stir for 10 minutes to scavenge any remaining impurities.
-
Inject the prepared metallocene catalyst solution into the reactor to initiate the polymerization.
-
-
Polymerization: Maintain the reaction at the set temperature with constant stirring for the desired duration (e.g., 1-4 hours).
-
Quenching: Terminate the polymerization by adding 20 mL of the acidified methanol solution. A white precipitate of the polymer should form immediately.
-
Polymer Isolation and Purification:
-
Stir the mixture for an additional 30 minutes.
-
Collect the polymer by filtration.
-
Wash the polymer thoroughly with methanol (3 x 50 mL) to remove any catalyst residues and unreacted monomer.
-
Dry the polymer in a vacuum oven at 60 °C to a constant weight.
-
Polymer Characterization
-
Molecular Weight and Molecular Weight Distribution: Determined by Gel Permeation Chromatography (GPC) at high temperature (e.g., 150 °C) using 1,2,4-trichlorobenzene as the eluent.
-
Microstructure: Analyzed by ¹³C NMR spectroscopy to determine the tacticity of the polymer.
-
Thermal Properties: Melting point (T_m) and crystallinity can be determined using Differential Scanning Calorimetry (DSC).
Visualizations
The following diagrams illustrate the key aspects of the metallocene-catalyzed polymerization of this compound.
Caption: Experimental workflow for the metallocene-catalyzed polymerization of this compound.
Caption: Simplified mechanism of metallocene-catalyzed polymerization of this compound.
Caption: Relationship between catalyst, conditions, and polymer properties.
References
Application Notes and Protocols for the Free Radical Copolymerization of 1-Hexadecene and Maleic Anhydride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, properties, and potential applications of the amphiphilic copolymer derived from 1-hexadecene and maleic anhydride. The detailed protocols and characterization data are intended to serve as a valuable resource for researchers in materials science, polymer chemistry, and pharmaceutical sciences.
Introduction
The copolymer of this compound and maleic anhydride is an amphiphilic polymer with a unique combination of a long hydrophobic alkyl chain and a reactive hydrophilic anhydride group. This structure makes it a promising candidate for a variety of applications, particularly in drug delivery, where it can self-assemble into nanostructures such as micelles and nanoparticles to encapsulate hydrophobic drugs.[1][2][3] The maleic anhydride moiety provides a reactive handle for further chemical modification, allowing for the attachment of targeting ligands, imaging agents, or other functional molecules.[1][3] Copolymers of maleic anhydride have been extensively studied for biomedical applications due to their biocompatibility and the versatility of the anhydride group for forming drug-polymer conjugates under mild conditions.[1][2]
Application Notes
The unique properties of the this compound-maleic anhydride copolymer open up a range of potential applications in research and drug development:
-
Drug Delivery Systems: The amphiphilic nature of the copolymer allows for the formation of micelles in aqueous solutions, which can encapsulate poorly water-soluble drugs, enhancing their solubility and bioavailability.[4][5] The hydrophobic this compound segments form the core of the micelle, providing a reservoir for the drug, while the hydrophilic maleic anhydride (or its hydrolyzed diacid form) forms the corona, ensuring stability in aqueous environments.
-
Polymer-Drug Conjugates: The reactive anhydride ring can be easily opened by nucleophiles such as amines or alcohols present on drug molecules, forming stable covalent bonds.[1] This allows for the creation of polymer-drug conjugates with controlled drug loading and release profiles.
-
Biomaterials and Tissue Engineering: Maleic anhydride copolymers can be used as components in biomaterials or as supports for bioactive molecules in tissue engineering applications.[1][3]
-
Surface Modification: The copolymer can be used to modify the surface properties of materials, imparting hydrophobicity or providing reactive sites for further functionalization.
Experimental Protocols
The following protocols are generalized procedures for the free radical copolymerization of this compound and maleic anhydride, based on established methods for similar long-chain α-olefins.[6][7] Optimization of specific parameters may be required to achieve desired copolymer characteristics.
Protocol 1: Solution Polymerization
This protocol describes a typical solution polymerization method.
Materials:
-
This compound (purified)
-
Maleic anhydride (recrystallized from a suitable solvent like chloroform)
-
Benzoyl peroxide (BPO) or 2,2'-Azobisisobutyronitrile (AIBN) (initiator)
-
Anhydrous toluene or other suitable aromatic solvent
Procedure:
-
Monomer and Initiator Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve a 1:1 molar ratio of this compound and maleic anhydride in anhydrous toluene.
-
Initiation: Add 1% (w/w of total monomers) of benzoyl peroxide or AIBN to the solution.
-
Polymerization: Heat the reaction mixture to 80-90 °C under a nitrogen atmosphere with constant stirring. The reaction is typically carried out for 4-8 hours.
-
Precipitation and Purification: After the reaction is complete, cool the mixture to room temperature. Precipitate the copolymer by pouring the solution into a large excess of a non-solvent such as n-hexane or methanol.
-
Washing and Drying: Filter the precipitate and wash it thoroughly with the non-solvent to remove unreacted monomers and initiator. Dry the purified copolymer under vacuum at 40-50 °C to a constant weight.
Protocol 2: Bulk Polymerization
This protocol is for polymerization without a solvent.
Materials:
-
This compound (purified)
-
Maleic anhydride (recrystallized)
-
Benzoyl peroxide (BPO) or 2,2'-Azobisisobutyronitrile (AIBN) (initiator)
Procedure:
-
Monomer and Initiator Mixing: In a reaction vessel, melt maleic anhydride and mix it with this compound in a 1:1 molar ratio.
-
Initiation: Add the initiator (e.g., 1% w/w BPO) to the molten monomer mixture.
-
Polymerization: Heat the mixture to the desired reaction temperature (typically 80-120 °C) under a nitrogen atmosphere with continuous stirring. The viscosity of the mixture will increase as the polymerization progresses.
-
Purification: Dissolve the resulting solid polymer in a suitable solvent (e.g., acetone or THF) and precipitate it in a non-solvent (e.g., methanol or n-hexane).
-
Drying: Filter and dry the purified copolymer under vacuum.
Data Presentation
The following tables summarize typical characterization data for copolymers of long-chain α-olefins and maleic anhydride. Note that specific values for the this compound copolymer may vary depending on the exact synthesis conditions.
Table 1: Molecular Weight and Polydispersity of Poly(α-olefin-alt-maleic anhydride) Copolymers
| α-Olefin | Molar Mass ( g/mol ) | Polydispersity Index (PDI) | Reference |
| 1-Hexene | - | 1.70 | [6] |
| 1-Octene | - | - | [8] |
| 1-Decene | - | - | [8] |
| 1-Dodecene | - | - | [8] |
| 1-Tetradecene | - | - | [8] |
| This compound | Monomodal Distribution | - | [8] |
| 1-Octadecene | - | - | [7] |
Data for specific molar mass and PDI for this compound were not explicitly found, but the distribution is reported as monomodal.
Table 2: Copolymer Composition of Poly(1-hexene-co-maleic anhydride)
| Component | Percentage | Reference |
| 1-Hexene | 60.82% | [6] |
| Maleic Anhydride | 39.18% | [6] |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound-maleic anhydride copolymer.
Caption: Chemical modification and application pathway of the copolymer in drug delivery.
References
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Poly(styrene-alt-maleic anhydride)-based diblock copolymer micelles exhibit versatile hydrophobic drug loading, drug-dependent release, and internalization by multidrug resistant ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. basjsci.edu.iq [basjsci.edu.iq]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Poly(1-hexadecene) with Controlled Tacticity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(1-hexadecene) is a long-chain poly(α-olefin) with potential applications in various fields, including advanced materials and drug delivery systems, owing to its unique thermal and mechanical properties. The ability to control the stereochemistry, or tacticity, of the polymer backbone—specifically isotactic and syndiotactic arrangements—is crucial for fine-tuning these properties. This document provides detailed protocols for the synthesis of poly(this compound) with controlled tacticity using Ziegler-Natta and metallocene catalysts. The methodologies are primarily based on established procedures for the polymerization of higher α-olefins, such as 1-hexene and 1-octadecene, and may require optimization for this compound.[1]
Key Concepts in Stereocontrolled Polymerization
The tacticity of poly(α-olefins) is determined by the catalyst system employed.[2]
-
Isotactic polymers , where the side chains are all on the same side of the polymer backbone, are typically synthesized using heterogeneous Ziegler-Natta catalysts. These catalysts are often based on titanium compounds supported on magnesium chloride, in conjunction with organoaluminum co-catalysts and electron donors.[2]
-
Syndiotactic polymers , with alternating side chain arrangements, are generally produced using homogeneous metallocene catalysts. The specific geometry of the metallocene ligand framework dictates the stereochemical outcome of the polymerization.[3]
-
Atactic polymers , with random side chain orientations, are also possible and often result from catalyst systems with low stereospecificity.
Experimental Protocols
Protocol 1: Synthesis of Isotactic Poly(this compound) using a Ziegler-Natta Catalyst
This protocol is adapted from the synthesis of isotactic poly(1-hexene) and is expected to yield isotactic poly(this compound).[4]
Materials:
-
Catalyst System:
-
Monomer: this compound (purified by passing through activated alumina and stored over molecular sieves).
-
Solvent: Anhydrous heptane or toluene.
-
Quenching Solution: Acidified methanol (e.g., 5% HCl in methanol).
Procedure:
-
Reactor Setup: A 1 L steel or glass reactor is dried under vacuum and purged with dry nitrogen.[5]
-
Reaction Mixture Preparation:
-
Add 500 mL of anhydrous heptane to the reactor.
-
Introduce the desired amount of this compound monomer (e.g., 0.5 mol).
-
Add the co-catalyst (e.g., TEA, Al/Ti molar ratio of ~50) and the external electron donor to the reactor.[4]
-
-
Polymerization:
-
Termination and Product Isolation:
-
Terminate the polymerization by adding the acidified methanol solution.
-
The polymer will precipitate as a solid.
-
Filter the polymer, wash it thoroughly with methanol, and dry it under vacuum at 50°C overnight.[4]
-
Protocol 2: Synthesis of Syndiotactic Poly(this compound) using a Metallocene Catalyst
This protocol is based on general procedures for the synthesis of syndiotactic poly(α-olefins).[3][6]
Materials:
-
Catalyst System:
-
Monomer: this compound (purified).
-
Solvent: Anhydrous toluene.
-
Quenching Solution: Acidified methanol.
Procedure:
-
Reactor Setup: A Schlenk flask or a glass reactor is prepared under an inert atmosphere (nitrogen or argon).
-
Catalyst Activation:
-
In a separate Schlenk flask, dissolve the metallocene pre-catalyst in toluene.
-
Add the MAO solution (typically in a large molar excess, e.g., Al/Zr ratio of 1000:1) and stir for a few minutes to form the active catalyst.[8]
-
-
Polymerization:
-
In the main reactor, dissolve the this compound monomer in toluene.
-
Cool the reactor to the desired temperature (e.g., 30-50°C).
-
Inject the activated catalyst solution into the reactor to start the polymerization.
-
Allow the reaction to proceed with stirring for the desired time.
-
-
Termination and Product Isolation:
-
Terminate the reaction by adding acidified methanol.
-
Isolate the polymer by precipitation, followed by filtration, washing with methanol, and drying under vacuum.
-
Characterization of Poly(this compound) Tacticity
The primary method for determining the tacticity of poly(this compound) is ¹³C NMR spectroscopy.[9] The chemical shift of the side-chain methylene carbon (C3) is particularly sensitive to the stereochemical environment.[4][9]
¹³C NMR Analysis:
-
Sample Preparation: Dissolve the polymer in a suitable deuterated solvent (e.g., CDCl₃ or 1,2,4-trichlorobenzene-d₃) at an elevated temperature if necessary.[4]
-
Data Acquisition: Obtain a quantitative ¹³C NMR spectrum.
-
Spectral Analysis: The tacticity is quantified by analyzing the pentad sequences in the C3 region of the spectrum.[9][10]
Data Presentation
The following tables summarize representative data for the polymerization of higher α-olefins, which can be used as a benchmark for the synthesis of poly(this compound).
Table 1: Ziegler-Natta Polymerization of 1-Hexene [5]
| Catalyst System | Cocatalyst | Polymerization Temp. (°C) | Activity ( kg/g cat·h) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) | Isotacticity (mmmm %) |
| TiCl₄/MgCl₂/DBP | AlEt₃ | 70 | 1.8 | 490,000 | 6.5 | 92 |
| TiCl₄/MgCl₂/DBP | Al(i-Bu)₃ | 70 | 0.9 | 1,200,000 | 4.2 | 96 |
Table 2: Metallocene-Catalyzed Polymerization of 1-Octadecene [6]
| Catalyst System | Polymerization Temp. (°C) | Activity ( kg/mol Zr·h) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) | Tacticity |
| rac-Et(Ind)₂ZrCl₂/MAO | 30 | 1200 | 45,000 | 2.1 | Isotactic |
| rac-Et(Ind)₂ZrCl₂/MAO | 70 | 2500 | 25,000 | 2.3 | Isotactic |
| Ph₂C(Flu)(Cp)ZrCl₂/MAO | 30 | 800 | 60,000 | 1.9 | Syndiotactic-rich |
Visualizations
Caption: Experimental workflow for the synthesis of poly(this compound).
Caption: Simplified catalytic cycles for tacticity control.
References
- 1. tsapps.nist.gov [tsapps.nist.gov]
- 2. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Polymerization of Hexene-1 and Propylene over Supported Titanium–Magnesium Catalyst: Comparative Data on the Polymerization Kinetics and Molecular Weight Characteristics of Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Lubricant Additives Using 1-Hexadecene
Introduction
1-Hexadecene, a linear alpha-olefin (LAO), serves as a critical building block in the synthesis of high-performance lubricant components.[1] Its long aliphatic chain and terminal double bond make it an ideal precursor for producing a variety of lubricant additives and synthetic base oils, including polyalphaolefins (PAOs), alkylaromatics, and viscosity index (VI) improvers.[2][3][4] These synthetic lubricants offer superior performance characteristics compared to conventional mineral oils, such as improved thermal and oxidative stability, a higher viscosity index, and better low-temperature fluidity.[5] This document provides detailed application notes and experimental protocols for the synthesis of lubricant additives derived from this compound, tailored for researchers in chemistry and materials science.
Application I: Synthesis of High-Performance Lubricant Base Oil via Alkylation
Alkylation of light hydrocarbons or aromatic compounds with this compound is a key process for producing high-quality, isoparaffinic or alkylaromatic lubricant base oils. These base oils are noted for their excellent thermal stability and low-temperature properties. A particularly effective method involves the alkylation of isobutane with this compound using ionic liquid catalysts, which offers a safer and more environmentally friendly alternative to traditional acid catalysts.[6]
Experimental Protocol: Alkylation of Isobutane with this compound
This protocol is based on the methodology described for producing Group III+ lubricating base oil using a composite ionic liquid (CIL) catalyst.[6]
1. Materials and Equipment:
- This compound (C₁₆H₃₂)
- Isobutane (i-C₄H₁₀)
- Composite Ionic Liquid Catalyst: [Et₃NH]Cl-1.6AlCl₃-0.3CuCl
- High-pressure batch reactor equipped with a magnetic stirrer, temperature control system, and gas/liquid injection ports.
- Standard glassware for catalyst preparation and product workup.
- Gas Chromatography (GC) system for product analysis.
2. Procedure:
- Catalyst Preparation: Synthesize the [Et₃NH]Cl-AlCl₃-CuCl composite ionic liquid as per established literature methods. Handle all components under an inert (e.g., nitrogen) atmosphere due to their moisture sensitivity.
- Reactor Charging: Add the ionic liquid catalyst to the high-pressure reactor. A typical volume ratio of ionic liquid to hydrocarbon (IL/HC) is 1:2.8.[6]
- Reactant Addition: Seal the reactor and purge with nitrogen. Cool the reactor to the desired reaction temperature (e.g., 15°C). Introduce isobutane and this compound at a high molar ratio of isobutane to olefin (I/O), for instance, 30:1, to favor the desired alkylation reaction and minimize olefin oligomerization.[6]
- Reaction Execution: Start vigorous stirring (e.g., 1300 r/min) to ensure efficient mixing of the biphasic system. Maintain the reaction temperature at 15°C. The reaction is typically run for a specified duration to achieve high conversion.
- Product Separation: After the reaction, stop the stirring and allow the phases to separate. The upper hydrocarbon layer contains the product, while the lower layer consists of the ionic liquid catalyst.
- Product Isolation and Analysis: Carefully decant the hydrocarbon layer. The product can be purified by washing and distillation. Analyze the product composition using GC to determine the conversion of this compound and the selectivity towards the target C₂₀ alkylate components.
Data Presentation: Alkylation Performance
The performance of the alkylation reaction is highly dependent on the process conditions. The following table summarizes key data from an optimized process.[6]
| Parameter | Value | Outcome |
| Catalyst | [Et₃NH]Cl-1.6AlCl₃-0.3CuCl | High activity and selectivity |
| Reaction Temperature | 15°C | Enhances selectivity of the target C₂₀ component |
| Stirring Rate | 1300 r/min | Increases conversion of this compound |
| Molar Ratio (I/O) | 30:1 | 99.8% conversion of this compound |
| Volume Ratio (IL/HC) | 1:2.8 | >92% selectivity for C₂₀ components |
Visualization: Alkylation Workflow
References
Application Notes and Protocols for the Formulation of Synthetic Drilling Fluids with 1-Hexadecene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation and evaluation of synthetic drilling fluids utilizing 1-Hexadecene as the base fluid. This document is intended for laboratory professionals in the fields of materials science, chemical engineering, and environmental science.
Introduction to this compound in Synthetic Drilling Fluids
This compound, a linear alpha-olefin (LAO), is a key component in the formulation of high-performance synthetic-based drilling fluids (SBFs).[1] SBFs are engineered to offer the drilling performance advantages of oil-based muds while exhibiting the lower toxicity and environmental impact profiles of water-based muds.[1] this compound itself is a colorless liquid and is used in the drilling industry as a base fluid for boring and drilling applications.
A significant challenge with using pure this compound in deep-water drilling is its relatively high pour point of +4°C.[2] At the low temperatures encountered on the sea floor, a drilling fluid based solely on this compound would solidify.[2] To counteract this, this compound is often blended with C16 unbranched isomerized olefins (C16UIO). This blending significantly depresses the pour point, making the fluid suitable for deep-water operations. For instance, a 50/50 blend of this compound and C16UIO can lower the pour point to -7.8°C.[2]
Environmentally, this compound based fluids demonstrate favorable characteristics. They consistently pass the EPA's 10-day sediment toxicity test and 275-day anaerobic biodegradation test, which are critical for offshore discharge regulations.[2]
Formulation of this compound Based Drilling Fluids
The formulation of a synthetic drilling fluid is a multi-component system designed to meet specific performance criteria for a given drilling operation. The base fluid, consisting of this compound or a blend, is emulsified with a brine phase and stabilized with various additives. These additives control the rheological properties, fluid loss, and overall stability of the drilling mud.
Key Components and Their Functions
A typical invert emulsion drilling fluid using a this compound blend as the continuous phase includes the following components:
-
Base Fluid (this compound/C16UIO Blend): The external phase of the invert emulsion, providing lubrication and pressure control.
-
Water/Brine: The internal phase, typically a calcium chloride (CaCl2) solution, which helps to control water activity and inhibit shale hydration.
-
Emulsifiers: Surfactants that stabilize the water-in-oil emulsion. Fatty acids and their soaps are commonly used.[2]
-
Viscosifiers: Agents that increase the viscosity of the fluid to effectively suspend drill cuttings and weighting agents. Organophilic clays are a primary example.[2]
-
Fluid Loss Control Agents: Additives that form a thin, low-permeability filter cake on the wellbore wall to prevent the loss of fluid into the formation. Asphaltic and lignitic materials are often used.[2]
-
Weighting Agents: High-density minerals, such as barite, used to increase the overall density of the drilling fluid to control subsurface pressures.
-
Alkalinity Control: Typically lime, used to maintain a stable pH and activate certain emulsifiers.
Example Formulations
The following tables provide an example formulation for a 12 lbs/gal invert emulsion drilling fluid with an 80/20 oil-to-water ratio, as well as general concentration ranges for various mud weights.
Table 1: Example Formulation for a 12 lbs/gal this compound Based Drilling Fluid [2]
| Component | Weight % | Volume % |
| Hexadecene Blend | 32.5 | 60.3 |
| Water | 10.5 | 15.1 |
| CaCl2 | 5.4 | 3.5 |
| Organoclay | 1.2 | 0.9 |
| Fluid Loss Control Additive | 1.7 | 1.2 |
| Lime | 1.0 | 0.7 |
| Barite | 47.7 | 18.3 |
Table 2: General Additive Concentration Ranges for Invert Emulsion Drilling Fluids [2]
| Additive | Typical Concentration Range |
| Viscosifiers (e.g., organophilic clay) | 0 to 15 lbs/bbl |
| Fluid Loss Control Agents | 2 to 20 lbs/bbl |
Experimental Protocols
The following protocols are based on American Petroleum Institute (API) Recommended Practices for testing drilling fluids.
Preparation of Laboratory-Scale Drilling Fluid
Objective: To prepare a standardized volume of this compound based drilling fluid for subsequent performance testing.
Materials:
-
This compound and C16 unbranched isomerized olefin (as the base fluid blend)
-
Distilled water
-
Calcium chloride (CaCl2)
-
Primary emulsifier (e.g., fatty acid soap)
-
Secondary emulsifier/wetting agent
-
Organophilic clay (viscosifier)
-
Fluid loss control additive
-
Lime (calcium hydroxide)
-
Barite (weighting agent)
-
High-shear mixer (e.g., Hamilton Beach type)
-
Beakers, graduated cylinders, and weighing balance
Procedure:
-
Prepare the Brine Phase: In a beaker, dissolve the required amount of calcium chloride in distilled water to achieve the desired brine concentration.
-
Initial Mixing: In a separate mixing cup, add the this compound/C16UIO base fluid blend.
-
Add Additives: While stirring the base fluid at a moderate speed, add the primary and secondary emulsifiers, lime, and organophilic clay. Mix for 10-15 minutes.
-
Emulsification: Slowly add the prepared brine phase to the oil phase while increasing the mixing speed to high. Continue mixing for at least 30 minutes to ensure a stable invert emulsion.
-
Add Fluid Loss Control and Weighting Agents: Reduce the mixing speed and add the fluid loss control additive. Gradually add the barite to achieve the target mud density.
-
Final Mixing: Increase the mixer speed to high and mix for an additional 30 minutes to ensure all components are fully dispersed and hydrated.
-
Hot Rolling (Optional): To simulate downhole temperature conditions, the prepared fluid can be aged by hot rolling at a specified temperature for a set period (e.g., 16 hours).
Measurement of Rheological Properties (API RP 13B-2)
Objective: To determine the plastic viscosity, yield point, and gel strengths of the formulated drilling fluid.
Apparatus:
-
Rotational viscometer (e.g., Fann VG Meter)
-
Thermostatically controlled viscometer cup
Procedure:
-
Sample Preparation: Place the drilling fluid sample in the viscometer cup and immerse it in a temperature-controlled bath until it reaches the desired test temperature (typically 120°F or 150°F).
-
Viscometer Readings:
-
With the sleeve rotating at 600 RPM, wait for the dial reading to stabilize and record the value.
-
Change the rotational speed to 300 RPM, wait for the dial reading to stabilize, and record the value.
-
-
Calculations:
-
Plastic Viscosity (PV) in centipoise (cP): PV = 600 RPM Reading - 300 RPM Reading.
-
Yield Point (YP) in lb/100 ft²: YP = 300 RPM Reading - PV.
-
-
Gel Strength Measurement:
-
Stir the fluid at 600 RPM for 10 seconds.
-
Shut down the viscometer and allow the fluid to remain static for 10 seconds.
-
Slowly turn the handwheel to produce a positive dial reading. The maximum reading is the 10-second gel strength in lb/100 ft².
-
Restir the fluid at 600 RPM for 10 seconds and then allow it to remain static for 10 minutes.
-
The maximum reading obtained after this period is the 10-minute gel strength in lb/100 ft².
-
Filtration Properties (API RP 13B-2)
Objective: To measure the fluid loss characteristics of the drilling fluid under simulated downhole conditions.
Apparatus:
-
High-Temperature/High-Pressure (HTHP) Filter Press
-
Filter paper or ceramic disk
-
Pressurization system (Nitrogen)
-
Graduated cylinder
-
Oven
Procedure:
-
Assembly: Assemble the HTHP filter press cell with the appropriate filter medium.
-
Sample Addition: Fill the cell with the drilling fluid sample, leaving sufficient space for thermal expansion.
-
Heating and Pressurization: Place the cell in the heating jacket and heat to the desired test temperature (e.g., 300°F). Apply a differential pressure of 500 psi.
-
Filtrate Collection: Open the valve at the bottom of the cell and collect the filtrate in a graduated cylinder for 30 minutes.
-
Measurement: Record the total volume of filtrate collected. After the test, measure the thickness of the filter cake formed.
Environmental Toxicity Testing
Objective: To assess the potential environmental impact of the drilling fluid, particularly for offshore applications.
10-Day Sediment Toxicity Test (EPA Method 1644)
This test evaluates the toxicity of the drilling fluid to the marine amphipod Leptocheirus plumulosus.
Brief Protocol Overview:
-
Sediment Preparation: A known concentration of the drilling fluid is mixed with clean sediment.
-
Exposure: The test organisms (Leptocheirus plumulosus) are introduced into the prepared sediment and exposed for 10 days under controlled laboratory conditions.
-
Endpoint Measurement: At the end of the exposure period, the sediment is sieved to recover the organisms, and the number of survivors is counted.
-
Data Analysis: The survival rate in the test sediment is compared to a control sediment (without drilling fluid) to determine the toxicity.
Visualizations
Caption: Workflow for the formulation and testing of a this compound based synthetic drilling fluid.
Caption: Relationship between drilling fluid components and their primary functions.
References
Application Notes and Protocols for the Synthesis and Characterization of Alpha-Olefin Sulfonates (AOS) from 1-Hexadecene
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-olefin sulfonates (AOS) are a class of anionic surfactants widely utilized for their excellent detergency, high foaming capacity, and good biodegradability.[1] Derived from the sulfonation of alpha-olefins, AOS produced from 1-hexadecene (C16 AOS) exhibits properties that make it a valuable ingredient in a variety of formulations, including personal care products, household detergents, and industrial cleaners.[2] Its stability over a broad pH range and compatibility with hard water further enhance its utility.[3] In the context of drug development, surfactants like AOS can be employed as excipients, solubilizing agents, or wetting agents in formulation studies. This document provides detailed application notes and experimental protocols for the synthesis of AOS from this compound and the characterization of its key surfactant properties.
Synthesis of Sodium this compound Sulfonate (C16 AOS)
The industrial synthesis of AOS is typically performed in a continuous thin-film reactor where this compound is reacted with sulfur trioxide.[4] The resulting mixture of alkene sulfonic acids and sultones is then aged, neutralized with sodium hydroxide, and hydrolyzed to yield the final product, which is a mixture of sodium alkene sulfonates and sodium hydroxyalkane sulfonates.[1] For laboratory-scale synthesis, a more manageable approach involves the use of a sulfur trioxide complex, such as the sulfur trioxide-dioxane complex, to control the reactivity of the sulfonating agent.
Experimental Protocol: Laboratory-Scale Synthesis of C16 AOS
This protocol outlines a two-step laboratory procedure for the synthesis of sodium this compound sulfonate.
Step 1: Sulfonation of this compound
-
Materials and Equipment:
-
This compound (C16H32)
-
Sulfur trioxide-dioxane complex (SO3·C4H8O2)
-
Dichloromethane (CH2Cl2), anhydrous
-
Three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet
-
Ice bath
-
-
Procedure: a. In the three-neck round-bottom flask, dissolve this compound in anhydrous dichloromethane under a nitrogen atmosphere. b. Cool the flask in an ice bath to maintain a low temperature during the reaction. c. Separately, prepare a solution of the sulfur trioxide-dioxane complex in anhydrous dichloromethane. d. Add the sulfur trioxide-dioxane solution dropwise to the stirred this compound solution over a period of 1-2 hours, ensuring the temperature remains low. e. After the addition is complete, allow the reaction mixture to stir at a low temperature for an additional 1-2 hours to ensure complete sulfonation. The product at this stage is a mixture of hexadecene sulfonic acids and sultones.
Step 2: Neutralization and Hydrolysis
-
Materials and Equipment:
-
The reaction mixture from Step 1
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Heating mantle with a temperature controller
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure: a. Slowly add the sodium hydroxide solution to the reaction mixture from Step 1 to neutralize the sulfonic acids. Monitor the pH to ensure it reaches a neutral to slightly alkaline range. b. Fit the flask with a condenser and heat the mixture to 50-80°C for 2-4 hours to hydrolyze the sultones into sodium hydroxyalkane sulfonates.[1] c. After hydrolysis, cool the mixture to room temperature. The product will separate into an aqueous layer containing the AOS and an organic layer. d. Transfer the mixture to a separatory funnel and separate the aqueous layer. e. Wash the aqueous layer with dichloromethane to remove any unreacted olefin. f. Remove the water from the aqueous solution using a rotary evaporator to obtain the solid sodium this compound sulfonate product.
Physicochemical Properties and Characterization of C16 AOS
The performance of an AOS surfactant is determined by its physicochemical properties, including its surface tension, critical micelle concentration (CMC), and foaming ability.
Data Presentation: Surfactant Properties of C16-C18 AOS
| Property | Value | Test Method | Reference |
| Critical Micelle Concentration (CMC) | Varies with chain length; optimal performance at C16-C18 | Surface Tensiometry | [1][5] |
| Surface Tension at CMC | Varies with chain length | Wilhelmy Plate Method | [5] |
| Foaming Ability | Optimum for C16-C18 chain length | FoamScan Analysis | [1] |
| Foam Stability | Optimum for C16-C18 chain length | FoamScan Analysis | [1] |
Experimental Protocols: Characterization of AOS
1. Determination of Critical Micelle Concentration (CMC) and Surface Tension
-
Method: The surface tension of a series of aqueous solutions of the synthesized C16 AOS at different concentrations is measured using a tensiometer with a Wilhelmy plate or Du Noüy ring. The surface tension is then plotted against the logarithm of the surfactant concentration. The CMC is the concentration at which the surface tension ceases to decrease significantly, and the curve plateaus.
2. Evaluation of Foaming Properties
-
Method: The Ross-Miles method is a standard procedure for evaluating foaming properties.[6]
-
A specified volume of a standard concentration of the AOS solution is poured into a jacketed glass tube with a defined height and diameter.
-
Another volume of the same solution is dropped from a specified height into the initial solution, causing foam generation.
-
The initial height of the foam column is measured.
-
The foam height is measured again after specific time intervals (e.g., 1, 3, and 5 minutes) to assess foam stability.[6]
-
Visualizations
Caption: Workflow for the laboratory synthesis of Sodium this compound Sulfonate.
Caption: Chemical transformation of this compound to Alpha-Olefin Sulfonate.
Applications and Further Research
AOS derived from this compound is a versatile surfactant with numerous applications. In the pharmaceutical industry, its potential as a solubilizing agent for poorly water-soluble drugs warrants further investigation. Its mildness compared to other anionic surfactants also makes it a candidate for use in topical drug delivery systems.[7] Researchers are encouraged to explore the specific properties of C16 AOS in various formulations and to optimize the synthesis protocol for desired purity and yield. The characterization of its interaction with active pharmaceutical ingredients and other excipients will be crucial for its successful application in drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. img1.17img.cn [img1.17img.cn]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chemical approaches to the sulfation of small molecules: current progress and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ross-Miles method | KRÜSS Scientific [kruss-scientific.com]
- 7. Characteristics of Alpha Olefin Sulfonate - Nanjing Chemical Material Corp. [njchm.com]
Application Notes and Protocols: Hydrosilylation Reactions of 1-Hexadecene on Silicon Surfaces
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the functionalization of silicon surfaces with 1-hexadecene via hydrosilylation. This process yields a stable, covalently bound alkyl monolayer, significantly altering the surface properties of silicon, a cornerstone material in diagnostics, microarrays, and various biomedical devices. The following sections detail the experimental procedures for preparing these surfaces and the expected quantitative outcomes.
Introduction to Hydrosilylation on Silicon
Hydrosilylation is a chemical reaction that forms a stable silicon-carbon (Si-C) bond by the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as the carbon-carbon double bond in this compound.[1] This method is widely employed to create robust organic monolayers on silicon substrates, offering a high degree of control over surface chemistry and properties. The resulting alkyl monolayers can impart hydrophobicity, reduce surface reactivity, and provide a platform for further chemical modifications. The reaction can be initiated through various methods, including thermal activation, ultraviolet (UV) irradiation, or catalysis.
The functionalization of silicon surfaces with this compound is of particular interest for applications requiring a stable, well-defined hydrophobic interface. In drug development and diagnostics, such surfaces can be used to control protein adsorption, improve the performance of biosensors, and serve as a foundational layer for the attachment of bioactive molecules.
Quantitative Data Summary
The following table summarizes the key quantitative data obtained from the characterization of this compound monolayers on hydrogen-terminated Si(111) surfaces prepared by different activation methods.
| Characterization Technique | Parameter | H-terminated Si(111) | Thermal Activation (180°C, 2h) | UV Activation (254 nm, 10h) |
| Contact Angle Goniometry | Water Contact Angle (θ) | ~83° | ~110° | ~109° |
| X-ray Photoelectron Spectroscopy (XPS) | Surface Oxygen Conc. (at. %) | ~4% | Not Reported | Not Reported |
| Ellipsometry | Monolayer Thickness | N/A | ~2.0 - 2.3 nm | ~2.0 - 2.3 nm |
| Atomic Force Microscopy (AFM) | Surface Morphology | Atomically flat terraces | Uniform and highly-ordered | Uniform and highly-ordered |
Table 1: Summary of quantitative data for this compound monolayers on Si(111). Data sourced from[1].
Experimental Protocols
Detailed methodologies for the preparation and characterization of this compound functionalized silicon surfaces are provided below.
Silicon Substrate Preparation: Cleaning and Hydrogen-Termination
A thorough cleaning and preparation of the silicon substrate is critical for the successful formation of a high-quality monolayer. The following protocol is for n-type Si(111) wafers.
Materials:
-
n-type Si(111) wafers
-
Deionized (DI) water (18.2 MΩ·cm)
-
Ammonium hydroxide (NH₄OH, 28-30%)
-
Hydrogen peroxide (H₂O₂, 30%)
-
Hydrochloric acid (HCl, 37%)
-
Hydrofluoric acid (HF, 49%)
-
Ammonium fluoride (NH₄F, 40%)
-
Nitrogen (N₂) gas, high purity
Procedure:
-
RCA Cleaning (SC-1): Immerse the silicon wafer in a solution of DI water, NH₄OH, and H₂O₂ (5:1:1 v/v/v) at 80°C for 10 minutes to remove organic contaminants.
-
Rinse: Thoroughly rinse the wafer with DI water.
-
RCA Cleaning (SC-2): Immerse the wafer in a solution of DI water, HCl, and H₂O₂ (6:1:1 v/v/v) at 80°C for 10 minutes to remove metallic contaminants.
-
Rinse: Thoroughly rinse the wafer with DI water.
-
Oxide Removal and Hydrogen-Termination:
-
Immerse the wafer in a 2.5% HF solution for 2 minutes to etch the native oxide.
-
Subsequently, immerse the wafer in a 40% NH₄F solution for 10 minutes to create an atomically flat, hydrogen-terminated Si(111) surface.
-
-
Drying: Rinse the wafer with DI water and dry under a stream of high-purity nitrogen gas.
Hydrosilylation of this compound
The following protocols describe the thermal and UV-initiated hydrosilylation of this compound on the prepared H-terminated Si(111) surface. All reactions should be performed under an inert atmosphere (e.g., in a nitrogen-purged glovebox) to prevent oxidation of the silicon surface.
Materials:
-
H-terminated Si(111) wafers
-
This compound (CH₃(CH₂)₁₃CH=CH₂), anhydrous
-
Anhydrous toluene (optional, as a solvent)
-
Schlenk flask or similar reaction vessel
-
Heating mantle or oil bath
-
UV lamp (e.g., 254 nm)
Protocol 2.1: Thermal Hydrosilylation
-
Place the H-terminated Si(111) wafer in a Schlenk flask.
-
Add neat, deoxygenated this compound to the flask, ensuring the wafer is fully submerged.
-
Heat the reaction mixture to 180°C and maintain this temperature for 2 hours under an inert atmosphere.
-
After the reaction, allow the flask to cool to room temperature.
-
Remove the wafer and rinse it thoroughly with a suitable organic solvent (e.g., toluene, hexane, or ethanol) to remove any unreacted this compound.
-
Dry the wafer under a stream of nitrogen gas.
Protocol 2.2: UV-Initiated Hydrosilylation
-
Place the H-terminated Si(111) wafer in a suitable reaction vessel with a UV-transparent window (e.g., quartz).
-
Submerge the wafer in neat, deoxygenated this compound.
-
Irradiate the wafer with a UV lamp (e.g., 254 nm, with an intensity of approximately 500 mW/cm²) for 10 hours at room temperature under an inert atmosphere.[1]
-
Following irradiation, remove the wafer and rinse it thoroughly with an organic solvent.
-
Dry the wafer under a stream of nitrogen gas.
Characterization Methodologies
Contact Angle Goniometry
Objective: To assess the hydrophobicity of the functionalized surface. Instrument: Contact Angle Goniometer. Procedure:
-
Place a small drop (typically 1-5 µL) of deionized water onto the surface of the modified silicon wafer.
-
Capture a high-resolution image of the droplet at the solid-liquid-vapor interface.
-
Use the instrument's software to measure the angle between the tangent of the droplet and the surface.
-
Perform measurements at multiple locations on the surface to ensure uniformity and calculate an average contact angle.
X-ray Photoelectron Spectroscopy (XPS)
Objective: To determine the elemental composition and chemical states at the surface. Instrument: XPS Spectrometer with a monochromatic Al Kα or Mg Kα X-ray source. Procedure:
-
Mount the sample in the ultra-high vacuum chamber of the XPS instrument.
-
Acquire a survey spectrum to identify the elements present on the surface.
-
Acquire high-resolution spectra for the Si 2p, C 1s, and O 1s regions.
-
Analyze the peak positions and areas to determine the chemical bonding states and elemental concentrations. For alkyl monolayers on silicon, the analysis can confirm the presence of Si-C bonds and the low concentration of surface oxygen.[1]
Ellipsometry
Objective: To measure the thickness of the this compound monolayer. Instrument: Spectroscopic Ellipsometer. Procedure:
-
Place the sample on the ellipsometer stage.
-
Measure the change in polarization of a light beam upon reflection from the sample surface over a range of wavelengths and angles of incidence.
-
Model the collected data using appropriate software, typically employing a two-layer model (silicon substrate and organic monolayer) to determine the thickness and refractive index of the this compound layer. A refractive index of approximately 1.45 is often used for alkyl silane layers.
Atomic Force Microscopy (AFM)
Objective: To visualize the surface topography and morphology of the monolayer. Instrument: Atomic Force Microscope. Procedure:
-
Mount the sample on the AFM stage.
-
Select an appropriate imaging mode, typically tapping mode or contact mode, to minimize damage to the soft organic monolayer.
-
Use a sharp silicon or silicon nitride tip.
-
Scan the surface to obtain high-resolution images of the topography. The images can reveal the uniformity and order of the self-assembled monolayer.
Visualizations
Caption: Experimental workflow for the hydrosilylation of this compound on a silicon surface.
Caption: Simplified reaction mechanism for the hydrosilylation on a silicon surface.
References
Application Notes and Protocols for the Synthesis of Alkylated Naphthalenes using 1-Hexadecene for High-Performance Lubricants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alkylated naphthalenes (ANs) are a class of synthetic lubricant base stocks known for their exceptional thermal and oxidative stability, excellent additive solvency, and good hydrolytic stability. These properties make them highly suitable for formulating high-performance lubricants for demanding applications, including engine oils, industrial gear oils, and high-temperature chain lubricants. This document provides detailed protocols for the synthesis of alkylated naphthalenes via the Friedel-Crafts alkylation of naphthalene with 1-hexadecene, a long-chain alpha-olefin. The methodologies cover catalyst selection, reaction execution, product purification, and characterization of the resulting lubricant base oil.
General Reaction Scheme
The synthesis of hexadecylnaphthalene is achieved through the electrophilic substitution of a hexadecyl group onto the naphthalene ring, catalyzed by a solid acid catalyst, typically a zeolite.
Caption: General reaction for the alkylation of naphthalene with this compound.
Experimental Protocols
Protocol 1: Synthesis of Hexadecylnaphthalene using HY Zeolite Catalyst
This protocol details the liquid-phase alkylation of naphthalene with this compound using a modified HY zeolite catalyst, which has demonstrated high activity and selectivity for mono-alkylation.[1]
Materials:
-
Naphthalene (C₁₀H₈)
-
This compound (C₁₆H₃₂)
-
HY Zeolite (modified with La³⁺ and Mg²⁺ is recommended for enhanced stability and activity)[1]
-
Cyclohexane (solvent)
-
Nitrogen gas (for inert atmosphere)
Equipment:
-
High-pressure batch reactor equipped with a magnetic stirrer, temperature controller, and gas inlet/outlet.
-
Catalyst pretreatment furnace.
-
Filtration apparatus.
-
Rotary evaporator.
Procedure:
-
Catalyst Pretreatment:
-
Place the HY zeolite catalyst in the furnace.
-
Pretreat the catalyst at 813 K (540 °C) for 1 hour to remove adsorbed water and activate the acid sites.[2]
-
Cool the catalyst under a stream of dry nitrogen and store in a desiccator until use.
-
-
Reaction Setup:
-
Charge the high-pressure reactor with naphthalene and the pretreated HY zeolite catalyst. A typical catalyst loading is in the range of 1-5% by weight of the total reactants.
-
Add cyclohexane as a solvent. A typical molar ratio of cyclohexane to naphthalene is 2-4:1.[2]
-
Seal the reactor and purge with nitrogen gas to ensure an inert atmosphere.
-
-
Alkylation Reaction:
-
Heat the reactor to the desired reaction temperature, typically in the range of 453-473 K (180-200 °C).[2]
-
Pressurize the reactor with nitrogen to approximately 1.0 MPa.[2]
-
Begin stirring the mixture.
-
Introduce this compound into the reactor. A molar ratio of naphthalene to this compound of 8-10:1 is recommended to favor mono-alkylation and minimize di- and poly-alkylation.[2]
-
Maintain the reaction conditions for a specified time, typically 4-8 hours. The progress of the reaction can be monitored by taking aliquots and analyzing them by Gas Chromatography (GC).
-
-
Product Work-up and Purification:
-
After the reaction is complete, cool the reactor to room temperature and slowly release the pressure.
-
Filter the reaction mixture to remove the zeolite catalyst. The catalyst can be regenerated for future use.
-
Remove the solvent (cyclohexane) and unreacted naphthalene from the filtrate using a rotary evaporator.
-
For further purification, the crude product can be filtered through a bed of activated charcoal to remove color impurities, followed by treatment with a solid alkali material like calcium carbonate to neutralize any acidic byproducts.
-
Catalyst Regeneration: The deactivated HY zeolite catalyst can be regenerated by calcination in air to burn off coke deposits. The regenerated catalyst can be reused multiple times without a significant loss in activity.
Protocol 2: Characterization of Hexadecylnaphthalene Lubricant Base Oil
1. Product Composition Analysis:
-
Gas Chromatography (GC): Use a GC equipped with a flame ionization detector (FID) to determine the conversion of this compound and the selectivity for mono-, di-, and poly-alkylated naphthalenes.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Employ GC-MS to identify the different isomers of hexadecylnaphthalene and other reaction byproducts.[3][4]
2. Physicochemical Property Testing: The following standard ASTM methods are recommended for characterizing the lubricant properties of the synthesized hexadecylnaphthalene:
-
Kinematic Viscosity: ASTM D445[5]
-
Viscosity Index: ASTM D2270[6]
-
Flash Point: ASTM D92
-
Noack Volatility: ASTM D5800
Data Presentation
The following table summarizes typical quantitative data for alkylated naphthalene lubricant base oils produced from long-chain olefins.
| Property | Typical Value | ASTM Method |
| Kinematic Viscosity @ 40 °C (cSt) | 20 - 180 | D445 |
| Kinematic Viscosity @ 100 °C (cSt) | 4 - 20 | D445 |
| Viscosity Index | 80 - 140 | D2270 |
| Pour Point (°C) | -15 to -40 | D97 |
| Flash Point (°C) | > 230 | D92 |
| Noack Volatility (% wt. loss) | < 15 | D5800 |
| Olefin Conversion (%) | > 90 | GC Analysis |
| Mono-alkylnaphthalene Selectivity (%) | > 95 | GC Analysis |
Visualizations
Experimental Workflow
The overall workflow for the synthesis and characterization of alkylated naphthalene lubricants is depicted below.
Caption: Workflow for synthesis and characterization of alkylated naphthalenes.
Simplified Reaction Mechanism
The Friedel-Crafts alkylation proceeds via an electrophilic aromatic substitution mechanism.
Caption: Simplified mechanism of Friedel-Crafts alkylation of naphthalene.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. US20050192184A1 - Alkylated naphthalenes as synthetic lubricant base stocks - Google Patents [patents.google.com]
- 6. functionalproducts.com [functionalproducts.com]
Application Notes and Protocols for 1-Hexadecene-Based Agricultural Adjuvants
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis and evaluation of agricultural adjuvants derived from 1-hexadecene. Two primary synthetic pathways are explored: sulfonation to produce sodium this compound sulfonate (AOS) and copolymerization with maleic anhydride to yield poly(this compound-co-maleic anhydride). These adjuvants are designed to enhance the efficacy of pesticides and other agricultural formulations by improving wetting, spreading, and emulsification properties.
Synthesis of this compound-Based Adjuvants
Two distinct methods for the functionalization of this compound are presented, resulting in adjuvants with different chemical properties and potential applications.
Protocol 1: Synthesis of Sodium this compound Sulfonate (AOS)
This protocol details the conversion of this compound into an anionic surfactant, sodium this compound sulfonate, a type of alpha-olefin sulfonate (AOS). AOS is known for its excellent wetting and foaming properties. The synthesis involves sulfonation of the alpha-olefin with sulfur trioxide, followed by neutralization and hydrolysis.
Experimental Protocol:
-
Sulfonation:
-
In a continuous thin-film reactor, introduce a stream of liquid this compound.
-
Concurrently, introduce a stream of vaporized sulfur trioxide (SO₃) diluted with an inert gas (e.g., dry air or nitrogen). The molar ratio of SO₃ to this compound should be maintained between 1.0:1 and 1.2:1.
-
The reaction is highly exothermic; maintain the reaction temperature within a controlled range to prevent excessive color formation and side reactions.
-
The immediate product is a mixture of alkene sulfonic acids and sultones (cyclic sulfonate esters).
-
-
Neutralization and Hydrolysis:
-
The reaction mixture from the sulfonation step is immediately neutralized with an aqueous solution of sodium hydroxide (NaOH).
-
The neutralized mixture is then subjected to hydrolysis at an elevated temperature to open the sultone rings, converting them into alkene sulfonates and hydroxyalkane sulfonates.
-
This results in an aqueous solution of sodium this compound sulfonate.
-
-
Purification (Optional):
-
If a solid, anhydrous product is desired, the neutralization and hydrolysis can be carried out in isopropanol instead of water. The resulting sodium this compound sulfonate can then be isolated by filtration and drying.
-
Workflow for the Synthesis of Sodium this compound Sulfonate:
Caption: Workflow for the synthesis of sodium this compound sulfonate.
Protocol 2: Synthesis of Poly(this compound-co-maleic anhydride)
This protocol describes the free-radical copolymerization of this compound with maleic anhydride. The resulting copolymer possesses both hydrophobic (this compound) and hydrophilic (maleic anhydride) moieties, making it an effective emulsifier and dispersant.
Experimental Protocol:
-
Reaction Setup:
-
In a four-neck round-bottom flask equipped with a mechanical stirrer, condenser, thermometer, and a nitrogen inlet, add this compound and maleic anhydride in a 1:1 molar ratio.
-
Add a suitable solvent, such as toluene, to the flask.
-
-
Initiation:
-
Heat the mixture to the desired reaction temperature (typically 80-120°C) under a nitrogen atmosphere with constant stirring.
-
Introduce a free-radical initiator, such as benzoyl peroxide (approximately 1% by weight of the total monomers), to start the polymerization.
-
-
Polymerization:
-
Maintain the reaction at the set temperature for a specified period (e.g., 4-8 hours) to allow for copolymerization to proceed.
-
-
Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Precipitate the copolymer by adding the reaction mixture to a non-solvent, such as ethanol or diethyl ether.
-
Filter the precipitated polymer and wash it multiple times with the non-solvent to remove any unreacted monomers and initiator residues.
-
Dry the purified poly(this compound-co-maleic anhydride) in a vacuum oven at a moderate temperature (e.g., 50°C) until a constant weight is achieved.[1]
-
Workflow for the Synthesis of Poly(this compound-co-maleic anhydride):
Caption: Workflow for the synthesis of poly(this compound-co-maleic anhydride).
Characterization of this compound-Based Adjuvants
Proper characterization of the synthesized adjuvants is crucial to ensure the desired chemical structure and purity have been achieved.
| Parameter | Method | Expected Results for Sodium this compound Sulfonate | Expected Results for Poly(this compound-co-maleic anhydride) |
| Chemical Structure | Fourier Transform Infrared (FTIR) Spectroscopy | Characteristic peaks for S=O stretching in the sulfonate group. | Characteristic peaks for C=O stretching in the anhydride group (symmetric and asymmetric).[1] |
| Molecular Structure | Nuclear Magnetic Resonance (NMR) Spectroscopy | Signals corresponding to the protons and carbons of the hexadecene backbone and the sulfonate group. | Signals corresponding to the protons and carbons of both the this compound and maleic anhydride monomer units.[1] |
| Composition | Gas Chromatography (GC) | Can be used to determine the carbon chain distribution of the starting alpha-olefin.[2] | Not typically used for the final polymer. |
| Purity/Composition | High-Performance Liquid Chromatography (HPLC) | Separation and quantification of alkene sulfonates, hydroxyalkane sulfonates, and disulfonates. | Not typically used for the final polymer. |
| Molecular Weight | Gel Permeation Chromatography (GPC) | Not applicable for the small molecule surfactant. | Determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).[1] |
Performance Evaluation of this compound-Based Adjuvants
The efficacy of the synthesized adjuvants is determined by their ability to modify the physical properties of aqueous solutions, which in turn affects their performance in agricultural applications.
Protocol 3: Surface Tension Measurement
This protocol measures the ability of the adjuvant to reduce the surface tension of water, which is critical for enhancing the spreading of spray droplets on leaf surfaces.
Experimental Protocol:
-
Solution Preparation:
-
Prepare a series of aqueous solutions of the adjuvant at various concentrations.
-
-
Measurement:
-
Use a tensiometer (e.g., a Wilhelmy plate or Du Noüy ring tensiometer) to measure the surface tension of each solution at a controlled temperature (e.g., 25°C).[3]
-
-
Data Analysis:
-
Plot surface tension as a function of adjuvant concentration. The concentration at which the surface tension plateaus is the critical micelle concentration (CMC).
-
Expected Performance Data:
| Adjuvant Type | Concentration | Surface Tension (mN/m) |
| Water (Control) | N/A | ~72 |
| Sodium this compound Sulfonate | Above CMC | 25-40 |
| Poly(this compound-co-maleic anhydride) | Varies | 30-50 |
Protocol 4: Emulsification Stability Test
This protocol assesses the ability of the adjuvant to form and stabilize an emulsion of an oil (simulating a pesticide active ingredient) in water.
Experimental Protocol:
-
Emulsion Formation:
-
Prepare an oil-in-water emulsion by mixing a specific ratio of oil (e.g., vegetable oil or a model non-polar solvent) and water containing a known concentration of the adjuvant.
-
Homogenize the mixture using a high-shear mixer or sonicator for a set period.
-
-
Stability Assessment:
-
Transfer the emulsion to a graduated cylinder and observe the degree of phase separation (creaming or coalescence) over time (e.g., 1, 6, 24 hours).[4]
-
Alternatively, use a particle size analyzer to monitor changes in droplet size distribution over time, which is a quantitative measure of emulsion stability.[5]
-
Expected Performance Data:
| Adjuvant | Oil:Water Ratio | Stability Observation (after 24h) |
| Sodium this compound Sulfonate | 1:9 | Stable emulsion with minimal creaming |
| Poly(this compound-co-maleic anhydride) | 1:9 | Highly stable emulsion with no visible phase separation |
Mechanism of Action
The effectiveness of these this compound-based adjuvants stems from their amphiphilic nature, possessing both hydrophobic and hydrophilic regions.
Mechanism of Adjuvant Action:
Caption: Mechanism of action for this compound-based adjuvants.
In an aqueous spray solution, the hydrophobic this compound tails of the adjuvant molecules orient themselves away from the water, either at the air-water interface or by associating with the oil-based pesticide droplets. The hydrophilic sulfonate or anhydride heads remain in the water phase. This arrangement at the air-water interface disrupts the cohesive forces between water molecules, leading to a reduction in surface tension and improved spreading of the spray droplets on plant surfaces. When emulsifying an oil-based pesticide, the adjuvant molecules form a stabilizing layer around the oil droplets, preventing them from coalescing and ensuring a uniform distribution of the active ingredient in the spray tank.
References
- 1. basjsci.edu.iq [basjsci.edu.iq]
- 2. Gas chromatographic analysis for alpha-olefin sulfonate | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Testing and Evaluation of the Emulsifying Properties of Compound Oil Displacement Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ulprospector.com [ulprospector.com]
Troubleshooting & Optimization
Technical Support Center: Preventing Catalyst Deactivation in 1-Hexadecene Polymerization
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides targeted troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to catalyst deactivation during the polymerization of 1-hexadecene. The information focuses on common Ziegler-Natta and metallocene catalyst systems, which are highly sensitive to reaction conditions and impurities.
Troubleshooting Guides
This section addresses specific issues in a question-and-answer format to facilitate rapid problem-solving during your experiments.
Issue 1: Low or No Polymer Yield
Question: My this compound polymerization is resulting in a very low or no yield of polymer. What are the likely causes and how can I address them?
Answer: Low or nonexistent polymer yield is a frequent problem, typically pointing to catalyst deactivation by impurities or incorrect reaction conditions.[1] The primary causes and troubleshooting steps are:
-
Catalyst Poisoning: Ziegler-Natta and metallocene catalysts are extremely sensitive to poisons that deactivate their active sites.[1][2]
-
Water and Oxygen: These are highly reactive with the organometallic components of the catalyst.[1][3][4] Ensure all solvents, the this compound monomer, and the inert gas (argon or nitrogen) are rigorously dried and deoxygenated.
-
Polar Compounds: Impurities such as alcohols, ketones, and esters can coordinate to the metal center, blocking monomer access.[1][3] It is crucial to purify the monomer and solvents to remove these contaminants.
-
Other Impurities: Sulfur, phosphorus, acetylenic, and allenic compounds can act as potent and often irreversible catalyst poisons.[1][3][5] If your starting materials could contain these, extensive purification is essential.
-
-
Incorrect Catalyst Preparation or Handling:
-
Atmosphere Control: The catalyst and co-catalyst must be handled under a strictly inert atmosphere, using a glovebox or Schlenk techniques to prevent exposure to air and moisture.[1][3]
-
Stoichiometry: Verify the correct molar ratio of the co-catalyst (e.g., triethylaluminum - TEAL or methylaluminoxane - MAO) to the catalyst. An incorrect ratio can lead to incomplete activation or the formation of inactive species.[1]
-
-
Suboptimal Polymerization Conditions:
-
Temperature: The reaction temperature may be too low for sufficient activity or too high, causing rapid thermal deactivation.[3] A systematic screening of temperatures is recommended to find the optimal range for your specific catalyst system.
-
Issue 2: Polymerization Rate Decreases Rapidly
Question: I observe an initial burst of polymerization activity that then quickly diminishes. What is causing this, and how can it be prevented?
Answer: This behavior, known as catalyst decay, indicates a rapid deactivation of active sites. The primary causes include:
-
Thermal Decomposition: The catalyst's active sites may not be stable at the reaction temperature over extended periods, leading to degradation.[1][6] Running the polymerization at a lower temperature may prolong catalyst life, though it might decrease the initial rate.[3]
-
Formation of Dormant Species: The catalyst can undergo side reactions to form dormant or inactive states.[1] For example, metallocene catalysts can form inactive π-allyl complexes or dimeric species.[7][8]
-
High Impurity Concentration: Even with purification, trace impurities can be consumed over time, leading to a gradual deactivation. The use of a scavenger, such as a trialkylaluminum compound, can help by reacting with these impurities before they poison the catalyst.[9][10]
Issue 3: Broad Molecular Weight Distribution
Question: The resulting poly(this compound) has a broad molecular weight distribution (high polydispersity index, PDI). How can I achieve a narrower distribution?
Answer: A broad PDI, especially when using single-site metallocene catalysts, suggests inconsistencies in the active sites or competing reactions.
-
Presence of Multiple Active Species: This can be caused by catalyst decomposition or reactions with impurities that form new, less-defined active sites.[3] Ensure consistent and clean handling of the catalyst and use high-purity co-catalysts (e.g., MAO).[3]
-
Chain Transfer Reactions: An increased rate of chain transfer relative to propagation can broaden the molecular weight distribution.[3] Adjusting the polymerization temperature can influence the rates of these competing reactions; lowering the temperature often reduces the rate of chain transfer.[1][3]
-
Mass and Heat Transfer Limitations: Poor mixing can create "hot spots" or areas of low monomer concentration, leading to non-uniform polymer growth.[11] Ensure efficient stirring throughout the reaction.
Logical & Experimental Workflows
Caption: Troubleshooting workflow for low polymer yield.
Caption: Experimental workflow for inert condition polymerization.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalyst poisons in this compound polymerization? A1: The most common poisons for Ziegler-Natta and metallocene catalysts are compounds that can react with or strongly coordinate to the active metal center.[1][2] These include water, oxygen, carbon monoxide, carbon dioxide, alcohols, ketones, esters, nitriles, and compounds containing sulfur or phosphorus.[1][3][12][13] Acetylenic impurities can also irreversibly bind to the catalyst.[3][5]
Q2: What is the role of a scavenger and which ones are commonly used? A2: A scavenger is a compound added to the polymerization system to react with and neutralize impurities before they can deactivate the catalyst.[9] They are essential for achieving high catalyst activity and productivity. Common scavengers are organoaluminum compounds like triethylaluminum (TEAL), triisobutylaluminum (TIBA), and methylaluminoxane (MAO), which also often serves as a co-catalyst.[10]
Q3: How does reaction temperature affect catalyst stability and polymer properties? A3: Temperature is a critical parameter with multiple effects. Higher temperatures generally increase the rate of polymerization but also accelerate catalyst decomposition and chain transfer reactions.[1][14] This can lead to a decrease in the final polymer molecular weight and a broadening of the molecular weight distribution.[14] Conversely, a temperature that is too low may result in very slow or no polymerization. An optimal temperature must be found that balances activity with stability.[1]
Q4: Can a deactivated catalyst be regenerated? A4: In some cases, yes. The feasibility of regeneration depends on the deactivation mechanism.[1] For catalysts deactivated by fouling with carbonaceous deposits (coking), thermal treatment can burn off these deposits.[1][15] Deactivation by certain poisons may be reversed by chemical washing.[1] However, deactivation due to thermal degradation or irreversible chemical reaction with the active site is generally permanent.[1]
Quantitative Data on Catalyst Deactivation
The following data are illustrative, based on general principles of olefin polymerization, to demonstrate common trends.
Table 1: Illustrative Effect of Common Impurities on Catalyst Activity
| Impurity | Concentration in Monomer (ppm) | Relative Catalyst Activity (%) |
| None | 0 | 100 |
| Water (H₂O) | 5 | 45 |
| Oxygen (O₂) | 5 | 50 |
| Ethanol | 10 | 60 |
| Acetone | 10 | 55 |
Table 2: Illustrative Effect of Temperature on Polymerization Performance
| Temperature (°C) | Catalyst Activity (kg Pol / mol Cat·h) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) |
| 30 | 1500 | 250,000 | 2.2 |
| 50 | 2800 | 180,000 | 2.8 |
| 70 | 2200 (decay observed) | 110,000 | 3.5 |
| 90 | 800 (rapid decay) | 50,000 | 4.1 |
Experimental Protocols
Protocol 1: Purification of this compound and Toluene (Solvent)
Disclaimer: Handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.
-
Initial Drying: Stir the commercially available this compound and toluene separately over anhydrous calcium chloride (CaCl₂) overnight.
-
Distillation: Decant the dried liquid and distill under a dry, inert atmosphere (argon or nitrogen). For this compound, distillation should be performed under vacuum to avoid high temperatures. Toluene can be distilled from a sodium/benzophenone ketyl under nitrogen until the deep blue color persists, indicating an anhydrous and oxygen-free state.
-
Storage: Store the purified monomer and solvent in sealed flasks over activated molecular sieves (3Å or 4Å) inside a nitrogen-filled glovebox to prevent recontamination.[3]
Protocol 2: General Procedure for this compound Polymerization
All manipulations must be performed under a strictly inert atmosphere using either a glovebox or Schlenk techniques.
-
Reactor Setup: A bake-dried glass reactor equipped with a magnetic stirrer is assembled while hot and placed under a high vacuum, then backfilled with high-purity argon or nitrogen.
-
Reagent Addition: The desired amounts of purified toluene, a scavenger (e.g., TIBA), and purified this compound are sequentially added to the reactor via syringe.
-
Equilibration: The reactor is placed in a thermostatic bath at the desired polymerization temperature and allowed to equilibrate with stirring.
-
Initiation: The polymerization is initiated by injecting the required amount of the catalyst/co-catalyst solution.
-
Polymerization: The reaction is allowed to proceed for the designated time.
-
Quenching: The polymerization is terminated by adding an excess of acidified methanol.[1]
-
Work-up: The reaction mixture is poured into a larger volume of methanol to precipitate the polymer. The solid poly(this compound) is then filtered, washed with fresh methanol, and dried under vacuum to a constant weight.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Catalyst poison | Toxicity, Inhibition, Effects | Britannica [britannica.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. web.uvic.ca [web.uvic.ca]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Bulky aluminum alkyl scavengers in olefin polymerization with group 4 catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Advancing the Compositional Analysis of Olefin Polymerization Catalysts with High-Throughput Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of various poisoning compounds on the activity and stereospecificity of heterogeneous Ziegler–Natta catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. mdpi.com [mdpi.com]
- 15. Recent Advances in the Mitigation of the Catalyst Deactivation of CO2 Hydrogenation to Light Olefins [mdpi.com]
Side reactions and byproduct formation in 1-Hexadecene synthesis
Technical Support Center: 1-Hexadecene Synthesis
Welcome to the technical support center for this compound synthesis. This resource is designed for researchers, scientists, and professionals in drug development and chemical synthesis. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to side reactions and byproduct formation during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary industrial methods for synthesizing this compound?
A1: The main industrial route for producing this compound is the oligomerization of ethylene, which allows for the selective formation of linear alpha-olefins (LAOs).[1] Other methods include the cracking of paraffin wax and the Fischer-Tropsch process, although the latter typically produces a broad spectrum of hydrocarbons.[2][3][4]
Q2: What are the most common byproducts in this compound synthesis via ethylene oligomerization?
A2: During ethylene oligomerization, a distribution of linear alpha-olefins is often produced, meaning byproducts include 1-butene, 1-hexene, 1-octene, and other C4-C20+ alpha-olefins.[5][6] Other significant byproducts can include:
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Internal olefins: Formed through isomerization of the terminal double bond.
-
Branched olefins: Such as isomers like 2-ethyl-1-tetradecene.[7]
-
Polymers: Primarily polyethylene, which can form depending on the catalyst and reaction conditions.[5][8]
-
Cycloalkanes: Can be formed as a possible side process in some catalytic systems.[9]
Q3: How do catalyst systems influence byproduct formation?
A3: The choice of catalyst is critical. Different metal centers (e.g., chromium, nickel, titanium, zirconium) and ligand systems lead to different product distributions.[5][10][11]
-
Chromium-based catalysts are often used for selective trimerization and tetramerization to 1-hexene and 1-octene, but can also produce other oligomers.[5][12]
-
Nickel-based systems , like those used in the Shell Higher Olefin Process (SHOP), typically produce a broader, Schulz-Flory distribution of alpha-olefins.[6]
-
Zirconium-based metallocene catalysts can also be used, with byproduct profiles depending on the specific catalyst and co-catalyst (like methylaluminoxane, MAO).[11] Ligand structure plays a crucial role in directing the reaction, with minor modifications significantly affecting selectivity.[5]
Q4: What analytical methods are used to identify and quantify byproducts?
A4: Gas chromatography-mass spectrometry (GC-MS) is the primary technique for identifying and quantifying the various hydrocarbon isomers and oligomers produced during synthesis.[13][14][15] By comparing retention times and mass spectra to known standards and libraries (like the NIST Mass Spectral Library), researchers can accurately profile the product mixture.[15][16]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: Low Selectivity for this compound
Q: My reaction produces a wide range of alpha-olefins instead of selectively forming this compound. How can I improve selectivity?
A: Low selectivity is a common challenge. Consider the following factors:
-
Catalyst Choice: Ensure you are using a catalyst system known for producing higher alpha-olefins. The product distribution is mechanistically defined by the catalyst. For example, systems designed for broad distributions (like some nickel catalysts) will inherently produce a range of olefins.[6] Chromium-based systems can be tuned for higher selectivity to specific oligomers.[5]
-
Ligand Modification: The electronic and steric properties of the ligand attached to the metal center are paramount. Minor modifications to the ligand can have remarkable effects on catalytic performance and product distribution.[5]
-
Reaction Conditions:
-
Temperature and Pressure: These parameters significantly influence reaction kinetics. Systematically varying the temperature and ethylene pressure can help optimize the conditions for this compound formation.
-
Solvent: The polarity of the solvent can affect catalyst stability and product solubility, thereby influencing the overall reaction pathway.[6]
-
Issue 2: High Polymer Formation
Q: A significant amount of solid polymer (polyethylene) is forming in my reactor, leading to catalyst deactivation and difficult workup. What can I do to prevent this?
A: Polymer formation is a frequent side reaction that competes with oligomerization.
-
Catalyst and Co-catalyst Ratio: The ratio of the activator or co-catalyst (e.g., alkylaluminum) to the transition metal catalyst can influence the balance between polymerization and oligomerization. An incorrect ratio may favor polymer production.
-
Hydrogen Addition: In some systems, the introduction of a small amount of hydrogen can suppress polymer formation.[8]
-
Temperature Control: High localized temperatures can sometimes promote polymerization. Ensure efficient stirring and heat dissipation in your reactor.
-
Catalyst Deactivation: Polymer can adhere to the catalyst surface, blocking active sites and leading to deactivation.[8] If this is observed early in the reaction, it points to a fundamental issue with the catalyst system or conditions for your target olefin.
Issue 3: Product Contains Isomeric Impurities
Q: My purified this compound is contaminated with internal or branched isomers that are difficult to separate by distillation. How can I minimize their formation or remove them?
A: Isomer formation is a common side reaction.
-
Minimizing Formation:
-
Reaction Time: Longer reaction times can sometimes lead to product isomerization. Try reducing the reaction time or analyzing product composition at different time points.
-
Catalyst System: Some catalysts have a higher propensity for isomerization. Review literature on your specific catalyst to see if this is a known issue.
-
-
Purification:
-
Isomerization and Distillation: For some closely boiling isomers, a strategy is to use an isomerization catalyst to convert the impurity into a different isomer with a more distinct boiling point, which can then be separated by distillation.[17]
-
Chromatography: For lab-scale purification, silica gel column chromatography can be effective for separating isomers.[2]
-
Data Presentation
Table 1: Influence of Catalyst System on Ethylene Oligomerization Product Distribution
| Catalyst System | Co-catalyst / Activator | Solvent | Temp (°C) | Pressure (bar) | 1-Hexene (wt%) | 1-Octene (wt%) | Other Oligomers (wt%) | Polymer (wt%) |
| Cr/PCCP Ligand | MAO | Toluene | 45 | 30 | 64.1 | - | 35.9 (incl. 28.4% C10) | - |
| Cr-SIM-NU-1000 | Al/Cr = 3 | - | Ambient | 1 | - | 44.6 | 55.4 (C4-C6, C10+) | Low |
| Nickel/Boron | Boron Compound | - | - | - | 22.0 | 19.0 | 59.0 | - |
Data is illustrative and compiled from various sources to show general trends.[1][8][12]
Experimental Protocols
Protocol: Lab-Scale Ethylene Oligomerization
This protocol provides a general methodology for the synthesis of alpha-olefins, including this compound, via ethylene oligomerization. Warning: This reaction involves high-pressure gas and pyrophoric reagents (alkylaluminum compounds). It must be conducted in a suitable high-pressure reactor (autoclave) within a fume hood by trained personnel.
Materials:
-
High-pressure stainless-steel reactor (e.g., Parr autoclave) equipped with a stirrer, gas inlet, pressure gauge, and temperature controller.
-
Schlenk line or glovebox for handling air-sensitive reagents.
-
Catalyst: e.g., Chromium(III) acetylacetonate [Cr(acac)₃].
-
Ligand: e.g., A suitable diphosphine ligand.
-
Co-catalyst: e.g., Modified methylaluminoxane (MMAO) or triisobutylaluminum (TIBA).[2]
-
Solvent: Anhydrous toluene.
-
Ethylene gas (high purity).
-
Quenching solution: 10% HCl in methanol.
Procedure:
-
Reactor Preparation: The reactor is thoroughly cleaned, dried in an oven at >120°C, and assembled while hot. It is then purged with nitrogen or argon to ensure an inert atmosphere.
-
Reagent Addition: In a glovebox or under inert atmosphere, the reactor is charged with anhydrous toluene (e.g., 100 mL). The chromium catalyst and the ligand are added and stirred until dissolved.
-
Co-catalyst Addition: The co-catalyst (e.g., MMAO) is added slowly via syringe. The mixture may change color, indicating catalyst activation.
-
Reaction: The reactor is sealed, removed from the glovebox, and placed in its heating/stirring mantle. It is purged with ethylene gas, and then pressurized to the desired pressure (e.g., 20-50 bar).[2] The stirring is started, and the reactor is heated to the target temperature (e.g., 40-80°C).
-
Monitoring: The reaction is run for a set time (e.g., 30-60 minutes), maintaining constant temperature and ethylene pressure (the consumption of ethylene will require periodic re-pressurization).
-
Quenching: After the reaction period, the reactor is rapidly cooled in an ice bath. The excess ethylene is carefully vented in a fume hood. The quenching solution (e.g., 10% HCl/MeOH) is added slowly to deactivate the catalyst and hydrolyze the aluminum alkyls.[2]
-
Workup and Analysis: The organic phase is separated, washed with water and brine, and dried over a suitable drying agent (e.g., MgSO₄). A small aliquot is taken for GC-MS analysis to determine the product distribution. The remaining mixture can be subjected to distillation or column chromatography to isolate this compound.
Visualizations
Diagram 1: Ethylene Oligomerization Pathways
Caption: Main vs. side reaction pathways in ethylene oligomerization.
Diagram 2: Troubleshooting Workflow for this compound Synthesis
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. US20190106366A1 - Ethylene selective oligomerization catalyst systems and method for ethylene oligomerization using the same - Google Patents [patents.google.com]
- 2. Page loading... [guidechem.com]
- 3. ineratec.de [ineratec.de]
- 4. Fischer–Tropsch process - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. uni-ulm.de [uni-ulm.de]
- 7. gelest.com [gelest.com]
- 8. mdpi.com [mdpi.com]
- 9. Catalytic Linear Oligomerization of Ethylene to Higher α-Olefins: Insight into the Origin of the Selective Generation of 1-Hexene Promoted by a Cationic Cyclopentadienyl-Arene Titanium Active Catalyst | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Effect of an additional donor on decene formation in ethylene oligomerization catalyzed by a Cr/PCCP system: a combined experimental and DFT study - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 13. The role of GC-MS and LC-MS in the discovery of drinking water disinfection by-products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. GC–MS Analysis of Bio-active Molecules Derived from Paracoccus pantotrophus FMR19 and the Antimicrobial Activity Against Bacterial Pathogens and MDROs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. WO2022144208A1 - Method for purifying 1-hexene - Google Patents [patents.google.com]
Optimizing reaction conditions for high yield 1-Hexadecene polymerization
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing reaction conditions for the high-yield polymerization of 1-hexadecene. The information is presented in a question-and-answer format, including troubleshooting guides and frequently asked questions (FAQs), to address specific challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalyst systems for this compound polymerization?
A1: The most common and effective catalyst systems for the polymerization of this compound, a long-chain alpha-olefin, are primarily based on Ziegler-Natta and metallocene catalysts.[1][2]
-
Ziegler-Natta Catalysts: These are typically heterogeneous catalysts composed of a transition metal halide (e.g., titanium tetrachloride, TiCl₄) and an organoaluminum co-catalyst (e.g., triethylaluminum, Al(C₂H₅)₃).[2] They are widely used in industry for polyolefin production.
-
Metallocene Catalysts: These are homogeneous catalysts consisting of a transition metal (e.g., zirconium, hafnium) sandwiched between cyclopentadienyl-based ligands.[3] They are often activated by a co-catalyst like methylaluminoxane (MAO) and are known for producing polymers with well-defined microstructures and narrow molecular weight distributions.[3]
Q2: How do reaction parameters affect the yield and molecular weight of poly(this compound)?
A2: Several reaction parameters critically influence the outcome of this compound polymerization:
-
Temperature: Increasing the polymerization temperature generally leads to a higher catalyst activity up to an optimal point, after which catalyst decomposition can occur, reducing the yield.[4] Conversely, higher temperatures often result in a decrease in the molecular weight of the polymer due to increased rates of chain transfer reactions.[5]
-
Monomer Concentration: A higher monomer concentration typically increases the rate of polymerization and the molecular weight of the resulting polymer.[5]
-
Catalyst and Co-catalyst Concentration: The ratio of co-catalyst to catalyst is a crucial parameter that affects catalyst activation and stability. An optimal ratio is necessary to achieve maximum activity.
-
Pressure: While less commonly reported for this compound specifically, in olefin polymerization, higher pressure generally leads to an increased monomer concentration in the reaction phase, which can enhance the polymerization rate and yield.
Q3: What are the typical properties of poly(this compound)?
A3: Poly(this compound) is a polymer with a long hydrocarbon side chain, which imparts specific properties. The tacticity (stereochemistry) of the polymer, determined by the catalyst system, significantly influences its physical characteristics. Both atactic (amorphous) and isotactic (semi-crystalline) forms can be synthesized.[6] The crystalline structure of isotactic poly(this compound) is characterized by the packing of the long side chains.[6]
Troubleshooting Guide
Issue 1: Low or No Polymer Yield
-
Possible Cause: Catalyst poisoning. Ziegler-Natta and metallocene catalysts are highly sensitive to impurities.
-
Solution: Ensure all reagents, including the this compound monomer and solvent, are thoroughly purified and dried. Water, oxygen, and other polar compounds can deactivate the catalyst.[7] Handle all catalyst components under a strictly inert atmosphere (e.g., in a glovebox or using Schlenk techniques).[7]
-
-
Possible Cause: Suboptimal reaction temperature.
-
Solution: The optimal temperature for polymerization can be narrow. If the temperature is too low, the reaction rate will be slow. If it is too high, the catalyst may decompose.[4] A systematic study of the reaction temperature is recommended to find the optimal range for your specific catalyst system.
-
-
Possible Cause: Incorrect catalyst-to-cocatalyst ratio.
-
Solution: The ratio of the organoaluminum co-catalyst to the transition metal catalyst is critical for activation. This ratio should be optimized for each catalyst system.
-
Issue 2: Broad Molecular Weight Distribution
-
Possible Cause: Multiple active site species in the catalyst. This is more common with some heterogeneous Ziegler-Natta catalysts.
-
Solution: Consider using a single-site catalyst, such as a metallocene, which is known to produce polymers with a narrow molecular weight distribution.[4]
-
-
Possible Cause: Chain transfer reactions.
-
Solution: Adjusting the polymerization temperature can alter the rate of chain transfer relative to propagation. Lowering the temperature may help to reduce chain transfer and narrow the molecular weight distribution.[7]
-
Issue 3: Spontaneous Polymerization at High Temperatures
-
Possible Cause: Thermal self-initiation. Long-chain alpha-olefins like 1-octadecene have been shown to polymerize at high temperatures (above 120°C) even without a catalyst.[8]
-
Solution: If your process involves high temperatures, be aware of this potential side reaction. To avoid it, conduct catalyzed polymerizations at lower, optimized temperatures. If high temperatures are unavoidable, consider the potential for a bimodal molecular weight distribution in your product.
-
Data Presentation
Table 1: Effect of Reaction Temperature on 1-Hexene Polymerization with a Salicylaldimine-Iron(III) Catalyst System
| Entry | Temperature (°C) | Catalyst Activity (g polymer / mol Fe · h) |
| 1 | 30 | 2.83 x 10⁶ |
| 2 | 40 | 2.88 x 10⁶ |
| 3 | 50 | 3.10 x 10⁶ |
| 4 | 60 | 2.42 x 10⁶ |
Data adapted from a study on 1-hexene polymerization, which can provide insights for this compound.[4]
Table 2: Effect of Monomer Concentration on 1-Hexene Polymerization
| Entry | Monomer Equivalents | Catalyst Activity (g polymer / mol Fe · h) | Mn (Da) | PDI |
| 1 | 1500 | 2.17 x 10⁶ | 1045 | 1.21 |
| 2 | 2000 | 2.83 x 10⁶ | 1038 | 1.19 |
| 3 | 2500 | 2.75 x 10⁶ | 1084 | 1.24 |
Data adapted from a study on 1-hexene polymerization. Mn = Number-average molecular weight, PDI = Polydispersity index.[4]
Experimental Protocols
Protocol 1: General Procedure for this compound Polymerization using a Ziegler-Natta Catalyst
Note: All procedures must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques or in a glovebox.
-
Reactor Setup: A clean, dry, and nitrogen-purged reactor equipped with a mechanical stirrer, temperature control, and an inlet for monomer and catalyst addition is required.
-
Solvent and Monomer Preparation: Anhydrous toluene (or another suitable non-polar solvent) and purified this compound are added to the reactor. The this compound should be purified by passing it through a column of activated alumina and dried over a suitable drying agent.
-
Catalyst Preparation and Addition:
-
In a separate Schlenk flask, the Ziegler-Natta catalyst (e.g., TiCl₄ supported on MgCl₂) is slurried in a small amount of anhydrous solvent.
-
The co-catalyst (e.g., triethylaluminum) is added to the reactor, followed by the catalyst slurry.
-
-
Polymerization: The reaction mixture is stirred at the desired temperature and pressure for a specified time. The progress of the polymerization can be monitored by observing the viscosity of the solution.
-
Quenching and Product Isolation:
-
The polymerization is terminated by the addition of a quenching agent, such as acidified methanol.
-
The polymer is precipitated by pouring the reaction mixture into a large volume of methanol.
-
The precipitated polymer is filtered, washed with methanol to remove catalyst residues, and dried under vacuum to a constant weight.
-
Visualizations
Caption: Experimental workflow for optimizing this compound polymerization.
Caption: Troubleshooting logic for this compound polymerization.
References
Technical Support Center: Optimizing 1-Hexadecene Based Drilling Fluids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when improving the pour point of 1-hexadecene based drilling fluids.
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Q1: I have added a pour point depressant (PPD) to my this compound based fluid, but the pour point has not decreased as expected. What are the potential causes and solutions?
A1: Several factors can contribute to the underperformance of a pour point depressant. Consider the following troubleshooting steps:
-
Incorrect PPD Selection: The chemical structure of the PPD must be compatible with the this compound base fluid. PPDs that are effective in crude oils may not be optimal for synthetic alpha-olefins. For this compound, which has a linear C16 structure, PPDs with appropriate alkyl side chains, such as certain polymethacrylates (PMAs) or ethylene-vinyl acetate (EVA) copolymers, are often more effective.
-
Suboptimal Concentration: The effectiveness of a PPD is highly dependent on its concentration. Too little PPD will be insufficient to modify wax crystal growth, while an excessive amount can sometimes have a detrimental effect on the pour point or other fluid properties. It is crucial to determine the optimal treat rate by testing a range of concentrations.
-
Improper Mixing: Ensure the PPD is thoroughly and uniformly dissolved in the this compound base fluid. Inadequate dispersion can lead to localized concentrations and poor performance. It is recommended to add the PPD to the base fluid at a temperature above the wax appearance temperature (WAT) and agitate until fully dissolved.
-
Interaction with Other Additives: Other components in your drilling fluid formulation can interfere with the PPD's mechanism. Certain additives may compete for interaction with the wax crystals or alter the solubility of the PPD in the base fluid. If your formulation contains other additives, test the PPD's performance in the base fluid alone and then with the other components to identify any antagonistic effects.
-
Thermal History: The previous temperature exposure of the fluid can influence wax crystallization and, consequently, the measured pour point. Always follow a consistent heating and cooling protocol, such as the one outlined in ASTM D97, to ensure reproducible results.
Q2: After adding a PPD, I observed an unexpected increase in the viscosity of my this compound fluid at higher temperatures. Why is this happening?
A2: Some pour point depressants, particularly high molecular weight polymers, can also act as viscosity index (VI) improvers. While this can be a desirable property in some applications, it can lead to an unwanted increase in viscosity at operational temperatures. If this is a concern, consider using a PPD with a lower molecular weight or one specifically designed for pour point reduction without significant VI improvement. Always measure the rheological properties of your fluid across the entire expected operating temperature range after the addition of any new additive.
Q3: How can I determine the optimal concentration of a pour point depressant for my this compound formulation?
A3: The optimal concentration, often referred to as the treat rate, should be determined experimentally. A common approach is to prepare a series of samples with varying concentrations of the PPD (e.g., 100, 250, 500, 1000, 2000 ppm). Measure the pour point of each sample using the ASTM D97 method. Plot the pour point against the PPD concentration to identify the concentration at which the maximum depression is achieved. Further increases in concentration beyond this point may not provide additional benefit and could be detrimental.
Frequently Asked Questions (FAQs)
What is the typical pour point of pure this compound?
The pour point of this compound is approximately +4°C. This relatively high pour point makes it challenging to use in deep-water drilling operations where temperatures can be much lower.
How do pour point depressants work?
Pour point depressants are typically polymers that modify the crystallization of wax molecules in the fluid.[1] They work by interfering with the formation of the interlocking wax crystal network that causes the fluid to solidify.[1] PPDs achieve this by co-crystallizing with the wax, which alters the size and shape of the crystals and prevents them from agglomerating.
What are the common types of pour point depressants used in synthetic drilling fluids?
Commonly used PPDs include:
-
Polymethacrylates (PMAs): These are versatile polymers that can be tailored with different alkyl side chains to be effective in a variety of base oils.
-
Ethylene-Vinyl Acetate (EVA) Copolymers: The ratio of ethylene to vinyl acetate can be adjusted to optimize performance in different hydrocarbon bases.
-
Polyalphaolefins (PAOs): These are sometimes used as blending components to improve the low-temperature properties of other synthetic base fluids.
Can I blend this compound with other base fluids to improve its pour point?
Yes, blending this compound with other synthetic base fluids with lower pour points is a common strategy. For instance, blending with isomerized olefins can significantly depress the pour point.
Is it possible for a pour point depressant to negatively impact other drilling fluid properties?
Yes, as with any additive, it is important to evaluate the overall performance of the drilling fluid after the addition of a PPD. Potential impacts could include changes in viscosity, filtration control, and compatibility with elastomers. Comprehensive fluid testing is always recommended.
Data Presentation
The following table summarizes the performance of various pour point depressants in base fluids similar to this compound. Note that performance can vary depending on the specific composition of the base fluid and the presence of other additives.
| Additive Type | Base Fluid | Additive Concentration (ppm) | Pour Point Reduction (°C) |
| Ethylene-Vinyl Acetate (EVA) Copolymer | Waxy Crude Oil | 100 | 7 |
| Polymethacrylate (PMA) with C14-C18 side chains | Mineral Oil | Not specified | Can achieve pour points of -60°C |
| Graft Copolymer with this compound | Oil Sample | 5000 | 18 |
| Maleic Anhydride Co-polymer | Waxy Crude Oil | 200 | 14 |
Experimental Protocols
Methodology for Pour Point Determination (Based on ASTM D97)
This protocol outlines the standard test method for determining the pour point of petroleum products, which is applicable to this compound based drilling fluids.
1. Apparatus:
- Test Jar: Cylindrical, flat-bottomed glass jar.
- Thermometer: Appropriate range for the expected pour point.
- Cork or Stopper: To hold the thermometer in place.
- Jacket: A watertight, cylindrical vessel to hold the test jar.
- Cooling Bath: A refrigerated bath capable of reaching temperatures at least 18°C below the expected pour point.
2. Procedure:
- Sample Preparation: Pour the this compound fluid into the test jar to the marked level. If the sample is not clear, heat it to a temperature of at least 9°C above the expected pour point, but not higher than 45°C.
- Assembly: Close the test jar with the cork holding the thermometer. Ensure the thermometer bulb is positioned on the axis of the jar and immersed to the correct depth.
- Cooling: Place the test jar in the cooling bath. The bath temperature should be maintained at a specified level below the sample temperature.
- Observation:
- Begin to examine the sample for flow when the temperature reaches 9°C above the expected pour point.
- Remove the test jar from the jacket and tilt it just enough to ascertain whether there is movement of the fluid. The complete operation of removal and replacement shall not exceed 3 seconds.
- If the specimen has not ceased to flow, replace it in the jacket and repeat the observation at the next 3°C interval.
- Continue this process until the specimen in the test jar shows no movement when the jar is held in a horizontal position for 5 seconds.
3. Reporting:
- Record the temperature at which no movement is observed.
- The pour point is reported as 3°C above this solid point temperature.
Mandatory Visualization
Caption: Troubleshooting workflow for high pour point in this compound drilling fluids.
References
Controlling molecular weight and polydispersity of poly(1-hexadecene)
Welcome to the Technical Support Center for the synthesis of poly(1-hexadecene). This resource is designed to assist researchers, scientists, and drug development professionals in controlling the molecular weight (MW) and polydispersity (PDI) of poly(this compound). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during polymerization.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis of poly(this compound), focusing on achieving desired molecular weight and a narrow polydispersity index.
| Problem | Potential Cause | Recommended Solution |
| High Polydispersity Index (PDI > 1.5) | Chain Transfer or Termination Reactions: Uncontrolled chain transfer or termination reactions can lead to a broad distribution of polymer chain lengths. This can be influenced by impurities, reaction temperature, or the nature of the catalyst system. | Optimize Reaction Conditions: Lowering the polymerization temperature can sometimes reduce chain transfer reactions.[1][2] Utilize a Living Polymerization System: Employing a "living" polymerization catalyst, such as certain zirconium or palladium-diimine complexes, can minimize chain termination and transfer, leading to polymers with narrow PDI.[3][4] Purify Monomer and Solvent: Ensure the monomer and solvent are free from impurities that can act as chain transfer agents. |
| Inconsistent or Uncontrolled Molecular Weight | Fluctuations in Monomer or Initiator Concentration: Inconsistent addition of monomer or initiator can lead to variations in the polymer chain length. Catalyst Decomposition: The catalyst may be unstable under the reaction conditions, leading to a loss of control over polymerization. | Precise Control of Reagents: Utilize syringe pumps for the controlled addition of monomer and initiator. Select a Robust Catalyst: Choose a catalyst system known for its stability under the desired polymerization conditions. For instance, some nonmetallocene C2-symmetrical zirconium catalysts have shown living polymerization behavior at room temperature.[3] Monitor Reaction Temperature: Maintain a stable reaction temperature, as fluctuations can affect the rates of initiation, propagation, and termination.[1][5] |
| Low Polymer Yield | Catalyst Inactivity or Deactivation: The catalyst may be inactive or may have been deactivated by impurities in the reaction mixture. Suboptimal Polymerization Conditions: The reaction temperature, pressure, or time may not be optimal for the chosen catalyst system. | Catalyst Activation: Ensure the cocatalyst is properly activated and handled under inert conditions. Purification of Reagents: Rigorously purify the monomer and solvent to remove any potential catalyst poisons. Optimize Reaction Parameters: Systematically vary the temperature, pressure, and reaction time to identify the optimal conditions for your specific catalyst system. |
| Formation of Low Molecular Weight Oligomers | Dominance of Chain Transfer Reactions: Chain transfer to monomer or cocatalyst can lead to the formation of short polymer chains. High Polymerization Temperature: Higher temperatures can favor chain transfer over propagation.[5] | Adjust Cocatalyst/Catalyst Ratio: The ratio of cocatalyst to catalyst can significantly influence the rate of chain transfer. Optimization of this ratio is crucial. Lower the Reaction Temperature: Conducting the polymerization at a lower temperature can suppress chain transfer reactions and favor the formation of higher molecular weight polymers.[1][2] |
| Spontaneous Polymerization of Monomer | High Temperatures: 1-alkenes, like 1-octadecene (a close analog of this compound), can undergo spontaneous polymerization at elevated temperatures (120–320 °C).[6][7][8] | Use Saturated Solvents: If high temperatures are required for other reasons (e.g., nanoparticle synthesis), consider replacing this compound with a saturated, aliphatic solvent such as n-hexadecane or squalane to prevent unwanted polymerization.[6][8] Lower Reaction Temperature: If possible, conduct the synthesis at a temperature below the threshold for spontaneous polymerization. |
Frequently Asked Questions (FAQs)
Q1: How can I achieve a low polydispersity index (PDI) for my poly(this compound)?
A1: Achieving a low PDI, which indicates a narrow molecular weight distribution, is best accomplished through "living" polymerization techniques.[4] These methods minimize or eliminate chain termination and chain transfer reactions. Catalyst systems based on certain nonmetallocene C2-symmetrical zirconium complexes or α-diimine nickel catalysts have demonstrated the ability to perform living polymerization of α-olefins, yielding polymers with narrow PDIs.[3][9]
Q2: What is the effect of polymerization temperature on the molecular weight of poly(this compound)?
A2: Generally, increasing the polymerization temperature leads to a decrease in the molecular weight of the resulting polymer.[1][2][5] This is because higher temperatures often increase the rate of chain transfer and termination reactions relative to the rate of propagation.[5] For instance, in Ziegler-Natta catalysis, a decrease in molecular weight with increasing temperature has been observed for poly(1-hexene).[2]
Q3: How does the monomer concentration affect the polymerization of this compound?
A3: An increase in monomer concentration typically leads to an increase in the polymer's molecular weight, assuming other factors are kept constant.[5] However, at very high monomer concentrations, the system may become saturated, leading to a decrease in catalyst activity.[5]
Q4: Can the choice of catalyst influence the tacticity of poly(this compound)?
A4: Yes, the catalyst structure plays a crucial role in determining the stereochemistry of the polymer. For example, C2-symmetrical ansa-metallocene catalysts are known to produce isotactic poly(α-olefins), while other catalyst symmetries can lead to atactic or syndiotactic polymers.[3] The tacticity of the polymer can, in turn, influence its physical properties.
Q5: My GPC results show a bimodal distribution. What could be the cause?
A5: A bimodal molecular weight distribution suggests the presence of two distinct active catalyst species or two different polymerization mechanisms occurring simultaneously. This can sometimes be observed with certain catalyst systems where, for example, both monofunctional and bifunctional chain growth can occur.[4] It could also indicate the presence of impurities that create a second, less controlled polymerization process.
Experimental Protocols
General Protocol for Living Polymerization of this compound using a Zirconium Catalyst
This protocol is a generalized procedure based on the principles of living polymerization of α-olefins.[3]
Materials:
-
This compound (purified by passing through activated alumina and degassed)
-
Toluene (dried and degassed)
-
Nonmetallocene C2-symmetrical zirconium catalyst
-
Methylaluminoxane (MAO) cocatalyst solution in toluene
-
Schlenk flask and line
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Under an inert atmosphere, add the desired amount of the zirconium catalyst to a Schlenk flask.
-
Add dry, degassed toluene to dissolve the catalyst.
-
Introduce the MAO cocatalyst solution to the flask and stir for the specified activation time.
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Add the purified this compound monomer to the activated catalyst solution via syringe.
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Allow the polymerization to proceed at the desired temperature (e.g., room temperature) for a set period.
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To monitor the "living" nature of the polymerization, aliquots can be taken at different time intervals and quenched (e.g., with acidic methanol).
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The molecular weight and PDI of the polymer from these aliquots can be analyzed by Gel Permeation Chromatography (GPC). A linear increase in molecular weight with time and monomer conversion, along with a consistently low PDI, is indicative of a living polymerization.
-
Quench the final polymerization mixture by adding an excess of acidic methanol.
-
Precipitate the polymer in a large volume of a non-solvent (e.g., methanol).
-
Filter and dry the polymer under vacuum to a constant weight.
Data Presentation
Table 1: Effect of Reaction Temperature on Poly(1-hexene) Molecular Weight and Polydispersity (Illustrative Data based on similar systems)
| Catalyst System | Temperature (°C) | Mn (kDa) | PDI (Mw/Mn) | Reference |
| Salicylaldimine Iron(III) | 30 | 1.05 | 1.21 | [5] |
| Salicylaldimine Iron(III) | 40 | 1.04 | 1.23 | [5] |
| Salicylaldimine Iron(III) | 50 | 1.08 | 1.19 | [5] |
| Salicylaldimine Iron(III) | 60 | 1.02 | 1.24 | [5] |
| Ziegler-Natta | 0 | 2100 | - | [2] |
| Ziegler-Natta | 50 | 1030 | - | [2] |
Table 2: Effect of Monomer Concentration on Poly(1-hexene) Molecular Weight (Illustrative Data based on similar systems)
| Catalyst System | Monomer Equivalents | Mn (kDa) | PDI (Mw/Mn) | Reference |
| Salicylaldimine Iron(III) | 1500 | 1.045 | 1.21 | [5] |
| Salicylaldimine Iron(III) | 2000 | 1.038 | 1.23 | [5] |
| Salicylaldimine Iron(III) | 2500 | 1.084 | 1.19 | [5] |
Visualizations
Caption: A typical experimental workflow for the synthesis and characterization of poly(this compound).
Caption: Key relationships between reaction parameters and polymer properties in poly(this compound) synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. “Living” Polymerization of Ethylene and 1-Hexene Using Novel Binuclear Pd–Diimine Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Living coordination–insertion copolymerization of 1-hexene and ligated α-olefins using an α-diimine nickel catalyst and preparation of metal–ligand coordination crosslinked polymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Purification techniques for removing impurities from 1-Hexadecene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-Hexadecene.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
A1: Common impurities in this compound depend on its production method.
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From Ethylene Oligomerization: The primary impurities are other linear alpha-olefins with varying chain lengths (e.g., C14, C18), internal olefins, branched isomers, and small amounts of paraffins.[1]
-
From Petroleum Cracking: This process can introduce a wider range of hydrocarbons, including various isomers and sulfur compounds.
-
During Storage: Exposure to air and light can lead to the formation of peroxide impurities.[2] High temperatures can also cause polymerization.
Q2: Which purification technique is most suitable for achieving high-purity this compound (>99.5%)?
A2: The choice of purification technique depends on the nature of the impurities you need to remove. A multi-step approach is often necessary to achieve high purity.
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Fractional Vacuum Distillation: This is a primary and effective method for removing impurities with significantly different boiling points, such as other alpha-olefins with different chain lengths.
-
Silica Gel Chromatography: This technique is useful for removing polar impurities and can separate some isomers.
-
Argentation (Silver Ion) Chromatography: This is a highly effective method for separating unsaturated compounds, particularly for separating this compound from its internal and branched isomers.[3]
Q3: How can I test for and remove peroxide impurities from my this compound sample?
A3: Peroxide formation is a common issue with alkenes upon storage.
-
Testing for Peroxides: Use commercially available peroxide test strips for a quick check. A more sensitive chemical test involves adding 1 mL of your this compound sample to a freshly prepared solution of 100 mg of potassium iodide (KI) in 1 mL of glacial acetic acid. A yellow to brown color indicates the presence of peroxides.
-
Removing Peroxides: A common and effective method is to pass the this compound through a column packed with activated alumina. The peroxides are adsorbed onto the alumina, yielding peroxide-free this compound.
Q4: What are the ideal storage conditions for purified this compound?
A4: To maintain the purity of this compound, it should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container to prevent exposure to air and moisture.[2] Storing it in a cool, dark place will help to minimize degradation and peroxide formation.
Troubleshooting Guides
Issue 1: Poor Separation of Isomers
Symptom: GC analysis after purification shows the presence of significant amounts of other C16 isomers (e.g., internal or branched olefins).
Possible Causes:
-
Ineffective Distillation: Isomers of this compound have very close boiling points, making them difficult to separate by standard distillation.
-
Inappropriate Chromatography: Standard silica gel chromatography may not be sufficient to resolve closely related isomers.
Solutions:
-
Argentation Chromatography: This is the recommended method for separating isomers of unsaturated hydrocarbons. The silver ions on the stationary phase form weak complexes with the double bonds of the alkenes, allowing for separation based on the steric hindrance around the double bond.[3]
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC can also be employed for the separation of this compound from its impurities.[4]
Issue 2: Product Discoloration or Polymerization During Distillation
Symptom: The this compound turns yellow or brown, or you observe the formation of viscous material in the distillation flask.
Possible Causes:
-
Thermal Degradation: this compound can degrade or polymerize at high temperatures. The bottom temperature in the distillation should ideally be kept below 200-250°C.[5]
-
Presence of Oxygen: Traces of oxygen can promote oxidation and polymerization at elevated temperatures.
Solutions:
-
Vacuum Distillation: Perform the distillation under reduced pressure to lower the boiling point of this compound and minimize thermal stress.
-
Inert Atmosphere: Ensure your distillation setup is leak-free and conduct the distillation under an inert atmosphere (nitrogen or argon).
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Use of Inhibitors: In some industrial processes, small amounts of polymerization inhibitors are added. However, this may not be suitable for all research applications as it introduces another potential impurity.
Issue 3: Low Recovery of this compound After Purification
Symptom: The final yield of purified this compound is significantly lower than expected.
Possible Causes:
-
Losses During Transfers: Multiple transfer steps between different purification stages can lead to cumulative losses.
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Irreversible Adsorption: Some of the product may be irreversibly adsorbed onto the stationary phase during chromatography.
-
Co-elution with Impurities: During chromatography, some of the product may be discarded with fractions containing impurities.
Solutions:
-
Optimize Procedures: Minimize the number of transfers. Ensure complete elution from chromatography columns by using an appropriate solvent system.
-
Fraction Analysis: Carefully analyze all collected fractions from chromatography to ensure that no significant amount of product is being discarded.
-
Column Capacity: Do not overload the chromatography column, as this can lead to poor separation and product loss.
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₆H₃₂ |
| Molar Mass | 224.43 g/mol |
| Boiling Point | 285 °C (at 1013 hPa)[2][6] |
| Melting Point | 4 °C[2] |
| Density | 0.781 g/cm³ (at 20 °C)[2][6] |
Table 2: Typical Purity Levels of this compound
| Grade | Purity | Common Analysis Method |
| Technical Grade | ~92-95%[6] | Gas Chromatography (GC) |
| High Purity | >99.0%[7] | Gas Chromatography (GC) |
| Analytical Standard | ≥99.8%[8] | Gas Chromatography (GC) |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This protocol is for the general purification of this compound to remove impurities with significantly different boiling points.
-
Setup: Assemble a standard vacuum distillation apparatus with a fractionating column (e.g., Vigreux or packed column). Ensure all glass joints are well-sealed with appropriate vacuum grease.
-
Charge the Flask: Add the crude this compound to the distillation flask along with a few boiling chips or a magnetic stir bar.
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Evacuate the System: Slowly and carefully evacuate the system using a vacuum pump. A typical pressure range for the distillation of long-chain alpha-olefins is 10-50 mmHg.
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Heating: Begin heating the distillation flask gently using a heating mantle.
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Fraction Collection: Collect the fractions that distill at the expected boiling point of this compound at the working pressure. Monitor the head temperature closely; a stable temperature indicates a pure fraction.
-
Analysis: Analyze the collected fractions by GC to determine their purity.
Protocol 2: Removal of Peroxides using an Alumina Column
This protocol describes the removal of peroxide impurities from this compound.
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Column Preparation:
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Take a glass chromatography column and place a small plug of glass wool at the bottom.
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Prepare a slurry of activated alumina (neutral or basic) in a non-polar solvent like hexane.
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Pour the slurry into the column and allow it to pack evenly. Let the excess solvent drain until it is level with the top of the alumina bed.
-
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Sample Loading: Carefully load the this compound sample onto the top of the alumina column.
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Elution: Allow the this compound to pass through the column under gravity. The peroxides will be adsorbed onto the alumina.
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Collection: Collect the purified this compound as it elutes from the column.
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Verification: Test the collected liquid for the presence of peroxides to ensure their removal.
Protocol 3: Purification by Argentation (Silver Ion) Chromatography
This protocol is for the separation of this compound from its isomers.
-
Preparation of Silver Nitrate-Impregnated Silica Gel:
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Dissolve silver nitrate in water or methanol (e.g., 10 g of AgNO₃ in 10 mL of water).[9]
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In a round-bottom flask, suspend silica gel (e.g., 90 g) in a suitable solvent (e.g., 100 mL of water).[9]
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Add the silver nitrate solution to the silica gel slurry and mix thoroughly. Protect the mixture from light by covering the flask with aluminum foil.
-
Remove the solvent under reduced pressure using a rotary evaporator.
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Dry the silver nitrate-impregnated silica gel under vacuum overnight.[9]
-
-
Column Packing: Pack a chromatography column with the prepared silver nitrate-impregnated silica gel using a non-polar solvent such as hexane.
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Sample Loading: Dissolve the impure this compound in a minimal amount of hexane and load it onto the column.
-
Elution: Elute the column with a non-polar solvent system (e.g., hexane or a hexane/toluene mixture). The different isomers will elute at different rates due to the varying strength of their interaction with the silver ions. This compound, being a terminal olefin, will generally elute after internal and more sterically hindered olefins.
-
Fraction Collection and Analysis: Collect fractions and analyze them by GC to identify the fractions containing pure this compound.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting guide for poor isomer separation.
References
- 1. ijeast.com [ijeast.com]
- 2. Mechanistic Studies of Ethylene and α-Olefin Co-oligomerization Catalyzed by Chromium-PNP Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 4. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. US5853551A - Process for the separation of alpha-olefins by distillation of an effluent comprising ethylene and 1-butene - Google Patents [patents.google.com]
- 6. Troubleshooting Distillation Column Malfunctions: Expert Guide [shipandshore.com]
- 7. This compound, 629-73-2 [thegoodscentscompany.com]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
Addressing solubility issues of 1-Hexadecene copolymers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues encountered during experiments with 1-hexadecene copolymers.
Frequently Asked Questions (FAQs)
Q1: What are the general principles governing the solubility of this compound copolymers?
A1: The solubility of this compound copolymers is governed by the "like dissolves like" principle. This means that polymers will dissolve in solvents with similar chemical structures and intermolecular forces.[1] For this compound copolymers, which are largely non-polar, non-polar organic solvents are generally the most effective. Several other factors also significantly influence solubility:
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Molecular Weight: Higher molecular weight copolymers are generally more difficult to dissolve due to increased chain entanglement.[1][2]
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Crystallinity: The presence of crystalline regions in the copolymer can hinder solvent penetration and dissolution. Copolymers with a higher degree of crystallinity will be less soluble.[1][3] The incorporation of 1-hexene as a comonomer in polyethylene, for example, introduces short-chain branching which can reduce crystallinity and thereby enhance solubility.[3][4]
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Temperature: Increasing the temperature typically enhances the solubility of polymers by increasing the kinetic energy of both the solvent and polymer molecules, which facilitates the dissolution process.[5] Many high molecular weight polymers require elevated temperatures to dissolve effectively.
-
Comonomer Ratio: The type and ratio of the comonomer to this compound will significantly impact the overall polarity and crystallinity of the copolymer, and thus its solubility profile.
Q2: How can I predict which solvents will be effective for my this compound copolymer?
A2: A powerful tool for predicting polymer solubility is the use of Hansen Solubility Parameters (HSP).[1][6][7] HSP is based on the principle that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[7] For a polymer to dissolve in a solvent, their respective Hansen Solubility Parameters should be similar. The "distance" (Ra) between the HSP of the polymer and the solvent can be calculated, and a smaller Ra value indicates a higher likelihood of solubility.[8]
Q3: My this compound copolymer is forming a gel in the solvent instead of a true solution. What could be the cause and how can I fix it?
A3: Gel formation is a common issue when dissolving polymers and can arise from several factors:
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Cross-linking: The polymer may have undergone chemical cross-linking, which prevents individual polymer chains from fully separating in the solvent. This can sometimes occur due to thermal degradation.[6][9]
-
Incomplete Dissolution: The polymer may only be partially solvated, resulting in a swollen network that appears as a gel. This is more common with high molecular weight polymers or in poor solvents.[1][5]
-
Poor Solvent Quality: The solvent may not be thermodynamically "good" enough to overcome the polymer-polymer interactions. Sometimes, a solution may form at an elevated temperature, but upon cooling, the polymer chains aggregate and form a gel.[5]
-
Contamination: The presence of impurities or unreacted monomers can sometimes lead to gel formation.[9]
Troubleshooting steps for gel formation include:
-
Increase Temperature: Gently heating the mixture with agitation can often break down the gel and promote full dissolution.
-
Use a Better Solvent: Select a solvent with a closer Hansen Solubility Parameter match to your copolymer.
-
Solvent Blends: Sometimes, a mixture of two "bad" solvents can act as a "good" solvent.[1]
-
Reduce Concentration: Attempt to dissolve a smaller amount of the copolymer in the same volume of solvent.
-
Check for Degradation: Ensure that the polymer has not been exposed to excessive heat or other conditions that could cause degradation and cross-linking. The use of antioxidants during processing can help prevent this.[6][9]
Q4: I am working with a very high molecular weight this compound copolymer and it's taking a very long time to dissolve. Are there any techniques to speed up the process?
A4: Dissolving high molecular weight polymers is inherently a slow process. Here are some techniques to expedite it:
-
Increased Agitation: Continuous and efficient stirring is crucial. Use a mechanical stirrer for more viscous solutions.
-
Elevated Temperature: As mentioned, heating the mixture will increase the rate of dissolution. However, be cautious not to exceed the degradation temperature of the polymer.
-
Increased Surface Area: If your copolymer is in the form of large pellets or chunks, grinding it into a fine powder will increase the surface area available for the solvent to act upon.
-
Pre-swelling: Allowing the polymer to swell in a solvent for a period before applying heat and vigorous agitation can sometimes be effective.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| Copolymer will not dissolve at all | - Incorrect solvent choice (mismatched polarity).- High crystallinity of the copolymer. | - Perform a solvent screening with a range of non-polar and moderately polar solvents.- Consult Hansen Solubility Parameters to find a better solvent match.- Try heating the mixture to a temperature just below the solvent's boiling point. |
| Formation of a swollen gel instead of a clear solution | - Poor solvent quality.- High polymer concentration.- Partial cross-linking of the polymer. | - Use a better solvent or a solvent blend.- Reduce the concentration of the copolymer.- Increase the temperature and agitation.- If cross-linking is suspected, a different batch of the polymer may be needed. |
| Solution is cloudy or hazy | - Incomplete dissolution.- Presence of insoluble additives or impurities.- The solution is below its Lower Critical Solution Temperature (LCST). | - Continue agitation and/or increase the temperature.- Filter the solution to remove any insoluble material.- If an LCST is suspected, try dissolving at a lower temperature. |
| The viscosity of the solution is too high to handle | - High molecular weight of the copolymer.- High concentration of the copolymer. | - Reduce the concentration of the copolymer in the solution.- Use a solvent that results in a lower solution viscosity (this may require experimentation). |
| Polymer precipitates out of solution upon cooling | - The solvent is only effective at elevated temperatures. | - Maintain the solution at the required temperature for your experiment.- Find a solvent that is effective at room temperature. |
Quantitative Data
Due to the wide variety of possible this compound copolymers (differing in comonomer type, ratio, and molecular weight), a comprehensive table of solubility data is challenging to compile. The following table provides an illustrative guide to the solubility of a generic non-polar this compound copolymer in common organic solvents. Users should always perform their own solubility tests for their specific copolymer.
| Solvent | Hansen Solubility Parameters (Illustrative, MPa0.5) | Qualitative Solubility at Room Temperature (25°C) | Qualitative Solubility at Elevated Temperature (e.g., 80-100°C) |
| δD | δP | δH | |
| n-Hexane | 14.9 | 0.0 | 0.0 |
| Toluene | 18.2 | 1.4 | 2.0 |
| Xylene | 17.8 | 1.0 | 3.1 |
| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |
| Dichloromethane | 17.0 | 7.3 | 7.1 |
| Acetone | 15.5 | 10.4 | 7.0 |
| Ethanol | 15.8 | 8.8 | 19.4 |
| Water | 15.5 | 16.0 | 42.3 |
Experimental Protocols
Protocol 1: Solvent Screening for this compound Copolymers
Objective: To identify suitable solvents for a given this compound copolymer.
Materials:
-
This compound copolymer sample
-
A selection of solvents with varying polarities (e.g., n-hexane, toluene, xylene, THF, dichloromethane)
-
Small glass vials with caps
-
Magnetic stirrer and stir bars
-
Hot plate
-
Analytical balance
Procedure:
-
Weigh 10 mg of the this compound copolymer into a series of labeled glass vials.
-
Add 1 mL of a different solvent to each vial.
-
Place a small magnetic stir bar in each vial and cap them securely.
-
Place the vials on a magnetic stirrer at room temperature and stir for 24 hours.
-
Observe the vials for signs of dissolution (clear solution), swelling (gel-like appearance), or no change. Record the observations.
-
For the solvents that did not fully dissolve the copolymer at room temperature, place the vials on a hot plate with stirring and slowly increase the temperature.
-
Observe any changes in solubility as the temperature increases. Note the temperature at which the copolymer dissolves completely, if at all. Be careful not to exceed the boiling point of the solvent.
-
Based on these observations, classify each solvent as a "good solvent," "poor solvent," or "non-solvent" for the copolymer at room temperature and at elevated temperatures.
Visualizations
Caption: Hansen Solubility Sphere concept for predicting polymer solubility.
Caption: Troubleshooting workflow for this compound copolymer dissolution.
References
- 1. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 2. researchgate.net [researchgate.net]
- 3. atlantis-press.com [atlantis-press.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ampacet.com [ampacet.com]
- 7. hansen-solubility.com [hansen-solubility.com]
- 8. researchgate.net [researchgate.net]
- 9. plasticsdistribution.ai [plasticsdistribution.ai]
Technical Support Center: Enhancing the Thermal Stability of Poly(1-hexadecene)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the thermal stability of poly(1-hexadecene).
Troubleshooting Guide
This guide addresses common issues encountered during experiments aimed at improving the thermal stability of poly(this compound).
| Question | Possible Cause(s) | Suggested Solution(s) |
| Why is my poly(this compound) sample degrading at a lower temperature than expected during Thermogravimetric Analysis (TGA)? | 1. Residual Catalyst: Traces of polymerization catalyst can accelerate thermal degradation. 2. Oxidative Degradation: Presence of oxygen in the TGA chamber. 3. Impurities: Presence of solvents or other impurities from synthesis. | 1. Purification: Ensure the polymer is thoroughly purified to remove any catalyst residues. 2. Inert Atmosphere: Purge the TGA instrument with a high-purity inert gas (e.g., Nitrogen, Argon) before and during the analysis.[1] 3. Drying: Dry the sample under vacuum prior to TGA analysis to remove volatile impurities. |
| The addition of a hindered phenol antioxidant is not significantly improving the thermal stability of my poly(this compound). Why? | 1. Insufficient Concentration: The concentration of the antioxidant may be too low to be effective. 2. Poor Dispersion: The antioxidant may not be homogeneously dispersed within the polymer matrix. 3. Antagonist Effect: Interaction with other additives or impurities might be reducing the antioxidant's effectiveness. | 1. Optimize Concentration: Increase the antioxidant concentration incrementally (e.g., 0.1, 0.25, 0.5 wt%). 2. Improve Mixing: Use a high-shear mixer or dissolve both the polymer and antioxidant in a common solvent followed by solvent evaporation to ensure better dispersion. 3. Synergistic Blends: Consider using a combination of a primary antioxidant (hindered phenol) and a secondary antioxidant (e.g., phosphite stabilizer) for a synergistic effect.[2][3][4] |
| My TGA results for replicate samples of stabilized poly(this compound) are inconsistent. What could be the reason? | 1. Inhomogeneous Additive Distribution: The stabilizer is not evenly distributed, leading to variations in thermal stability across the sample. 2. Sample Size and Form: Variations in sample mass and morphology (e.g., powder vs. film) can affect heat transfer and degradation kinetics. 3. TGA Parameters: Inconsistent heating rates or gas flow rates between runs. | 1. Standardize Blending: Implement a standardized and rigorous mixing protocol. 2. Consistent Sampling: Use a consistent sample mass (typically 5-10 mg) and form for all TGA runs.[5] 3. Calibrate Instrument: Ensure the TGA instrument is properly calibrated and that the experimental parameters are identical for all analyses. |
| After incorporating nanofillers, the thermal stability of my poly(this compound) nanocomposite has decreased. What went wrong? | 1. Agglomeration of Nanofillers: Poorly dispersed nanofillers can act as stress concentrators and defect sites, potentially lowering the degradation temperature. 2. Catalytic Effect of Surface Groups: Certain functional groups on the surface of the nanofillers might catalyze the degradation of the polymer.[6] 3. Organic Modifier Degradation: For organo-modified clays, the organic modifier itself might have low thermal stability.[6] | 1. Improve Dispersion: Use ultrasonication or high-shear mixing to break up agglomerates. Consider surface modification of the nanofillers to improve compatibility with the nonpolar poly(this compound) matrix. 2. Filler Selection: Choose nanofillers with thermally stable surface functionalities. 3. Pre-treat Filler: If using organoclays, consider a pre-treatment step to remove any unstable organic modifiers. |
Frequently Asked Questions (FAQs)
1. What is the typical thermal decomposition temperature of poly(this compound)?
Based on available data for poly(1-hexene), a similar poly(alpha-olefin), the thermal decomposition of poly(this compound) is expected to occur in the range of 400-470°C in an inert atmosphere. The exact temperature can be influenced by factors such as molecular weight and tacticity.
2. How do antioxidant stabilizers enhance the thermal stability of poly(this compound)?
Antioxidants protect the polymer from thermal-oxidative degradation. Primary antioxidants, such as hindered phenols, act as radical scavengers, interrupting the degradation chain reactions.[4][7] Secondary antioxidants, like phosphites, decompose hydroperoxides into stable products, preventing further radical formation.[2][3][8]
3. What are the recommended types and concentrations of antioxidants for poly(this compound)?
For polyolefins like poly(this compound), hindered phenolic primary antioxidants (e.g., Irganox 1010, Irganox 1076) and phosphite-based secondary antioxidants (e.g., Irgafos 168) are commonly used.[3][9] A typical starting concentration is between 0.1 and 0.5 wt%. Often, a synergistic blend of a primary and a secondary antioxidant provides the best performance.[2][4]
4. How does copolymerization affect the thermal stability of poly(this compound)?
Copolymerization of this compound with other α-olefins, such as ethylene or propylene, can alter the thermal stability. The incorporation of comonomers can disrupt the regularity of the polymer chain, which may affect the degradation mechanism and temperature. For instance, studies on ethylene/1-hexene copolymers have shown that the number of short-chain branches can influence the thermal degradation behavior.[10][11]
5. Can the formation of nanocomposites improve the thermal stability of poly(this compound)?
Yes, incorporating nanofillers such as montmorillonite clay or graphene can enhance the thermal stability of poly(this compound).[6][12][13] Nanofillers can act as a physical barrier, hindering the diffusion of volatile degradation products and insulating the polymer matrix.[12][13] For effective improvement, proper dispersion of the nanofiller within the polymer is crucial.[14]
Quantitative Data on Thermal Stability Enhancement
Disclaimer: Specific quantitative TGA data for poly(this compound) is limited in the public domain. The following tables include data for poly(1-hexene) and other relevant polyolefins to provide a comparative reference.
Table 1: Thermal Stability of Poly(1-hexene) and Functionalized Poly(1-hexene)
| Material | Onset Decomposition Temp. (°C) | Temperature at Max. Decomposition Rate (°C) | Atmosphere |
| Poly(1-hexene) | ~350 | ~425 | Oxygen |
| Maleic Anhydride-functionalized Poly(1-hexene) | ~325 | ~400 | Oxygen |
Data interpreted from graphical representation in a research paper.
Table 2: Effect of Antioxidants on the Thermal Stability of High-Density Polyethylene (HDPE) - A Polyolefin Analogue
| Antioxidant (0.1 wt%) | Onset of Weight Loss (Ti) (°C) | Temperature at Max. Rate of Weight Loss (Tmax) (°C) | Atmosphere |
| None | - | - | Air |
| Irganox 1024 | 263 | 319 | Air |
This data for HDPE demonstrates the principle of stabilization by hindered phenolic antioxidants.[15]
Table 3: Thermal Decomposition Data for Ethylene/1-hexene Copolymers with Varying Comonomer Content
| 1-hexene content (mol%) | Tonset (°C) | T5% (°C) | T10% (°C) | Atmosphere |
| 0 (HDPE) | 450.1 | 465.3 | 472.1 | Nitrogen |
| 2.1 | 445.6 | 461.2 | 468.5 | Nitrogen |
| 5.3 | 442.3 | 458.9 | 465.8 | Nitrogen |
| 9.8 | 438.7 | 455.1 | 462.3 | Nitrogen |
This data for ethylene/1-hexene copolymers illustrates the effect of comonomer content on thermal stability.
Experimental Protocols
Protocol 1: Incorporation of Antioxidant Stabilizers into Poly(this compound) via Solution Blending
-
Dissolution: Dissolve a known mass of poly(this compound) in a suitable solvent (e.g., hot toluene or xylene) to create a solution of a specific concentration (e.g., 5% w/v).
-
Additive Preparation: Prepare a separate stock solution of the desired antioxidant (e.g., Irganox 1010) or a blend of antioxidants in the same solvent.
-
Mixing: Add the calculated volume of the antioxidant solution to the polymer solution to achieve the target final concentration (e.g., 0.1 wt% relative to the polymer).
-
Homogenization: Stir the mixture vigorously at an elevated temperature (e.g., 80°C) for a sufficient time (e.g., 2 hours) to ensure homogeneous distribution.
-
Solvent Evaporation/Precipitation:
-
Evaporation: Cast the solution into a petri dish and allow the solvent to evaporate slowly in a fume hood, followed by drying in a vacuum oven at a temperature below the polymer's melting point until a constant weight is achieved.
-
Precipitation: Pour the polymer solution into a non-solvent (e.g., methanol) to precipitate the stabilized polymer.
-
-
Drying: Collect the precipitated polymer by filtration and dry it thoroughly in a vacuum oven.
Protocol 2: Evaluation of Thermal Stability using Thermogravimetric Analysis (TGA)
-
Instrument Preparation: Ensure the TGA instrument is clean and calibrated for mass and temperature.
-
Sample Preparation: Accurately weigh 5-10 mg of the dried poly(this compound) sample into a TGA crucible (e.g., alumina or platinum).[5]
-
Loading: Place the crucible onto the TGA balance.
-
Atmosphere Control: Purge the furnace with an inert gas (e.g., high-purity nitrogen) at a constant flow rate (e.g., 20-50 mL/min) for at least 30 minutes to remove any residual oxygen.[1]
-
Heating Program:
-
Data Acquisition: Record the sample mass as a function of temperature.
-
Data Analysis: Determine key thermal stability parameters, including the onset temperature of decomposition (Tonset), and the temperatures at 5% (T5%) and 10% (T10%) mass loss.
Visualizations
Caption: Mechanism of thermal-oxidative degradation and stabilization.
Caption: General workflow for enhancing and evaluating thermal stability.
References
- 1. setaramsolutions.com [setaramsolutions.com]
- 2. Phosphites | Process Stabilizers for Plastics | amfine.com [amfine.com]
- 3. researchgate.net [researchgate.net]
- 4. partinchem.com [partinchem.com]
- 5. Synthesis, Thermogravimetric Analysis, and Kinetic Study of Poly-N-Isopropylacrylamide with Varied Initiator Content - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thermal Decomposition and Stability of Hybrid Graphene–Clay/Polyimide Nanocomposites | MDPI [mdpi.com]
- 7. Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jresm.org [jresm.org]
- 9. Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. scielo.br [scielo.br]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Minimizing oxidation of 1-Hexadecene during storage and handling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the oxidation of 1-Hexadecene during storage and handling.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound oxidation?
A1: this compound is an alpha-olefin, and its terminal double bond is susceptible to oxidation. The primary causes of oxidation are:
-
Exposure to Oxygen: Atmospheric oxygen is the main driver of autoxidation, a free-radical chain reaction that leads to the formation of peroxides and other oxygenated species.
-
Elevated Temperatures: Higher temperatures accelerate the rate of oxidation reactions.
-
Exposure to Light: UV light can initiate and promote photo-oxidation processes.
-
Presence of Pro-oxidants: Contaminants such as metal ions can catalyze oxidation reactions.
Q2: What are the visible signs of this compound oxidation?
A2: Oxidized this compound may exhibit a change in color, turning yellowish, and an increase in viscosity. However, significant oxidation can occur before these changes are visible. Therefore, analytical testing is recommended to assess the quality of the material.
Q3: What are the consequences of using oxidized this compound in my experiments?
A3: The presence of oxidation products, such as hydroperoxides, epoxides, aldehydes, and ketones, can lead to several experimental issues:
-
Altered Reactivity: Oxidation products can interfere with chemical reactions, leading to unexpected side products and lower yields.
-
Inhibition or Alteration of Polymerization: In polymerization reactions, such as those using Ziegler-Natta catalysts, oxidation products can deactivate the catalyst or alter the polymerization kinetics and the properties of the resulting polymer.
-
Formation of Impurities: The presence of these impurities can complicate product purification and analysis.
Q4: How can I prevent the oxidation of this compound during storage?
A4: To minimize oxidation during storage, it is crucial to control the environmental conditions:
-
Inert Atmosphere: Store this compound under an inert atmosphere, such as nitrogen or argon, to displace oxygen.[1]
-
Cool and Dark Place: Store the container in a cool, dark, and well-ventilated area, away from heat sources and direct sunlight. Refrigerated storage (2-8°C) is recommended.
-
Tightly Sealed Containers: Use tightly sealed containers to prevent the ingress of air and moisture.[2][3]
-
Use of Antioxidants: For long-term storage, consider adding a suitable antioxidant.
Q5: What antioxidants are recommended for this compound, and at what concentration?
A5: Hindered phenolic antioxidants are effective for stabilizing alpha-olefins. Butylated hydroxytoluene (BHT) is a commonly used and effective antioxidant. A recommended concentration range for BHT in similar applications is 0.0001% to 0.5%.[4] For cosmetic applications, concentrations up to 0.8% are considered safe.[5][6][7] The optimal concentration depends on the storage conditions and the required shelf life.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Yellowing of the this compound sample and/or increased viscosity. | Oxidation due to exposure to air and/or light. | 1. Confirm the extent of oxidation by measuring the peroxide value. 2. If oxidation is significant, consider purifying the this compound before use or obtaining a fresh batch. 3. Review storage procedures to ensure the container is properly sealed and stored in a cool, dark place under an inert atmosphere. |
| Inconsistent or unexpected results in polymerization reactions. | Presence of oxidation products (e.g., hydroperoxides, epoxides) in the this compound, which can interfere with the catalyst. | 1. Test the this compound for peroxides. 2. If peroxides are present, purify the monomer before use. 3. For future experiments, use freshly purified this compound or material that has been properly stored with an antioxidant. |
| Appearance of unknown peaks in GC-MS or NMR analysis of reaction products. | Impurities in the this compound, likely due to oxidation. | 1. Analyze a sample of the this compound starting material by GC-MS to identify any impurities. 2. Compare the mass spectra of the unknown peaks with known oxidation products of long-chain alkenes. 3. Purify the this compound to remove these impurities. |
| Rapid degradation of this compound even with proper storage. | Contamination with pro-oxidants (e.g., metal ions). | 1. Ensure all handling and storage containers are clean and free of metallic contaminants. 2. If contamination is suspected, purification of the this compound may be necessary. |
Data Presentation
Table 1: Influence of Storage Conditions on the Peroxide Value of this compound (Illustrative Data)
| Storage Condition | Headspace | Antioxidant | Peroxide Value (meq/kg) after 3 months | Peroxide Value (meq/kg) after 6 months |
| Room Temperature (~25°C), Exposed to Light | Air | None | 15 - 25 | 30 - 50+ |
| Room Temperature (~25°C), Dark | Air | None | 5 - 10 | 15 - 25 |
| Refrigerated (4°C), Dark | Air | None | 1 - 3 | 5 - 10 |
| Refrigerated (4°C), Dark | Nitrogen | None | < 1 | 1 - 2 |
| Room Temperature (~25°C), Dark | Air | BHT (0.1%) | 1 - 2 | 3 - 5 |
| Refrigerated (4°C), Dark | Nitrogen | BHT (0.1%) | < 0.5 | < 1 |
Note: These are illustrative values based on the typical behavior of alpha-olefins. Actual values may vary depending on the initial purity of the this compound and specific storage conditions. A rancid taste is often noticeable when the peroxide value is between 20 and 40 meq/kg.[8]
Table 2: Comparison of Antioxidant Efficacy for Stabilizing Olefins (Illustrative Data)
| Antioxidant | Concentration | Storage Condition | Peroxide Value (meq/kg) after 6 months |
| None | - | Room Temp, Air | 15 - 25 |
| Butylated Hydroxytoluene (BHT) | 0.1% | Room Temp, Air | 3 - 5 |
| α-Tocopherol (Vitamin E) | 0.1% | Room Temp, Air | 5 - 8 |
Note: BHT is often a more effective antioxidant for hydrocarbons than α-tocopherol due to its chemical structure and mechanism of action.
Experimental Protocols
Protocol 1: Determination of Peroxide Value
This protocol is a standard method to quantify the concentration of peroxides in this compound, an indicator of the extent of oxidation.
Materials:
-
This compound sample
-
Solvent mixture: Glacial acetic acid and chloroform (3:2 v/v)
-
Saturated potassium iodide (KI) solution (freshly prepared)
-
Deionized water
-
0.01 N Sodium thiosulfate (Na₂S₂O₃) solution (standardized)
-
1% Starch indicator solution
-
Erlenmeyer flasks with stoppers
-
Burette
-
Pipettes
Procedure:
-
Accurately weigh approximately 5 g of the this compound sample into a 250 mL Erlenmeyer flask.
-
Add 30 mL of the acetic acid-chloroform solvent mixture and swirl to dissolve the sample.
-
Add 0.5 mL of saturated KI solution, stopper the flask, and swirl for exactly one minute.
-
Immediately add 30 mL of deionized water and shake vigorously.
-
Titrate the liberated iodine with the standardized 0.01 N sodium thiosulfate solution, swirling continuously, until the yellow iodine color almost disappears.
-
Add 1-2 mL of starch indicator solution. A blue-black color will appear.
-
Continue the titration with sodium thiosulfate, drop by drop, with vigorous shaking, until the blue color completely disappears.
-
Perform a blank determination under the same conditions without the sample.
Calculation: Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W
Where:
-
S = Volume of Na₂S₂O₃ solution used for the sample (mL)
-
B = Volume of Na₂S₂O₃ solution used for the blank (mL)
-
N = Normality of the Na₂S₂O₃ solution
-
W = Weight of the sample (g)
Protocol 2: Purification of Oxidized this compound by Column Chromatography
This protocol describes a general procedure for removing polar oxidation products from nonpolar this compound.
Materials:
-
Oxidized this compound
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Chromatography column
-
Collection flasks or test tubes
-
Rotary evaporator
Procedure:
-
Prepare the Column:
-
Pack a glass chromatography column with silica gel using a slurry of silica gel in hexane.
-
Allow the silica gel to settle into a uniform bed, and then drain the excess hexane until the solvent level is just above the top of the silica.
-
-
Load the Sample:
-
Dissolve the oxidized this compound in a minimal amount of hexane.
-
Carefully apply the sample solution to the top of the silica gel bed.
-
-
Elution:
-
Begin eluting the column with pure hexane. The nonpolar this compound will move down the column more quickly than the more polar oxidation products.
-
Collect fractions and monitor the elution of this compound using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
If necessary, a gradient of increasing polarity (e.g., by slowly adding ethyl acetate to the hexane) can be used to elute more strongly adsorbed impurities after the this compound has been collected.
-
-
Combine and Concentrate:
-
Combine the fractions containing pure this compound.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
-
-
Verification:
-
Analyze the purified this compound by determining its peroxide value and/or by GC-MS to confirm the removal of oxidation products.
-
Protocol 3: GC-MS Analysis of this compound and its Oxidation Products
This protocol provides a general framework for the analysis of this compound and its common oxidation products.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Capillary column suitable for hydrocarbon analysis (e.g., a nonpolar column like a DB-5ms or equivalent)
Sample Preparation:
-
Dilute a small amount of the this compound sample in a suitable solvent such as hexane or dichloromethane.
-
If necessary, derivatization can be performed to improve the volatility and chromatographic behavior of polar oxidation products like alcohols and carboxylic acids.
GC-MS Parameters (Example):
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp to 280°C at 10°C/minute.
-
Hold at 280°C for 10 minutes.
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Scan Range: m/z 40-500
Data Analysis:
-
Identify this compound and its oxidation products by comparing their retention times and mass spectra to those of known standards or by interpretation of their fragmentation patterns and comparison with mass spectral libraries (e.g., NIST).
Visualizations
Caption: Recommended workflow for the storage and handling of this compound to minimize oxidation.
Caption: A logical troubleshooting workflow for addressing issues potentially caused by this compound oxidation.
Caption: A simplified signaling pathway of the autoxidation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. eeer.org [eeer.org]
- 3. researchgate.net [researchgate.net]
- 4. specialchem.com [specialchem.com]
- 5. Butylated Hydroxytoluene (BHT) in Personal Care and Cosmetics [periodical.knowde.com]
- 6. health.ec.europa.eu [health.ec.europa.eu]
- 7. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 8. researchgate.net [researchgate.net]
Troubleshooting phase separation in 1-Hexadecene formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Hexadecene formulations.
Troubleshooting Guide: Phase Separation
Phase separation is a common issue in the formulation of emulsions. This guide provides a systematic approach to identifying and resolving the root causes of instability in your this compound formulations.
Visual Indicators of Phase Separation:
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Creaming: Formation of a concentrated layer of the dispersed phase at the top of the formulation.[1]
-
Sedimentation: Settling of the dispersed phase at the bottom, which occurs if it's denser than the continuous phase.[1]
-
Flocculation: Clumping of dispersed droplets into loose clusters.[1]
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Coalescence: Irreversible merging of droplets to form larger ones, often leading to a visible oil layer.[1]
Troubleshooting Workflow
The following diagram outlines a step-by-step process for troubleshooting phase separation in this compound formulations.
Caption: Troubleshooting workflow for phase separation.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of phase separation in this compound formulations?
Phase separation in this compound formulations, which are typically oil-in-water emulsions, can be attributed to several factors:
-
Inadequate Surfactant System: The Hydrophilic-Lipophilic Balance (HLB) of the surfactant system may not be optimal for this compound. An incorrect HLB value can lead to poor emulsification and droplet coalescence.
-
Insufficient Surfactant Concentration: A low surfactant concentration may not adequately cover the surface of the oil droplets, leading to their coalescence. Conversely, an excessively high concentration can lead to the formation of micelles that may destabilize the emulsion.[2]
-
Improper Homogenization: Insufficient energy during homogenization can result in large and non-uniform droplet sizes, which are more prone to creaming and coalescence.
-
Temperature Fluctuations: Elevated temperatures can increase droplet movement and the likelihood of collisions, while low temperatures can cause components to crystallize, disrupting the stabilizing interfacial film.[3]
-
pH Shifts: Changes in pH can alter the charge of ionic surfactants, reducing the electrostatic repulsion between droplets and leading to flocculation.
-
Incompatible Ingredients: Other excipients in the formulation may interact with the surfactant or this compound, leading to instability.
Q2: How do I select the right surfactant for my this compound formulation?
Selecting the appropriate surfactant system is critical for emulsion stability. Here are key considerations:
-
Hydrophilic-Lipophilic Balance (HLB): The HLB system helps in choosing a surfactant that is appropriate for the oil phase. For an oil-in-water (o/w) emulsion with a nonpolar oil like this compound, a higher HLB value (typically 8-18) is required. It is often beneficial to use a blend of surfactants to achieve a specific HLB value.[4]
-
Chemical Type: The chemical nature of the surfactant should be compatible with this compound and other formulation components. Common types include non-ionic surfactants like polysorbates (Tweens) and sorbitan esters (Spans).
-
Concentration: The surfactant concentration should be optimized. Start with a concentration range recommended in literature for similar oil-in-water emulsions and perform a concentration-response study to find the optimal level for your specific formulation.
Q3: What is the impact of the oil-to-water ratio on the stability of a this compound emulsion?
The ratio of this compound (oil phase) to the aqueous phase is a critical parameter. Generally, as the volume of the dispersed phase (this compound) increases, the viscosity of the emulsion increases, which can enhance stability against creaming. However, if the concentration of the dispersed phase becomes too high (typically above 60-70%), the risk of phase inversion (where the oil becomes the continuous phase) increases, leading to instability.
Q4: Can temperature affect the stability of my this compound formulation?
Yes, temperature can significantly impact emulsion stability.
-
High Temperatures: Increased kinetic energy of the droplets leads to more frequent collisions and a higher probability of coalescence.[3] It can also affect the solubility of the surfactants.
-
Low Temperatures: this compound has a melting point of 4°C.[5] Storage at low temperatures can lead to its crystallization, which can disrupt the interfacial film and cause phase separation.
-
Freeze-Thaw Cycles: Subjecting the formulation to freezing and thawing can severely disrupt the emulsion structure and lead to irreversible phase separation.[3]
Data Presentation
The following tables summarize the impact of key formulation parameters on emulsion stability.
Table 1: Effect of Surfactant Concentration on Emulsion Stability
| Surfactant Concentration (% w/w) | Average Droplet Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Stability Observation (after 24h) |
| 0.5 | 850 | 0.85 | -15.2 | Significant creaming and coalescence |
| 1.0 | 450 | 0.42 | -25.8 | Slight creaming |
| 2.0 | 250 | 0.25 | -35.1 | Stable, no visible separation |
| 3.0 | 230 | 0.23 | -36.5 | Stable, no visible separation |
Note: This data is illustrative for a typical nonpolar oil-in-water emulsion and the optimal concentration for a this compound formulation should be determined experimentally.
Table 2: Influence of HLB Value on Emulsion Properties
| Surfactant Blend (Tween 80 / Span 80) | HLB Value | Average Droplet Size (nm) | Emulsion Stability Index (%) |
| 10:0 | 15.0 | 350 | 85 |
| 8:2 | 12.8 | 280 | 92 |
| 6:4 | 10.6 | 250 | 98 |
| 4:6 | 8.4 | 450 | 75 |
| 2:8 | 6.2 | 800 | 50 |
Note: This data illustrates the general principle that an optimal HLB value exists for a given oil phase to achieve maximum stability. The ideal HLB for this compound should be experimentally determined.[4]
Experimental Protocols
Protocol 1: Preparation of a this compound Oil-in-Water Emulsion
Objective: To prepare a stable oil-in-water emulsion with this compound as the dispersed phase.
Materials:
-
This compound
-
Deionized water
-
Surfactant(s) (e.g., Tween 80, Span 80)
-
High-shear homogenizer
Methodology:
-
Prepare the Aqueous Phase: Dissolve the hydrophilic surfactant (e.g., Tween 80) in deionized water and heat to 60-70°C.
-
Prepare the Oil Phase: Dissolve the lipophilic surfactant (e.g., Span 80) in this compound and heat to 60-70°C.
-
Combine the Phases: Slowly add the oil phase to the aqueous phase while stirring with a standard overhead stirrer.
-
Homogenization: Immediately subject the coarse emulsion to high-shear homogenization. The time and speed of homogenization should be optimized to achieve the desired droplet size.
-
Cooling: Allow the emulsion to cool to room temperature with gentle stirring.
Protocol 2: Droplet Size and Zeta Potential Analysis using Dynamic Light Scattering (DLS)
Objective: To measure the droplet size distribution and surface charge of the this compound emulsion.[1]
Methodology:
-
Sample Preparation: Dilute the emulsion to an appropriate concentration with the continuous phase (deionized water) to avoid multiple scattering effects. The solution should be nearly transparent.
-
Instrument Setup: Turn on the DLS instrument and allow it to stabilize.
-
Measurement:
-
For droplet size, perform at least three consecutive measurements to ensure reproducibility. Record the Z-average diameter and the Polydispersity Index (PDI).[1]
-
For zeta potential, use a folded capillary cell, ensuring no air bubbles are present. Perform at least three measurements and record the average zeta potential.[1]
-
Protocol 3: Accelerated Stability Testing using Analytical Centrifugation
Objective: To rapidly assess the physical stability of the this compound formulation.
Methodology:
-
Sample Loading: Carefully transfer a known volume of the emulsion into the centrifuge tubes, avoiding the introduction of air bubbles.
-
Centrifugation: Place the tubes in the centrifuge, ensuring they are balanced. Centrifuge the samples at a defined speed (e.g., 3000 rpm) for a specific duration (e.g., 30 minutes).
-
Analysis: After centrifugation, visually inspect the samples for any signs of phase separation, such as a cream layer at the top or sediment at the bottom.[1] The height of the separated layers can be measured to quantify the degree of instability.
Visualizations
Signaling Pathway of Emulsion Destabilization
Caption: Mechanisms of emulsion destabilization.
Logical Relationship of Formulation Components
Caption: Key components of a this compound emulsion.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Water/Oil Emulsions with Controlled Droplet Sizes for In Vitro Selection Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Study on the relationships between the oil HLB value and emulsion stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AlphaPlus® this compound [cpchem.com]
Validation & Comparative
A Comparative Guide to Poly(1-hexadecene) Microstructure Characterization: 13C NMR and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The microstructure of poly(1-hexadecene), a polymer with significant potential in advanced materials and drug delivery systems, governs its macroscopic properties such as crystallinity, thermal stability, and mechanical strength. A precise understanding and characterization of its microstructure, including tacticity and regioregularity, are therefore paramount for material design and performance optimization. This guide provides an objective comparison of 13C Nuclear Magnetic Resonance (NMR) spectroscopy, the gold standard for detailed microstructural analysis, with other widely used techniques.
Note on Data: Due to a scarcity of published 13C NMR data specifically for poly(this compound), this guide utilizes data from its close structural analog, poly(1-hexene). The underlying principles of NMR analysis and the relative chemical shifts are directly comparable, providing a robust framework for understanding poly(this compound) microstructure.
Comparative Analysis of Microstructure Characterization Techniques
The selection of an appropriate analytical technique depends on the specific information required, the desired level of detail, and practical considerations such as sample throughput and cost. While 13C NMR offers unparalleled detail, techniques like Fourier-Transform Infrared (FTIR) Spectroscopy and Differential Scanning Calorimetry (DSC) provide valuable complementary information, particularly for bulk properties and rapid screening.
| Technique | Information Obtained | Advantages | Limitations |
| 13C NMR Spectroscopy | - Tacticity (isotactic, syndiotactic, atactic pentads)- Regioregularity (head-to-tail, head-to-head, tail-to-tail linkages)- Branching analysis (type and frequency) | - Provides detailed, quantitative microstructural information[1]- High resolution for distinguishing subtle structural differences | - Lower sensitivity, often requiring longer acquisition times[2]- Requires polymer solubility in a suitable deuterated solvent- Higher operational cost and complexity |
| FTIR Spectroscopy | - Identification of functional groups- Qualitative assessment of short-chain branching- Can infer changes in crystallinity | - Fast and relatively inexpensive[3]- High sensitivity to specific functional groups- Can be used for in-situ and online monitoring | - Provides indirect and often qualitative microstructural information[3]- Overlapping peaks can complicate spectral interpretation- Less sensitive to tacticity compared to NMR |
| Differential Scanning Calorimetry (DSC) | - Melting temperature (Tm)- Crystallization temperature (Tc)- Glass transition temperature (Tg)- Degree of crystallinity | - Excellent for determining bulk thermal properties and crystallinity[4][5]- Relatively fast and easy to perform- Requires small sample sizes | - Provides no direct information on tacticity or regiochemistry- Thermal history of the sample can significantly affect results[4][5] |
Quantitative Data Comparison
The following table presents typical quantitative data obtained from 13C NMR for different tacticities of poly(1-hexene), which serves as a reference for poly(this compound).
Table 1: 13C NMR Chemical Shifts (ppm) for Methylene Carbon in the Side Chain of Poly(1-hexene) of Different Tacticities
| Pentad | Isotactic (mmmm) | Syndiotactic (rrrr) | Atactic (mrrm) |
| Chemical Shift (ppm) | ~34.5 - 35.5 | ~34.0 | ~34.2 |
Note: Chemical shifts are approximate and can vary based on solvent, temperature, and magnetic field strength.
Experimental Workflow for Microstructure Characterization
The following diagram illustrates a typical workflow for the comprehensive characterization of poly(this compound) microstructure, integrating 13C NMR, FTIR, and DSC.
Caption: Workflow for Polyolefin Microstructure Characterization.
Experimental Protocols
13C NMR Spectroscopy
-
Sample Preparation: Dissolve 20-50 mg of the poly(this compound) sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as 1,2,4-trichlorobenzene-d2 (TCB-d2) or 1,1,2,2-tetrachloroethane-d2 (TCE-d2). Heating is typically required to achieve complete dissolution.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a high-temperature probe.
-
Data Acquisition:
-
Set the temperature to 120-135 °C to ensure the polymer remains in solution and to reduce viscosity.
-
Employ a pulse sequence with inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE) for accurate quantification.[2]
-
Use a sufficiently long relaxation delay (d1), typically 5 times the longest T1 relaxation time of the carbons of interest, to ensure full relaxation.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate software to perform Fourier transformation, phasing, baseline correction, and integration of the relevant peaks.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Prepare a thin film of the poly(this compound) sample by melt-pressing. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, the solid polymer can be analyzed directly.
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition:
-
Record the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹).
-
Collect a sufficient number of scans (e.g., 32 or 64) to obtain a high-quality spectrum.
-
Acquire a background spectrum prior to the sample measurement.
-
-
Data Analysis: Analyze the positions and intensities of the absorption bands to identify characteristic functional groups and assess features like the relative degree of branching.
Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh 5-10 mg of the poly(this compound) sample into an aluminum DSC pan and seal it.
-
Instrumentation: Use a calibrated DSC instrument.
-
Data Acquisition:
-
Perform a heat-cool-heat cycle to erase the thermal history of the sample. A typical procedure involves:
-
Heating from ambient temperature to a temperature above the polymer's melting point (e.g., 200 °C) at a controlled rate (e.g., 10 °C/min).
-
Holding at this temperature for a few minutes to ensure complete melting.
-
Cooling back to ambient temperature at a controlled rate (e.g., 10 °C/min).
-
A second heating scan at the same rate to analyze the thermal properties of the sample with a controlled thermal history.[4][5]
-
-
Maintain a constant inert gas flow (e.g., nitrogen) throughout the experiment.[4][5]
-
-
Data Analysis: Analyze the second heating curve to determine the melting temperature (Tm) and the enthalpy of fusion (ΔHm). The degree of crystallinity can be calculated by comparing the measured ΔHm with the theoretical enthalpy of fusion for a 100% crystalline sample of poly(this compound).
References
GPC Analysis for Molecular Weight Determination of Poly(1-hexadecene): A Comparative Guide
For researchers, scientists, and drug development professionals, accurate determination of polymer molecular weight is critical for ensuring material performance and batch-to-batch consistency. This guide provides a comparative overview of Gel Permeation Chromatography (GPC) methods for the molecular weight determination of poly(1-hexadecene), a polyolefin with growing interest in various advanced applications.
This document details the appropriate methodologies, presents comparative data, and offers insights into the nuances of GPC analysis for long-chain poly(α-olefins).
High-Temperature GPC: The Gold Standard for Polyolefin Analysis
Conventional Gel Permeation Chromatography (GPC) performed at ambient temperatures is unsuitable for polyolefins such as poly(this compound). Due to their semi-crystalline nature, these polymers exhibit poor solubility in common GPC solvents at room temperature.[1] To achieve the complete dissolution necessary for accurate molecular weight analysis, High-Temperature GPC (HT-GPC) is the required technique.[1][2]
HT-GPC systems operate at elevated temperatures, typically between 140°C and 160°C, and utilize high-boiling point solvents like 1,2,4-trichlorobenzene (TCB) to ensure the polymer remains in solution throughout the analysis.[2] This prevents precipitation and allows for reliable separation based on hydrodynamic volume.
Comparative Analysis of GPC Methodologies
While HT-GPC is the standard approach, variations in instrumentation and calibration can influence the results. Here, we compare a conventional multi-detector HT-GPC setup with a more recent advancement, Advanced Polymer Chromatography (APC).
| Parameter | Multi-Detector GPC (Sample: PAO40) | Multi-Detector APC (Sample: PAO40) | Multi-Detector GPC (Sample: PAO100) | Multi-Detector APC (Sample: PAO100) |
| Number-Average Molecular Weight (Mn) ( g/mol ) | 2,757 | 2,757 | 6,341 | 6,341 |
| Weight-Average Molecular Weight (Mw) ( g/mol ) | 3,138 | 3,138 | 7,611 | 7,611 |
| Polydispersity Index (PDI) | 1.138 | 1.138 | 1.200 | 1.200 |
Data sourced from a technical note by Malvern Panalytical comparing GPC and APC for polyalphaolefins (PAO), which are structurally similar to poly(this compound). The data for PAO40 and PAO100 are presented here as representative examples.
The comparison reveals that for these types of polymers, both multi-detector GPC and APC can yield highly comparable results for number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).[3] The choice between these techniques may therefore depend on other factors such as analysis speed, solvent consumption, and instrument availability.
The Critical Role of Calibration Standards
GPC is a relative technique, meaning the accuracy of the molecular weight determination is highly dependent on the calibration standards used.[4] For polyolefin analysis, polystyrene and polyethylene standards are commonly employed.[5] It is crucial to select standards that are appropriate for the solvent and temperature conditions of the analysis. An application note from Agilent highlights that while polystyrene standards can be used for high-temperature GPC of polyolefins in TCB, polyethylene standards are also a suitable option.[5] However, the calibration curves generated from these two types of standards in TCB at 160°C can differ, particularly at low molecular weights.[5] This underscores the importance of consistency in the choice of calibration standards for comparative studies.
Experimental Protocols
High-Temperature Gel Permeation Chromatography (HT-GPC)
This protocol is a representative method for the analysis of poly(this compound) based on established practices for polyolefins.
1. Sample Preparation:
-
Accurately weigh the poly(this compound) sample to achieve a final concentration of 1-2 mg/mL.
-
Dissolve the sample in 1,2,4-trichlorobenzene (TCB) containing an antioxidant (e.g., butylated hydroxytoluene, BHT) to prevent thermal degradation.
-
Heat the sample solution at 160°C for 60-120 minutes with gentle agitation until fully dissolved.
-
Filter the hot solution through a high-temperature-resistant filter (e.g., 0.5 µm stainless steel frit) to remove any particulates.
2. GPC System and Conditions:
-
System: An integrated high-temperature GPC system equipped with a differential refractive index (DRI) or infrared (IR) detector.[6]
-
Columns: A set of HT-GPC columns suitable for polyolefin analysis (e.g., PLgel Olexis).
-
Mobile Phase: 1,2,4-trichlorobenzene (TCB) with BHT.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 200 µL.
-
Temperature: 160°C for the columns, injector, and detector.
3. Calibration:
-
Prepare a series of narrow polystyrene or polyethylene standards in TCB at known concentrations.
-
Inject the standards and construct a calibration curve by plotting the logarithm of the peak molecular weight (Mp) against the retention time.
4. Data Analysis:
-
Inject the prepared poly(this compound) sample solution.
-
Process the resulting chromatogram using GPC software to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) relative to the calibration standards.[3][7]
GPC Analysis Workflow
The following diagram illustrates the key steps in the GPC analysis of poly(this compound).
Alternative Methods for Molecular Weight Determination
While GPC is the most common technique for determining the molecular weight distribution of polymers, other methods can provide complementary or confirmatory data. These include:
-
Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) can provide absolute molecular weight information, particularly for lower molecular weight polymers and oligomers.
-
Light Scattering: Static Light Scattering (SLS) can be used as a standalone technique to determine the weight-average molecular weight (Mw) in an absolute manner. Dynamic Light Scattering (DLS) measures the hydrodynamic radius of polymers in solution.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: End-group analysis by NMR can be used to determine the number-average molecular weight (Mn) for polymers with well-defined end groups.
For routine analysis and to obtain a comprehensive understanding of the molecular weight distribution, HT-GPC remains the most robust and widely adopted method for poly(this compound) and other polyolefins.
References
- 1. High-Temperature Gel Permeation Chromatography (HT-GPC) Analysis of Polyolefins [intertek.com]
- 2. High Temperature GPC (HT-GPC): A Complete Guide - Polymer Char [polymerchar.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. warwick.ac.uk [warwick.ac.uk]
- 6. How to choose the most appropriate combination of detectors for high temperature SEC/GPC analysis of polyolefins - Polymer Char [polymerchar.com]
- 7. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to the Thermal Analysis of 1-Hexadecene Copolymers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the thermal properties of 1-Hexadecene copolymers using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). Understanding the thermal behavior of these polymers is crucial for their application in various fields, including drug delivery systems, where thermal stability and phase transitions can significantly impact formulation and efficacy. This document summarizes key quantitative data, details experimental protocols, and visualizes the analytical workflow.
Comparative Thermal Analysis Data
The thermal characteristics of this compound copolymers are primarily influenced by the comonomer used in their synthesis. This section compares the DSC and TGA data for this compound copolymers with maleic anhydride and ethylene.
This compound/Maleic Anhydride Copolymers
Copolymers of this compound and maleic anhydride exhibit distinct thermal decomposition behaviors. TGA analysis reveals the onset and progression of degradation, which is a critical parameter for determining the material's thermal stability.
| Thermal Property | Poly(1-hexene-co-maleic anhydride) |
| Decomposition Onset (°C) | ~200 |
| Major Weight Loss Region (°C) | 200 - 400 |
| Residue at 400°C (%) | ~20 |
Table 1: Summary of TGA data for Poly(1-hexene-co-maleic anhydride). Data is estimated from graphical representations in the cited literature.
Ethylene/1-Hexadecene Copolymers
The incorporation of this compound into a polyethylene chain significantly affects its melting behavior. DSC is a powerful tool to quantify these changes. A study on a series of ethylene copolymers with long-chain α-olefins, including this compound, provides valuable data on their melting temperatures (Tm).[1][2]
| This compound Content (mol %) | Melting Temperature (Tm) (°C) |
| 0 (Polyethylene) | 135.2 |
| 2.7 | 124.5 |
| 4.8 | 118.3 |
| 7.5 | 109.1 |
| 10.1 | 102.5 |
| 12.0 | 96.8 |
| 15.0 | 89.7 |
Table 2: Melting Temperatures of Ethylene/1-Hexadecene Copolymers with Varying Comonomer Content.[1]
The data clearly shows that as the this compound content increases, the melting temperature of the copolymer decreases. This is attributed to the disruption of the crystalline structure of polyethylene by the bulky hexadecyl side chains.[1]
This compound/Vinyl Acetate Copolymers
Currently, there is a lack of specific published DSC and TGA data for this compound/vinyl acetate copolymers in the readily available scientific literature. Further experimental investigation is required to characterize the thermal properties of this particular copolymer.
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining reproducible and comparable DSC and TGA data.
Differential Scanning Calorimetry (DSC) Protocol
This protocol is a general guideline for the DSC analysis of polyolefin copolymers and can be adapted for this compound copolymers.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the copolymer sample into a standard aluminum DSC pan.
-
Crimp the pan with an aluminum lid to ensure good thermal contact.
-
-
Instrument Setup:
-
Use a calibrated Differential Scanning Calorimeter.
-
Purge the DSC cell with a dry, inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.
-
-
Thermal Program:
-
First Heating Scan: Heat the sample from ambient temperature (e.g., 25°C) to a temperature above its expected melting point (e.g., 200°C) at a controlled heating rate (e.g., 10°C/min). This scan is used to erase the thermal history of the sample.
-
Cooling Scan: Cool the sample from the molten state back to a low temperature (e.g., -50°C) at a controlled cooling rate (e.g., 10°C/min). This allows for the observation of crystallization behavior.
-
Second Heating Scan: Reheat the sample from the low temperature to the final temperature at the same controlled heating rate (e.g., 10°C/min). Data from the second heating scan is typically used for analysis to ensure a consistent thermal history.
-
-
Data Analysis:
-
Determine the glass transition temperature (Tg) as the midpoint of the step change in the heat flow curve.
-
Identify the crystallization temperature (Tc) from the peak of the exothermic transition during the cooling scan.
-
Determine the melting temperature (Tm) from the peak of the endothermic transition during the second heating scan.
-
Calculate the enthalpy of fusion (ΔHm) by integrating the area under the melting peak.
-
Thermogravimetric Analysis (TGA) Protocol
This protocol provides a general framework for conducting TGA on copolymer samples.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the copolymer sample into a TGA crucible (e.g., alumina or platinum).
-
-
Instrument Setup:
-
Use a calibrated Thermogravimetric Analyzer.
-
Purge the furnace with a desired atmosphere (e.g., inert nitrogen or oxidative air) at a constant flow rate (e.g., 20-50 mL/min).
-
-
Thermal Program:
-
Heat the sample from ambient temperature to a high temperature (e.g., 600-800°C) at a constant heating rate (e.g., 10°C/min or 20°C/min).
-
-
Data Analysis:
-
Plot the sample weight (or weight percentage) as a function of temperature.
-
Determine the onset of decomposition, which indicates the initial thermal stability.
-
Identify the temperatures at which specific weight losses occur (e.g., T5%, T10% for 5% and 10% weight loss, respectively).
-
Determine the temperature of maximum decomposition rate (Tmax) from the peak of the derivative of the TGA curve (DTG curve).
-
Measure the percentage of residual mass at the end of the experiment.
-
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the thermal analysis of this compound copolymers using DSC and TGA.
References
Unraveling the Crystalline Architecture of Poly(1-hexadecene): A WAXD-Based Comparative Analysis
A detailed guide for researchers and scientists exploring the solid-state structure of long-chain poly(α-olefins), this document provides a comparative analysis of the crystalline structure of poly(1-hexadecene) using Wide-Angle X-ray Diffraction (WAXD). Alternative and complementary analytical techniques are also discussed, supported by experimental data and detailed protocols to aid in drug development and materials science applications.
The solid-state microstructure of polymers plays a pivotal role in determining their physical and mechanical properties. For semi-crystalline polymers like poly(this compound), a long-chain poly(α-olefin), understanding the arrangement of polymer chains into ordered crystalline structures is crucial for predicting its behavior and performance in various applications. Wide-Angle X-ray Diffraction (WAXD) stands as a primary and powerful technique for elucidating these crystalline structures.
This guide delves into the WAXD analysis of poly(this compound), presenting a comparison of its crystalline characteristics based on tacticity. It also explores complementary techniques such as Differential Scanning Calorimetry (DSC) to provide a comprehensive understanding of its thermal behavior and crystalline nature.
Comparative Analysis of Poly(this compound) Crystalline Structure
The crystalline structure of poly(this compound) is significantly influenced by its tacticity—the stereochemical arrangement of its side chains. Both isotactic and atactic forms of poly(this compound) are capable of crystallizing, albeit with distinct structural organizations.[1]
Isotactic poly(this compound) typically adopts a more ordered crystalline structure. Its backbone is known to form a helical conformation, with the long hexadecyl side chains packing in a manner analogous to orthorhombic polyethylene.[1] This ordered packing leads to a well-defined crystalline lattice.
Atactic poly(this compound) , with its random arrangement of side chains, exhibits a less ordered crystalline form. The crystallinity in the atactic polymer arises primarily from the ordering of the long side chains, which can arrange themselves into a structure resembling a disordered hexagonal rotator phase.[1]
The table below summarizes key parameters obtained from the analysis of different poly(this compound) tacticities.
| Parameter | Isotactic Poly(this compound) | Atactic Poly(this compound) | Analysis Technique |
| Crystal System | Orthorhombic (postulated) | Hexagonal (disordered) | WAXD |
| Degree of Crystallinity (%) | ~ 40 ± 15 | ~ 40 ± 15 | WAXD |
| Melting Temperature (Tm) | ~ 58 °C | Lower than isotactic | DSC |
| Crystallization Temperature (Tc) | Dependent on cooling rate | Lower than isotactic | DSC |
Experimental Protocols
A thorough understanding of the experimental methodologies is essential for reproducible and reliable results. Below are detailed protocols for WAXD and DSC analysis of poly(this compound).
Wide-Angle X-ray Diffraction (WAXD) Protocol
WAXD is employed to investigate the atomic-scale structure of materials, providing information on crystal structure, degree of crystallinity, and crystallite size.
1. Sample Preparation:
-
Poly(this compound) samples are typically prepared as thin films or powders.
-
For film preparation, the polymer is melted between two glass slides at a temperature above its melting point and then cooled to room temperature. The cooling rate can be controlled to study its effect on the crystalline structure. For instance, a cooling rate of 10 °C/min can be used.
-
Powder samples can be obtained by grinding the bulk polymer or by precipitation from a solution.
-
The prepared sample is then mounted onto a sample holder.
2. Instrumentation and Data Acquisition:
-
A WAXD diffractometer equipped with a Cu Kα radiation source (λ = 1.54 Å) is commonly used.
-
The generator is operated at a specific voltage and current, for example, 40 kV and 30 mA.
-
Data is collected over a 2θ range of 5° to 40° with a step size of 0.02° and a dwell time of 1 second per step.
-
The sample can be rotated during measurement to average over different orientations.
3. Data Analysis:
-
The obtained diffraction pattern is a plot of intensity versus the scattering angle (2θ).
-
The positions of the diffraction peaks are used to determine the unit cell parameters of the crystalline phase using Bragg's Law (nλ = 2d sinθ).
-
The degree of crystallinity is calculated by separating the integrated intensities of the crystalline peaks from the amorphous halo.
-
The crystallite size can be estimated from the broadening of the diffraction peaks using the Scherrer equation: L = Kλ / (β cosθ), where L is the crystallite size, K is the Scherrer constant (typically ~0.9), λ is the X-ray wavelength, β is the full width at half maximum (FWHM) of the diffraction peak in radians, and θ is the Bragg angle.
Differential Scanning Calorimetry (DSC) Protocol
DSC is a thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature or time. It is used to determine thermal transitions such as melting temperature (Tm), crystallization temperature (Tc), and the degree of crystallinity.
1. Sample Preparation:
-
A small amount of the poly(this compound) sample (typically 5-10 mg) is accurately weighed and sealed in an aluminum DSC pan.
-
An empty sealed aluminum pan is used as a reference.
2. Instrumentation and Data Acquisition:
-
The sample and reference pans are placed in the DSC cell.
-
A nitrogen purge is used to maintain an inert atmosphere.
-
The thermal program typically involves a heating-cooling-heating cycle to erase the thermal history of the sample. For example:
-
Heat from room temperature to 100°C at a rate of 10 °C/min.
-
Hold at 100°C for 5 minutes to ensure complete melting.
-
Cool from 100°C to -20°C at a rate of 10 °C/min.
-
Heat from -20°C to 100°C at a rate of 10 °C/min. The data from this second heating scan is typically used for analysis.
-
3. Data Analysis:
-
The DSC thermogram plots heat flow versus temperature.
-
The melting temperature (Tm) is determined as the peak temperature of the endothermic melting peak.
-
The crystallization temperature (Tc) is determined as the peak temperature of the exothermic crystallization peak during the cooling scan.
-
The degree of crystallinity (Xc) can be calculated using the following equation: Xc (%) = (ΔHm / ΔHm°) × 100, where ΔHm is the enthalpy of melting of the sample obtained from the area under the melting peak, and ΔHm° is the enthalpy of melting of a 100% crystalline sample.
Visualizing the Experimental Workflow
To provide a clear overview of the analytical process, the following diagrams illustrate the experimental workflows for WAXD analysis and the logical relationship between different characterization techniques.
Alternative and Complementary Techniques
While WAXD is a cornerstone for crystalline structure analysis, a multi-faceted approach using other techniques provides a more complete picture.
-
Small-Angle X-ray Scattering (SAXS): This technique probes larger structural features, on the order of nanometers to micrometers. In the context of semi-crystalline polymers, SAXS is invaluable for characterizing the lamellar structure—the alternating crystalline and amorphous layers.
-
Differential Scanning Calorimetry (DSC): As detailed in the protocol, DSC provides quantitative information about the thermal transitions of the polymer. The melting point and enthalpy of fusion are directly related to the crystalline content and perfection.
-
Polarized Light Microscopy (PLM): PLM can be used to visualize the morphology of crystalline structures, such as spherulites, in the polymer. This provides qualitative information about the large-scale organization of the crystalline domains.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR can provide detailed information about the local environment and conformation of the polymer chains in both the crystalline and amorphous regions.
By combining the insights from WAXD with these complementary techniques, researchers can build a comprehensive model of the crystalline architecture of poly(this compound), enabling a deeper understanding of its structure-property relationships. This knowledge is critical for the rational design and development of new materials and drug delivery systems.
References
A Comparative Guide to 1-Hexadecene and 1-Octadecene in Ethylene Copolymerization
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 1-hexadecene and 1-octadecene as comonomers in ethylene copolymerization reactions. The selection of a suitable comonomer is critical in tailoring the properties of polyethylene for specific applications, from commodity plastics to advanced materials in the biomedical field. This document summarizes key performance differences, presents supporting experimental data, and provides detailed experimental protocols for researchers.
Introduction
The incorporation of α-olefins as comonomers in ethylene polymerization allows for the production of linear low-density polyethylene (LLDPE), a versatile material with a wide range of applications. The length of the α-olefin side chain plays a crucial role in modifying the polymer's microstructure and, consequently, its physical and chemical properties. This guide focuses on two long-chain α-olefins, this compound (C16) and 1-octadecene (C18), and their impact on copolymerization reactions and final polymer characteristics.
Performance Comparison: this compound vs. 1-Octadecene
The primary distinction between this compound and 1-octadecene in ethylene copolymerization lies in the length of their alkyl side chains, which influences catalyst activity, comonomer incorporation, and the properties of the resulting copolymer.
Catalytic Activity and Comonomer Incorporation
In general, with both Ziegler-Natta and metallocene catalysts, the reactivity of α-olefins in copolymerization with ethylene decreases as the chain length of the α-olefin increases.[1] This is attributed to the increased steric hindrance posed by longer side chains around the catalyst's active site. Therefore, under similar reaction conditions, this compound is expected to exhibit slightly higher reactivity and incorporation rates compared to 1-octadecene.
However, the choice of catalyst system can significantly influence this trend. Advanced metallocene catalysts, particularly constrained geometry catalysts (CGCs), have shown enhanced ability to incorporate long-chain α-olefins compared to traditional Ziegler-Natta catalysts.[2]
Impact on Copolymer Properties
The incorporation of both this compound and 1-octadecene disrupts the regularity of the polyethylene backbone, leading to a decrease in crystallinity and density.[1] This results in polymers with increased flexibility, toughness, and improved low-temperature properties.
-
Crystallinity and Melting Point: As the comonomer content increases, both the crystallinity and melting point of the copolymer decrease. Due to its longer side chain, 1-octadecene is generally more effective at disrupting crystallization than this compound at the same molar incorporation level. This can lead to copolymers with lower melting points and densities when 1-octadecene is used.[3]
-
Mechanical Properties: The reduction in crystallinity generally leads to a decrease in stiffness and hardness but an increase in impact strength and elongation at break. The longer side chains of 1-octadecene can lead to a more pronounced effect on these properties.
-
Side-Chain Crystallization: At higher incorporation levels of long-chain α-olefins like this compound and 1-octadecene, a phenomenon known as side-chain crystallization can occur, where the long alkyl side chains themselves crystallize.[2] This can lead to the appearance of a second, lower melting point in the copolymer.
Quantitative Data Summary
The following tables summarize key quantitative data extracted from various research studies. It is important to note that direct comparisons can be challenging due to variations in experimental conditions, catalyst systems, and analytical techniques used across different studies.
Table 1: General Properties of this compound and 1-Octadecene
| Property | This compound | 1-Octadecene |
| Chemical Formula | C₁₆H₃₂ | C₁₈H₃₆ |
| Molar Mass | 224.43 g/mol | 252.49 g/mol |
| Boiling Point | 274 °C | 304 °C |
Table 2: Illustrative Data on Ethylene Copolymerization with Long-Chain α-Olefins
| Comonomer | Catalyst System | Comonomer Incorporation (mol%) | Melting Point (°C) | Crystallinity (%) |
| This compound | Metallocene/MAO | 1.5 | 118 | 45 |
| This compound | Metallocene/MAO | 5.0 | 105 | 30 |
| 1-Octadecene | Metallocene/MAO | 1.2 | 120 | 48 |
| 1-Octadecene | Metallocene/MAO | 4.5 | 102 | 28 |
Note: The data in this table is compiled from multiple sources for illustrative purposes and may not represent a direct comparison under identical conditions.
Experimental Protocols
The following are generalized experimental protocols for the copolymerization of ethylene with this compound or 1-octadecene using Ziegler-Natta and metallocene catalysts. These should be adapted and optimized for specific research objectives and available equipment.
General Safety Precautions
Work should be conducted in a well-ventilated fume hood. All reagents are highly reactive and should be handled under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques. Solvents should be dried and deoxygenated before use.
Ziegler-Natta Catalyzed Copolymerization (Slurry Phase)
Materials:
-
Ethylene (polymerization grade)
-
This compound or 1-Octadecene (high purity, dried and deoxygenated)
-
Hexane or Heptane (anhydrous, polymerization grade)
-
Ziegler-Natta catalyst (e.g., TiCl₄/MgCl₂)
-
Cocatalyst (e.g., Triethylaluminum - TEAL)
-
Deactivating agent (e.g., acidified isopropanol)
Procedure:
-
Reactor Preparation: A stirred-tank reactor is thoroughly dried and purged with inert gas.
-
Solvent and Comonomer Addition: The desired amount of solvent and the liquid comonomer (this compound or 1-octadecene) are added to the reactor.
-
Cocatalyst Addition: The cocatalyst (e.g., TEAL) is introduced into the reactor and stirred.
-
Pressurization with Ethylene: The reactor is pressurized with ethylene to the desired pressure, and the temperature is stabilized.
-
Catalyst Injection: The Ziegler-Natta catalyst, typically as a slurry in a hydrocarbon solvent, is injected into the reactor to initiate polymerization.
-
Polymerization: The reaction is allowed to proceed for a predetermined time, maintaining constant temperature and ethylene pressure.
-
Termination: The polymerization is terminated by venting the ethylene and adding a deactivating agent.
-
Polymer Isolation: The polymer is collected by filtration, washed with a suitable solvent (e.g., ethanol) to remove catalyst residues, and dried under vacuum.
Metallocene-Catalyzed Copolymerization (Solution Phase)
Materials:
-
Ethylene (polymerization grade)
-
This compound or 1-Octadecene (high purity, dried and deoxygenated)
-
Toluene (anhydrous, polymerization grade)
-
Metallocene catalyst (e.g., rac-Et(Ind)₂ZrCl₂)
-
Cocatalyst (e.g., Methylaluminoxane - MAO)
-
Deactivating agent (e.g., acidified methanol)
Procedure:
-
Reactor Setup: A glass reactor equipped with a mechanical stirrer, temperature control, and gas inlet/outlet is assembled and dried under vacuum.
-
Solvent and Cocatalyst Addition: Toluene and the MAO solution are added to the reactor under an inert atmosphere.
-
Comonomer Addition: The desired amount of this compound or 1-octadecene is injected into the reactor.
-
Ethylene Saturation: The solvent is saturated with ethylene at the desired temperature and pressure.
-
Catalyst Injection: The metallocene catalyst, dissolved in toluene, is injected to start the polymerization.
-
Reaction: The polymerization is continued for the specified duration, with continuous ethylene feeding to maintain constant pressure.
-
Quenching: The reaction is quenched by adding the deactivating agent.
-
Product Recovery: The copolymer is precipitated by pouring the reaction mixture into a non-solvent (e.g., methanol), filtered, washed, and dried.
Visualizations
The following diagrams illustrate key concepts and workflows discussed in this guide.
Caption: Generalized workflow for ethylene copolymerization.
Caption: Impact of comonomer on polymer chain structure.
Conclusion
Both this compound and 1-octadecene are effective comonomers for modifying the properties of polyethylene. The choice between them will depend on the specific application and desired final properties of the copolymer. In general, 1-octadecene will have a more significant impact on reducing crystallinity and melting point at similar incorporation levels due to its longer side chain. Researchers should carefully consider the catalyst system and polymerization conditions to achieve the desired level of comonomer incorporation and resulting polymer microstructure. The provided experimental protocols offer a starting point for the synthesis and evaluation of these materials in a laboratory setting.
References
- 1. The Influence of Comonomer on Ethylene/α-Olefin Copolymers Prepared Using [Bis(N-(3-tert butylsalicylidene)anilinato)] Titanium (IV) Dichloride Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Analysis of Ethylene Copolymers with Long-Chain α-Olefins (1-Dodecene, 1-Tetradecene, this compound): A Transition between Main Chain Crystallization and Side Chain Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 1-Hexadecene and Other Alpha-Olefins in Lubricant Performance
A deep dive into the performance characteristics of lubricants derived from 1-hexadecene versus other common alpha-olefins reveals a nuanced landscape where carbon chain length plays a pivotal role in determining key lubricant properties. This guide provides a comparative evaluation of polyalphaolefin (PAO) base oils synthesized from various alpha-olefins, focusing on critical performance metrics for researchers, scientists, and drug development professionals.
Polyalphaolefins, belonging to Group IV of the American Petroleum Institute's (API) base oil classification, are synthetic hydrocarbons produced by the oligomerization of linear alpha-olefins (LAOs).[1] The choice of the alpha-olefin monomer, ranging from shorter chains like 1-octene to longer chains such as this compound, significantly influences the final properties of the PAO lubricant. Generally, PAOs are prized for their high viscosity index (VI), excellent low-temperature fluidity, and good thermal and oxidative stability compared to conventional mineral oils.[1][2]
This comparison guide will explore the performance of PAOs derived from this compound in relation to those synthesized from other alpha-olefins, including 1-decene, 1-dodecene, and 1-tetradecene. Key performance indicators such as viscosity index, pour point, oxidation stability, and lubricity will be examined.
Performance Metrics: A Tabular Comparison
The following table summarizes the typical performance characteristics of PAOs synthesized from different alpha-olefin feedstocks. It is important to note that the properties of the final PAO can also be influenced by the specific manufacturing process and the distribution of oligomers (dimers, trimers, etc.).
| Alpha-Olefin Feedstock | Viscosity Index (VI) | Pour Point (°C) | Oxidation Stability (RPVOT, minutes) | Lubricity (Four-Ball Wear, Scar Diameter in mm) |
| 1-Decene (C10) | ~135 | < -60 | High | Good |
| 1-Dodecene (C12) | ~140 | ~ -57 | High | Good |
| 1-Tetradecene (C14) | Higher than C12 | ~ -48 | Very High | Good |
| This compound (C16) | Potentially >150 | Higher than C14 | Very High | Excellent |
| Mixed Olefins (C6/C12/C14) | ~150 | ~ -30 | High | Good |
Note: The data presented is a synthesis of typical values found in technical literature and patents. Actual values can vary based on the specific PAO product and its formulation.
The Influence of Alpha-Olefin Chain Length
The carbon chain length of the alpha-olefin monomer is a critical factor that dictates the molecular architecture and, consequently, the performance of the resulting PAO.
As the carbon chain length of the alpha-olefin increases:
-
Viscosity Index (VI) tends to increase. Longer side chains resulting from the polymerization of longer alpha-olefins contribute to a more significant resistance to viscosity change with temperature.
-
Pour Point generally increases (becomes less desirable). The longer, more linear paraffinic chains in PAOs derived from higher alpha-olefins have a greater tendency to align and crystallize at low temperatures, leading to a higher pour point.[3] For example, PAOs based on 1-dodecene (C12) have a slightly higher pour point compared to those based on 1-decene (C10) at the same viscosity.[3]
-
Oxidation Stability is generally excellent for all PAOs due to their saturated, paraffinic nature. However, the specific molecular structure can influence the stability, with highly branched structures often exhibiting superior resistance to oxidation.
-
Lubricity , or the ability to reduce friction and wear, is a complex property. While PAOs inherently have lower natural lubricity than mineral oils, their performance can be significantly enhanced with additives. The longer alkyl chains of PAOs from higher alpha-olefins may contribute to improved film strength and boundary lubrication.
Experimental Protocols
The performance data presented in this guide is typically determined using standardized test methods developed by ASTM International. The following are detailed methodologies for the key experiments cited:
Viscosity Index (ASTM D2270)
This standard practice covers the calculation of the viscosity index of petroleum products, including lubricating oils, from their kinematic viscosities at 40°C and 100°C.
Methodology:
-
The kinematic viscosity of the lubricant sample is determined at both 40°C and 100°C using a calibrated glass capillary viscometer as per ASTM D445.
-
The viscosity index is then calculated using a series of equations that compare the viscosity of the test sample to that of two reference oils having the same 100°C viscosity but with viscosity indices of 0 and 100.
Pour Point (ASTM D97)
This test method is used to determine the lowest temperature at which a petroleum product will continue to flow when cooled under prescribed conditions.
Methodology:
-
The sample is first heated to a specified temperature to dissolve any wax crystals.
-
The sample is then cooled at a specified rate in a cooling bath.
-
At intervals of 3°C, the test jar is removed and tilted to ascertain whether the oil still flows.
-
The pour point is recorded as the lowest temperature at which movement of the oil is observed, plus 3°C.
Oxidation Stability (ASTM D2272 - RPVOT)
The Rotating Pressure Vessel Oxidation Test (RPVOT) is an accelerated method to assess the oxidation stability of new and in-service oils, particularly steam turbine oils.
Methodology:
-
A sample of the oil is placed in a pressure vessel along with water and a copper catalyst coil.
-
The vessel is pressurized with oxygen and placed in a heated bath at 150°C while being rotated at 100 rpm.
-
The pressure inside the vessel is monitored continuously.
-
The test duration is the time it takes for the pressure to drop by a specified amount (typically 175 kPa) from the maximum pressure, and this time is reported in minutes. A longer time indicates greater oxidation stability.
Lubricity (ASTM D4172 - Four-Ball Wear Test)
This test method evaluates the wear-preventive characteristics of a lubricating fluid in sliding contact.
Methodology:
-
Three steel balls are clamped together and immersed in the lubricant sample.
-
A fourth steel ball is rotated against the three stationary balls under a specified load, speed, and temperature for a set duration.
-
After the test, the average diameter of the wear scars that have formed on the three stationary balls is measured.
-
A smaller wear scar diameter indicates better anti-wear properties of the lubricant.
Visualizing the Relationship: Alpha-Olefin Structure and Lubricant Performance
The following diagram illustrates the general relationship between the carbon chain length of the alpha-olefin monomer and the resulting performance characteristics of the PAO lubricant.
Caption: Alpha-olefin chain length impact on PAO properties.
Conclusion
The selection of an alpha-olefin for the synthesis of PAO lubricants involves a trade-off between various performance characteristics. While 1-decene has traditionally been the workhorse of the PAO industry, offering a well-balanced property profile, longer-chain alpha-olefins like this compound present opportunities for formulating lubricants with higher viscosity indices, which is beneficial for applications experiencing a wide range of operating temperatures. However, this often comes at the cost of a higher pour point, which could be a limiting factor in cold-weather applications. The choice of the optimal alpha-olefin feedstock is therefore highly dependent on the specific requirements of the end-use application. Further research and development in catalyst technology and oligomerization processes may lead to the creation of novel PAOs with tailored properties that can overcome some of these inherent trade-offs.
References
Quantitative Purity Analysis of 1-Hexadecene: A Comparative Guide to GC-FID and Alternative Methods
For researchers, scientists, and drug development professionals, ensuring the purity of raw materials and intermediates is paramount. 1-Hexadecene (C₁₆H₃₂), an alpha-olefin used in various industrial applications, including as a surfactant and in paper sizing, requires precise and accurate purity assessment to guarantee the quality and safety of end products.[1] This guide provides an objective comparison of Gas Chromatography with Flame Ionization Detection (GC-FID) against alternative analytical techniques for the quantitative analysis of this compound purity, supported by experimental data and detailed protocols.
Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely adopted technique for the quantitative analysis of volatile and semi-volatile hydrocarbons like this compound. Its high sensitivity to organic compounds, wide linear range, and cost-effectiveness make it a staple in quality control laboratories. However, alternative methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and comprehensive two-dimensional Gas Chromatography with Flame Ionization Detection (GCxGC-FID) offer distinct advantages, particularly in impurity identification and the analysis of complex matrices.
Comparative Analysis of Analytical Techniques
The choice of analytical technique for this compound purity analysis depends on the specific requirements of the assay, including the need for impurity identification, desired sensitivity, and sample complexity. The following table summarizes the key performance characteristics of GC-FID, GC-MS, and GCxGC-FID for this application.
| Parameter | GC-FID | GC-MS (Full Scan) | GCxGC-FID |
| Principle | Separation by volatility, detection by ionization in a hydrogen flame. | Separation by volatility, detection by mass-to-charge ratio. | Two-dimensional separation by volatility and polarity, detection by ionization in a hydrogen flame. |
| Purity Assay (%) | ≥99.8% | ≥99.8% | ≥99.8% |
| Linearity (R²) | >0.999[1][2] | >0.999 | >0.999 |
| Limit of Detection (LOD) | ~0.01% | ~0.005% | ~0.001% |
| Limit of Quantification (LOQ) | ~0.03% | ~0.015% | ~0.003% |
| Precision (RSD) | <2% | <3% | <5% |
| Impurity Identification | Limited (based on retention time) | Excellent (based on mass spectra)[3] | Good (based on 2D retention times) |
| Sample Throughput | High | Moderate | Low |
| Cost | Low | High | High |
| Primary Application | Routine quality control, high-throughput screening. | Impurity identification, structural elucidation.[4] | Analysis of complex samples with co-eluting impurities.[5] |
Experimental Protocols
A detailed and robust experimental protocol is crucial for achieving accurate and reproducible results. The following section outlines a validated GC-FID method for the quantitative analysis of this compound purity.
GC-FID Method for this compound Purity Analysis
1. Sample and Standard Preparation:
-
Sample Solution: Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent such as hexane or cyclohexane.
-
Reference Standard Solution: Prepare a stock solution of a certified this compound reference standard at a concentration of approximately 10 mg/mL in the same solvent.
-
Internal Standard (IS) Solution: Prepare a stock solution of a suitable internal standard (e.g., n-heptadecane) at a concentration of approximately 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by appropriate dilution of the reference standard stock solution to cover a concentration range of approximately 0.05 mg/mL to 15 mg/mL. Add a constant amount of the internal standard solution to each calibration standard and the sample solution.
2. Instrumentation and Conditions:
-
Gas Chromatograph: An Agilent 8890 GC system or equivalent, equipped with a split/splitless injector and a flame ionization detector.
-
Column: A non-polar capillary column, such as an Agilent J&W DB-5 (30 m x 0.25 mm I.D., 0.25 µm film thickness) or a specialized column for alpha-olefin analysis.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.5 mL/min.
-
Injector Temperature: 280°C.
-
Detector Temperature: 300°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
3. Data Analysis and Quantification:
-
Identify the peaks corresponding to the internal standard and this compound in the chromatograms based on their retention times.
-
Integrate the peak areas of the internal standard and this compound.
-
Calculate the response factor of this compound relative to the internal standard using the calibration standards.
-
Determine the concentration of this compound in the sample using the internal standard calibration method. The purity is expressed as a weight percentage (% w/w).
Visualizing the Workflow and Relationships
To better illustrate the experimental and logical processes involved in the quantitative analysis of this compound, the following diagrams are provided.
Caption: Experimental workflow for the quantitative analysis of this compound purity by GC-FID.
Caption: Logical relationship comparing the key attributes of different analytical methods for this compound purity analysis.
Conclusion
For routine quantitative analysis of this compound purity, GC-FID offers a reliable, precise, and cost-effective solution with high sample throughput. When the identification of unknown impurities is critical for process optimization or regulatory compliance, GC-MS is the preferred method due to its superior qualitative capabilities. For complex samples where co-elution of impurities is a concern, the enhanced resolving power of GCxGC-FID provides a powerful analytical tool. The selection of the most appropriate technique should be based on a thorough evaluation of the specific analytical needs, balancing the requirements for quantitative accuracy, impurity identification, and operational efficiency.
References
- 1. scielo.org.co [scielo.org.co]
- 2. redalyc.org [redalyc.org]
- 3. The Difference Between GC-MS and FID in Gas Chromatography [monadlabtech.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Modeling the GCxGC Elution Patterns of a Hydrocarbon Structure Library To Innovate Environmental Risk Assessments of Petroleum Substances - PMC [pmc.ncbi.nlm.nih.gov]
Validating 1-Hexadecene Synthesis: A Comparative Guide to Spectroscopic Methods
For Researchers, Scientists, and Drug Development Professionals
The successful synthesis of 1-hexadecene, a long-chain alpha-olefin with applications in various fields including the synthesis of surfactants and lubricants, necessitates rigorous validation of the final product's identity and purity.[1] This guide provides a comparative overview of common spectroscopic techniques employed for this purpose, alongside alternative methods, supported by experimental data and detailed protocols.
Spectroscopic Validation Techniques
The primary methods for the structural elucidation and purity confirmation of this compound are Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). Each technique provides unique and complementary information regarding the molecular structure of the synthesized compound.
Quantitative Data Summary
The following tables summarize the expected quantitative data from the spectroscopic analysis of this compound.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound
| Nucleus | Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| ¹H | =CH₂ (a) | ~4.90 - 4.98 | ddt | J_trans_ ≈ 17, J_cis_ ≈ 10, J_gem_ ≈ 2 |
| ¹H | =CH₂ (b) | ~4.90 - 4.98 | ddt | J_trans_ ≈ 17, J_cis_ ≈ 10, J_gem_ ≈ 2 |
| ¹H | -CH= (c) | ~5.75 - 5.85 | m | - |
| ¹H | -CH₂-CH= (d) | ~2.04 | m | - |
| ¹H | -(CH₂)₁₂- (e) | ~1.27 | br s | - |
| ¹H | -CH₃ (f) | ~0.88 | t | J ≈ 6.5 |
| ¹³C | =CH₂ | ~114.1 | - | - |
| ¹³C | =CH- | ~139.2 | - | - |
| ¹³C | -CH₂-CH= | ~33.9 | - | - |
| ¹³C | -(CH₂)₁₀- | ~28.9 - 29.7 | - | - |
| ¹³C | -CH₂-CH₂-CH= | ~29.1 | - | - |
| ¹³C | -CH₂-CH₃ | ~22.7 | - | - |
| ¹³C | -CH₃ | ~14.1 | - | - |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
Table 2: FTIR and Raman Spectroscopic Data for this compound
| Spectroscopy | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
| FTIR | =C-H stretch | ~3077 | Medium |
| FTIR | C-H stretch (alkane) | ~2924, ~2854 | Strong |
| FTIR | C=C stretch | ~1641 | Medium |
| FTIR | CH₂ bend (scissoring) | ~1465 | Medium |
| FTIR | =C-H bend (out-of-plane) | ~991, ~909 | Strong |
| Raman | C=C stretch | ~1640 | Strong |
| Raman | CH₂ twist | ~1300 | Medium |
| Raman | C-C stretch | ~1130, ~1060 | Medium |
Table 3: Mass Spectrometry Data for this compound
| Technique | m/z | Relative Abundance (%) | Assignment |
| GC-MS (EI) | 224 | ~15-20 | [M]⁺ (Molecular Ion) |
| GC-MS (EI) | various | various | CₙH₂ₙ₊₁⁺ and CₙH₂ₙ⁻¹⁺ fragments (e.g., 41, 43, 55, 57, 69, 71, 83, 85) |
Experimental Workflow and Protocols
A typical workflow for the synthesis and validation of this compound involves the synthesis of the crude product, followed by purification and subsequent characterization using spectroscopic methods.
Figure 1. General workflow for the synthesis and validation of this compound.
1. Synthesis of this compound via Dehydrohalogenation [2]
This protocol describes a general procedure for the synthesis of this compound from a 1-haloalkane.
-
Materials: 1-bromohexadecane (or 1-iodohexadecane), sodium t-butoxide (NaOtBu), and a suitable solvent (e.g., water or an organic solvent like THF).
-
Procedure:
-
To a reaction vessel, add 1-bromohexadecane (1 mmol) and sodium t-butoxide (1 mmol).
-
Add the solvent (e.g., 1 mL of water for a biphasic mixture).
-
The reaction mixture is then heated (e.g., to 50°C) and stirred for a set period (e.g., 2-4 hours). In some procedures, UV irradiation may be used to promote the reaction.[2]
-
After the reaction is complete, the organic product is extracted using a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
The organic layer is washed with brine and dried over an anhydrous salt (e.g., MgSO₄).
-
The solvent is removed under reduced pressure to yield the crude this compound.
-
-
Purification: The crude product is purified by column chromatography on silica gel using a non-polar eluent (e.g., hexane) to obtain pure this compound.
2. ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-25 mg of the purified this compound in approximately 0.75 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher.
-
Pulse Angle: 30-45°.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Standard proton-decoupled pulse sequence.
-
Relaxation Delay: 2-10 seconds (longer delays may be needed for quantitative analysis of quaternary carbons, though not present in this compound).
-
Number of Scans: 128 or more to achieve a good signal-to-noise ratio.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FID. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
3. FTIR Spectroscopy
-
Sample Preparation: As this compound is a liquid at room temperature, a neat sample can be analyzed.[1] Place a drop of the liquid between two KBr or NaCl plates to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly on the ATR crystal.
-
Instrument Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
-
Data Acquisition: Record a background spectrum of the clean KBr plates or the empty ATR crystal. Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
4. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the purified this compound in a volatile organic solvent (e.g., hexane or dichloromethane) at a concentration of approximately 1 mg/mL.
-
Instrument Parameters:
-
GC Column: A non-polar capillary column (e.g., HP-5MS, DB-5, or equivalent) is suitable for separating hydrocarbons.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 50-100°C, hold for 1-2 minutes.
-
Ramp: Increase the temperature at a rate of 10-20°C/min to a final temperature of 280-300°C.
-
Hold at the final temperature for 5-10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 300.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
-
Data Analysis: The retention time of the peak corresponding to this compound is determined. The mass spectrum of this peak is then compared with a library database (e.g., NIST) for confirmation of its identity.
Alternative Validation Methods
While NMR, FTIR, and MS are the most common and powerful tools for the validation of this compound synthesis, other methods can provide complementary or confirmatory information.
1. Raman Spectroscopy
Raman spectroscopy is another vibrational spectroscopy technique that is particularly sensitive to non-polar bonds, such as the C=C bond in alkenes.[3] It can be a useful alternative or complementary technique to FTIR.
-
Advantages:
-
Minimal sample preparation is required for liquid samples.
-
Water is a weak Raman scatterer, making it a suitable solvent if needed.
-
The C=C stretching vibration typically gives a strong and sharp signal.[3]
-
-
Protocol:
-
Place the liquid this compound sample in a glass vial or NMR tube.
-
Acquire the Raman spectrum using a laser excitation source (e.g., 785 nm).
-
The characteristic C=C stretching peak for this compound would be expected around 1640 cm⁻¹.[3]
-
2. Chemical Titration: Iodine Value Determination
A classical chemical method to quantify the degree of unsaturation in a sample is the determination of the iodine value.[4][5] The iodine value is defined as the mass of iodine in grams that is consumed by 100 grams of a chemical substance.[4][5]
-
Principle: The double bond in this compound reacts with a halogen (iodine or an iodine-containing reagent). The amount of halogen consumed is determined by back-titration, which is proportional to the number of double bonds in the sample.
-
Procedure (Wijs Method): [4]
-
A known mass of the this compound sample is dissolved in a non-polar solvent (e.g., carbon tetrachloride or cyclohexane).
-
An excess of Wijs solution (iodine monochloride in acetic acid) is added. The mixture is kept in the dark to allow for the addition reaction across the double bond to complete.
-
After the reaction, a solution of potassium iodide is added, which reacts with the unreacted iodine monochloride to produce iodine.
-
The liberated iodine is then titrated with a standardized solution of sodium thiosulfate using a starch indicator.
-
A blank titration without the this compound sample is also performed. The difference in the titrant volume between the blank and the sample is used to calculate the iodine value.
-
-
Advantages:
-
Provides a quantitative measure of the total unsaturation.
-
It is a well-established and relatively inexpensive method.
-
-
Limitations:
-
It is not a structure-specific method and will quantify any double bonds present.
-
It is less sensitive than spectroscopic methods.
-
Logical Relationships in Spectroscopic Validation
The validation of this compound synthesis relies on the logical corroboration of data from multiple spectroscopic techniques.
Figure 2. Logical relationship of data from different spectroscopic methods for the validation of this compound.
By combining the structural information from NMR, the functional group identification from FTIR, and the molecular weight and fragmentation data from MS, a comprehensive and unambiguous validation of the synthesis of this compound can be achieved. Alternative methods like Raman spectroscopy and chemical titration can provide additional quantitative or confirmatory evidence.
References
Comparative study of catalysts for 1-Hexadecene polymerization
A Comparative Guide to Catalysts for 1-Hexadecene Polymerization
For researchers and professionals in polymer science and material development, the selection of an appropriate catalyst is a critical step in tailoring the properties of poly(this compound). This guide provides a comparative analysis of three major classes of catalysts used for this compound polymerization: Ziegler-Natta, Metallocene, and Late-Transition Metal catalysts. The performance of these catalysts is evaluated based on key metrics such as activity, polymer molecular weight (Mn), and polydispersity index (PDI), supported by experimental data from various studies.
Comparative Performance of Catalysts
The efficiency and the characteristics of the resulting polymer are significantly influenced by the catalyst system employed. Below is a summary of the performance of different catalysts in the polymerization of higher α-olefins, which serves as a strong proxy for this compound.
| Catalyst System | Catalyst | Co-catalyst | Temperature (°C) | Activity (kg polymer / mol catalyst · h) | Mn ( kg/mol ) | PDI (Mw/Mn) |
| Ziegler-Natta | TiCl₄/MgCl₂ | Al(i-Bu)₃ | 70 | 899 | 252.3 | Broad (>5) |
| Late-Transition Metal | Salicylaldimine-Iron(III) | EtAlCl₂ | 50 | 3100 | 1.08 | 1.20 |
| Metallocene | rac-Et(Ind)₂ZrCl₂ | MAO | 25 | High | High | Narrow (~2) |
| Metallocene | Ph₂C(Flu)(Cp)ZrCl₂ | MAO | 25 | Lower | Highest | Narrow (~2) |
Experimental Protocols
Detailed methodologies for the polymerization of α-olefins using each class of catalyst are outlined below. These protocols are based on established research and provide a foundation for reproducible experimentation.
Ziegler-Natta Catalysis
Catalyst System: TiCl₄ supported on MgCl₂ with an internal donor (e.g., dibutyl phthalate) and tri-isobutylaluminum (Al(i-Bu)₃) as a co-catalyst.
Procedure:
-
A 1-liter steel reactor is charged with heptane as the solvent under an inert atmosphere.
-
The desired amount of co-catalyst (Al(i-Bu)₃) is introduced into the reactor.
-
The solid Ziegler-Natta catalyst component is added to the reactor.
-
This compound is then introduced into the reactor.
-
The polymerization is carried out at a controlled temperature (e.g., 70°C) for a specific duration.
-
The reaction is terminated by the addition of acidified methanol.
-
The resulting polymer is washed with methanol and dried under vacuum.
Late-Transition Metal Catalysis
Catalyst System: A salicylaldimine-iron(III) pre-catalyst activated with ethylaluminum dichloride (EtAlCl₂).
Procedure:
-
A carousel parallel reactor is charged with the iron(III) pre-catalyst, this compound, and a solvent such as hexane under an inert atmosphere.
-
The solution is stirred and brought to the desired reaction temperature (e.g., 50°C).
-
The activator, EtAlCl₂, is then added to initiate the polymerization.
-
The reaction is allowed to proceed for the set time.
-
Polymerization is quenched by adding a 2 M HCl solution.
-
The organic phase is separated, washed with water, and dried over anhydrous MgSO₄.
-
The solvent is evaporated to yield the polymer.[1]
Metallocene Catalysis
Catalyst System: A zirconocene pre-catalyst, such as rac-Et(Ind)₂ZrCl₂, activated with methylaluminoxane (MAO).
Procedure:
-
In a nitrogen-purged Schlenk flask, the metallocene complex is dissolved in toluene.
-
A solution of MAO in toluene is added to the flask.
-
The mixture is stirred at room temperature to allow for the formation of the active catalyst.
-
This compound is then added to the activated catalyst solution.
-
The polymerization is conducted at the desired temperature (e.g., 25°C) for a specified time.
-
The reaction is terminated by the addition of methanol.
-
The polymer is precipitated, filtered, washed with methanol, and dried under vacuum.
Catalyst Selection Workflow
The choice of catalyst is dictated by the desired polymer characteristics. The following diagram illustrates a logical workflow for selecting a suitable catalyst system based on target polymer properties.
Caption: Catalyst selection flowchart based on desired polymer properties.
Conclusion
The selection of a catalyst for this compound polymerization is a critical decision that profoundly impacts the final properties of the polymer.
-
Ziegler-Natta catalysts are robust and can produce high molecular weight polymers, though typically with a broad molecular weight distribution.
-
Late-transition metal catalysts offer the advantage of producing polymers with low molecular weights and very narrow polydispersity indices, often with branched microstructures.[1]
-
Metallocene catalysts provide a high degree of control over polymer properties, enabling the synthesis of polymers with narrow molecular weight distributions and tunable tacticity.
Researchers should consider the specific requirements of their application when choosing a catalyst system. For applications requiring high molecular weight and toughness, a Ziegler-Natta or a specific metallocene catalyst may be suitable. For applications where low viscosity and a well-defined molecular structure are paramount, a late-transition metal catalyst would be the preferred choice. The detailed experimental protocols provided herein should serve as a valuable resource for the synthesis and further development of novel poly(this compound) materials.
References
Biodegradability of 1-Hexadecene-Based Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biodegradability of products based on 1-hexadecene, a 16-carbon alpha-olefin, with relevant alternatives. The assessment is supported by experimental data, detailed methodologies, and visual representations of the biological processes involved in their degradation.
Executive Summary
This compound, a key component in various industrial applications, is considered to be readily biodegradable. This assessment is supported by data from standardized international testing protocols. As a point of comparison, oleic acid, a naturally occurring unsaturated fatty acid, also demonstrates ready biodegradability, often at a faster rate. This guide delves into the experimental data, protocols, and the underlying biological pathways that govern the breakdown of these compounds.
Comparative Biodegradability Data
The following table summarizes the available quantitative data on the ready biodegradability of this compound and a relevant alternative, oleic acid, based on the OECD 301F standard test.
| Substance | Test Method | Duration (days) | Biodegradation (%) | Classification |
| This compound | OECD 301F (Manometric Respirometry) | 28 | Not specified, but stated as "readily biodegradable"[1] | Readily Biodegradable |
| Light Hydrocracked Gas Oil (as a proxy for complex hydrocarbons) | OECD 301F (Manometric Respirometry) | 28 | 63.54 | Readily Biodegradable[2] |
| Oleic Acid | Aerobic Warburg Respirometer (similar principle to OECD 301F) | Not specified | Half-life of 0.66 days | Readily Biodegradable[3] |
| Fatty acids, C16-18 and C16-18-unsatd., triesters with trimethylolpropane | OECD 301F (Manometric Respirometry) | 28 | 86 | Readily Biodegradable[4] |
Note: While a specific percentage for this compound from an OECD 301F test is not publicly available, the classification as "readily biodegradable" indicates that it surpasses the required threshold (≥60% in a 10-day window within a 28-day period). The data for light hydrocracked gas oil, a complex mixture of hydrocarbons, provides a relevant industrial benchmark. Oleic acid and its esters demonstrate high and rapid biodegradability.
Experimental Protocols
The primary method for assessing the ready biodegradability of poorly soluble substances like this compound is the OECD Test Guideline 301F: Manometric Respirometry Test .
Principle of the OECD 301F Test
This method determines the biodegradability of a substance by measuring the amount of oxygen consumed by a microbial inoculum in a closed respirometer over a 28-day period. The test substance is the sole source of carbon and energy. The amount of oxygen consumed is expressed as a percentage of the theoretical oxygen demand (ThOD), which is the calculated amount of oxygen required to completely oxidize the substance to carbon dioxide and water. A substance is considered "readily biodegradable" if it reaches at least 60% of its ThOD within a 10-day window during the 28-day test.[5][6]
Key Experimental Parameters:
-
Inoculum: Activated sludge from a domestic wastewater treatment plant is typically used.[5]
-
Test Substance Concentration: Usually 100 mg/L.[7]
-
Test Duration: 28 days.[7]
-
Temperature: Maintained at a constant 20 ± 1°C.
-
Measurement: The consumption of oxygen is measured by the pressure change in the sealed test flasks.
-
Reference Substance: A readily biodegradable substance, such as sodium benzoate or aniline, is run in parallel to validate the test system.[5]
Biodegradation Pathways and Mechanisms
The microbial degradation of this compound and related compounds involves a series of enzymatic reactions that ultimately convert the hydrocarbon into central metabolites that can be used for cell growth and energy production.
Aerobic Biodegradation of this compound
The primary pathway for the aerobic degradation of n-alkenes like this compound is initiated by the oxidation of the terminal methyl group.
Caption: Aerobic degradation pathway of this compound.
The process begins with the conversion of this compound to 1-hexadecanol, catalyzed by the enzyme alkane monooxygenase (encoded by the alkB gene). This is followed by successive oxidations to hexadecanal and then to hexadecanoic acid (a fatty acid). This fatty acid is then activated to hexadecanoyl-CoA and enters the β-oxidation pathway, where it is sequentially broken down into two-carbon acetyl-CoA units. These acetyl-CoA units can then enter the tricarboxylic acid (TCA) cycle for energy production.
Experimental Workflow
The following diagram illustrates a typical workflow for assessing the ready biodegradability of a test substance using the OECD 301F method.
Caption: OECD 301F Experimental Workflow.
Logical Relationship of Biodegradability Assessment
The determination of a substance's biodegradability follows a logical progression from initial screening to a final classification.
Caption: Logic of Biodegradability Classification.
References
- 1. qchem.com.qa [qchem.com.qa]
- 2. petroleumhpv.org [petroleumhpv.org]
- 3. Oleic Acid | C18H34O2 | CID 445639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemview.epa.gov [chemview.epa.gov]
- 5. OECD 301/310: Ready Biodegradability Tests | ibacon GmbH [ibacon.com]
- 6. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]
- 7. Investigation of OECD 301F ready biodegradability test to evaluate chemical fate in a realistic environment - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for 1-Hexadecene
The safe and compliant disposal of 1-Hexadecene is critical for ensuring laboratory safety and environmental protection. Due to its classification as an aspiration hazard and its combustible nature, specific protocols must be followed. This guide provides detailed, step-by-step instructions for researchers, scientists, and drug development professionals on how to properly manage and dispose of this compound waste.
Immediate Safety and Handling
Before beginning any disposal-related activities, it is imperative to handle this compound with appropriate safety measures.
-
Personal Protective Equipment (PPE): All personnel must wear suitable PPE to prevent exposure. This includes neoprene or nitrile rubber gloves, chemical safety goggles, and a laboratory coat.[1] Contact lenses should not be worn when handling this chemical.[1]
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[1][2][3]
-
Ignition Sources: Keep this compound away from heat, sparks, open flames, and other potential ignition sources.[1][4] Use non-sparking tools when handling containers.[2]
-
Emergency Equipment: Ensure that emergency eyewash stations and safety showers are readily accessible in the immediate vicinity of any potential exposure.[1]
Step-by-Step Disposal Protocol
The required method for the disposal of this compound is incineration by a licensed hazardous waste management company.[1][5] Disposing of this chemical down the drain or into sewers is strictly prohibited.[1][5][6]
Step 1: Waste Collection
-
Carefully transfer any unused or contaminated this compound into a designated hazardous waste container.
-
The best container is often the original chemical container; otherwise, use a clean, sealable, and chemically compatible container.[7]
-
Collect any materials used for spill cleanup, such as absorbent pads, and place them in the same solid waste container.[2][7]
Step 2: Container Labeling and Storage
-
Clearly label the waste container as "Hazardous Waste" and specify the contents, "this compound".[8]
-
Store the sealed container in a designated and properly ventilated Satellite Accumulation Area (SAA).[9]
-
The container must be kept tightly closed except when actively adding waste.[1][7][9]
-
Store this compound waste away from incompatible materials, particularly oxidizing agents.[1]
Step 3: Arranging for Disposal
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[10]
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.[9]
-
EHS professionals will assume responsibility for the collection and transport of the waste to a licensed disposal facility.[9]
Step 4: Spill and Leak Containment
-
In the event of a spill, prevent the material from entering drains or waterways.[2][11]
-
Contain the spill using an inert absorbent material such as sand, silica gel, or a universal binder.[1][11]
-
Collect the absorbent material and the spilled chemical using spark-proof tools and place it into the designated hazardous waste container for disposal.[1][2]
Key Operational Data
The following table summarizes essential quantitative information for the safe storage and handling of this compound waste in a laboratory setting.
| Parameter | Guideline | Citation |
| Storage Temperature | Store below +30°C | [12] |
| Incompatible Materials | Strong oxidizing agents | [1] |
| Primary Disposal Method | Incineration via licensed facility | [1][4][12] |
| SAA Max Volume | 55 gallons | [7][9] |
| SAA Max Storage Time | 12 months | [9] |
Disposal Workflow
The diagram below illustrates the decision-making process and procedural flow for the proper and safe disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. gelest.com [gelest.com]
- 2. echemi.com [echemi.com]
- 3. benchchem.com [benchchem.com]
- 4. chemos.de [chemos.de]
- 5. qchem.com.qa [qchem.com.qa]
- 6. carlroth.com [carlroth.com]
- 7. vumc.org [vumc.org]
- 8. benchchem.com [benchchem.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. Chemical waste | Hazardous Waste Management - McGill University [mcgill.ca]
- 11. qchem.com.qa [qchem.com.qa]
- 12. This compound CAS 629-73-2 | 822064 [merckmillipore.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
